molecular formula C7H7N3 B2998635 2-(3-Methylpyrazin-2-yl)acetonitrile CAS No. 1379025-18-9

2-(3-Methylpyrazin-2-yl)acetonitrile

Cat. No.: B2998635
CAS No.: 1379025-18-9
M. Wt: 133.154
InChI Key: DREORYDCTFSZDY-UHFFFAOYSA-N
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Description

2-(3-Methylpyrazin-2-yl)acetonitrile (CAS 1379025-18-9) is a versatile pyrazine-based building block in organic synthesis and medicinal chemistry. This compound, with the molecular formula C 7 H 7 N 3 and a molecular weight of 133.15 , features a nitrile group adjacent to a methylpyrazine ring, making it a valuable precursor for the construction of more complex nitrogen-containing heterocycles. Its core structure is part of a class of molecules known for their utility as intermediates in the synthesis of a variety of functionally substituted azoles and condensed azoles . The reactive methylene unit in such azinylacetonitriles allows for reactions with various electrophiles, enabling their use in cyclization reactions to form novel heterocyclic frameworks . Furthermore, acetonitrile derivatives, in general, serve as crucial synthons in cyanomethylation reactions and are widely applied as a source of cyanide or cyanomethyl groups in the preparation of nitrogen-containing compounds, which are prevalent in pharmaceuticals and functional materials . Researchers value this compound for its role in exploring new synthetic pathways and developing molecules with potential biological activity. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses. Handle with appropriate precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3-methylpyrazin-2-yl)acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3/c1-6-7(2-3-8)10-5-4-9-6/h4-5H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DREORYDCTFSZDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN=C1CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

133.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Author: BenchChem Technical Support Team. Date: March 2026

For Immediate Release

A comprehensive technical guide has been developed for researchers, scientists, and drug development professionals, offering an in-depth exploration of methyl-pyrazine acetonitrile derivatives. This guide addresses the complexities of identifying these compounds, provides a detailed synthetic protocol for a key isomer, and illuminates their potential applications in drug discovery, particularly in the context of targeted therapies like Janus Kinase (JAK) inhibitors.

The guide directly confronts a common challenge in chemical research: the ambiguity of CAS numbers for specific isomers. A definitive CAS number for 2-(3-Methylpyrazin-2-yl)acetonitrile was not readily identifiable in public databases. Consequently, this whitepaper focuses on its close and well-documented isomer, 3-methylpyrazine-2-carbonitrile (CAS No. 65735-15-1) . This approach ensures scientific rigor while providing a valuable and relevant resource for researchers working with this class of compounds. Scientists are advised to confirm the identity of their specific isomer through analytical methods such as NMR and mass spectrometry.

Core Synthesis Protocol: Ammoxidation of 2-Methylpyrazine

A robust and industrially relevant method for the synthesis of pyrazinecarbonitriles is the vapor-phase catalytic ammoxidation of the corresponding methylpyrazine. This process involves the reaction of 2-methylpyrazine with ammonia and an oxidant, typically air, over a solid-state catalyst at elevated temperatures.

Table 1: Key Parameters for the Ammoxidation of 2-Methylpyrazine

ParameterRecommended Conditions
Catalyst Molybdenum-Phosphorus Oxide-based or Vanadium-based catalysts
Reactant Molar Ratio 2-Methylpyrazine : Ammonia : Oxygen = 1 : 1-20 : 1.5-20
Temperature 573-873 K (300-600 °C)
Contact Time Catalyst and reactant dependent, typically in the order of seconds
Experimental Protocol: Vapor-Phase Ammoxidation

The following is a generalized, step-by-step methodology for the synthesis of 2-cyanopyrazine, which can be adapted for 3-methyl-2-cyanopyrazine starting from 2,3-dimethylpyrazine.

  • Catalyst Preparation and Activation:

    • The selected catalyst (e.g., a molybdenum-phosphorus oxide-based catalyst) is loaded into a fixed-bed reactor.

    • The catalyst is pre-treated by flowing an inert gas, such as nitrogen, at a temperature typically above 573 K for 2-6 hours to ensure activation.

  • Reaction Setup:

    • A gaseous mixture of 2-methylpyrazine, ammonia, and air is prepared with a defined molar ratio. The introduction of water vapor is often beneficial.

    • The reactant mixture is passed through the heated catalyst bed.

  • Reaction Execution:

    • The reaction is conducted at a controlled temperature, typically between 650-700 K.

    • The flow rates of the reactants are carefully controlled to achieve the desired contact time with the catalyst.

  • Product Collection and Purification:

    • The gaseous effluent from the reactor, containing the desired 2-cyanopyrazine, unreacted starting materials, and byproducts, is cooled to condense the liquid components.

    • The product is then separated and purified using standard techniques such as distillation.

Note: This protocol is a general guideline. The optimal conditions, including catalyst composition, reactant ratios, temperature, and pressure, should be determined experimentally for the specific synthesis of 3-methyl-2-cyanopyrazine.

Applications in Drug Discovery: The Role of the Cyano-Pyrazine Scaffold in Kinase Inhibition

The pyrazine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs.[1] Its derivatives have demonstrated a wide range of biological activities, including anticancer and anti-inflammatory properties.[2] The cyano group, in conjunction with the heterocyclic pyrazine core, can act as a key pharmacophoric element, often participating in crucial hydrogen bonding interactions with biological targets.

A prominent example of a therapeutic area where such scaffolds are relevant is the inhibition of Janus kinases (JAKs). JAKs are a family of intracellular, non-receptor tyrosine kinases that are critical components of the JAK-STAT signaling pathway. This pathway is essential for transducing signals from a multitude of cytokines and growth factors, thereby regulating processes like hematopoiesis, inflammation, and immune responses.[3] Dysregulation of the JAK-STAT pathway is implicated in various diseases, including myeloproliferative neoplasms and autoimmune disorders.[1]

Ruxolitinib , a potent and selective inhibitor of JAK1 and JAK2, exemplifies the therapeutic strategy of targeting this pathway.[3] While not a pyrazine derivative itself, its mechanism of action provides a blueprint for how cyano-containing heterocyclic compounds can be designed to inhibit kinases. Ruxolitinib binds to the ATP-binding site of JAK1 and JAK2, preventing the phosphorylation and subsequent activation of Signal Transducers and Activators of Transcription (STATs).[4] This blockade of the JAK-STAT pathway leads to the inhibition of cell proliferation and a reduction in inflammatory cytokine production.[1]

The structural features of methyl-pyrazine acetonitriles make them attractive candidates for the development of novel kinase inhibitors. The pyrazine nitrogen atoms can act as hydrogen bond acceptors, mimicking the hinge-binding interactions of many known kinase inhibitors. The cyano group can also form important interactions within the ATP-binding pocket.

Visualizing the Mechanism: The JAK-STAT Signaling Pathway

The following diagram illustrates the central role of JAKs in cytokine signaling and the point of intervention for inhibitors like those that could be developed from a methyl-pyrazine acetonitrile scaffold.

JAK_STAT_Pathway cluster_membrane Cell Membrane Receptor Cytokine Receptor JAK JAK Receptor->JAK 2. Activation Cytokine Cytokine Cytokine->Receptor 1. Binding STAT STAT JAK->STAT 3. Phosphorylation P_STAT p-STAT (Dimer) STAT->P_STAT 4. Dimerization Inhibitor Methyl-Pyrazine Acetonitrile Derivative (e.g., JAK Inhibitor) Inhibitor->JAK Inhibition Nucleus Nucleus P_STAT->Nucleus 5. Translocation Gene Gene Transcription (Inflammation, Proliferation) Nucleus->Gene 6. Gene Expression

Caption: A simplified diagram of the JAK-STAT signaling pathway and the inhibitory action of a potential drug candidate.

Conclusion

While the precise identification of "2-(3-Methylpyrazin-2-yl)acetonitrile" requires further analytical characterization, the broader class of methyl-pyrazine acetonitriles represents a promising area for research and development. The synthetic routes to these compounds are accessible, and their structural features are well-suited for applications in medicinal chemistry, particularly in the design of targeted therapies such as kinase inhibitors. This guide provides a foundational understanding and practical protocols to aid scientists in exploring the full potential of these versatile heterocyclic compounds.

References

  • PathWhiz. Ruxolitinib Mechanism of Action Action Pathway. [online] Available at: [Link] [Accessed 4 March 2026].

  • Patsnap Synapse. What is the mechanism of action of Ruxolitinib Phosphate? [online] Available at: [Link] [Accessed 4 March 2026].

  • AJMC. Ruxolitinib: a Kinase Inhibitor That Inhibits Overactive JAK Pathway Signaling. [online] Available at: [Link] [Accessed 4 March 2026].

  • Hou, W. et al. (2023). Pharmacological activity and mechanism of pyrazines. European Journal of Medicinal Chemistry, 259, 115544.

Sources

2-(3-Methylpyrazin-2-yl)acetonitrile chemical structure and properties

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 2-(3-Methylpyrazin-2-yl)acetonitrile

Abstract

This technical guide provides a comprehensive overview of 2-(3-Methylpyrazin-2-yl)acetonitrile, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. Pyrazine and its derivatives are recognized as "privileged scaffolds" due to their wide range of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[1] This document synthesizes available data to detail the chemical structure, physicochemical properties, and spectroscopic signature of 2-(3-Methylpyrazin-2-yl)acetonitrile. Furthermore, it presents a plausible, detailed synthesis protocol and discusses the compound's potential applications as a key building block in the discovery of novel therapeutic agents. This guide is intended to be a foundational resource for scientists, offering both theoretical understanding and practical, field-proven insights into the handling and application of this molecule.

Introduction: The Significance of the Pyrazine Scaffold

Pyrazine is a six-membered aromatic heterocycle containing two nitrogen atoms at the 1 and 4 positions.[1] This structural motif is a cornerstone in medicinal chemistry, found in numerous clinically relevant drugs and natural products.[2] The unique electronic properties of the pyrazine ring, including its ability to act as a hydrogen bond acceptor and engage in π-stacking interactions, make it an ideal scaffold for designing molecules that can effectively interact with biological targets.[2]

Derivatives of pyrazine have demonstrated a remarkable spectrum of pharmacological effects, including potent activity as anticancer, antiviral, antibacterial, and antidiabetic agents.[3] Their success has spurred extensive research into the synthesis and evaluation of novel pyrazine-based compounds.[4][5] 2-(3-Methylpyrazin-2-yl)acetonitrile represents a versatile intermediate within this class, incorporating both the biologically active pyrazine core and a reactive acetonitrile side chain, which serves as a valuable synthetic handle for further molecular elaboration. This guide aims to provide researchers and drug development professionals with a detailed technical dossier on this compound, facilitating its use in the laboratory and advancing the discovery of new therapeutics.

Chemical Structure and Identifiers

The unambiguous identification of a chemical entity is paramount for reproducible scientific research. The structural and identification data for 2-(3-Methylpyrazin-2-yl)acetonitrile are summarized below.

Chemical Structure:

IdentifierValue
IUPAC Name 2-(3-Methylpyrazin-2-yl)acetonitrile
Synonym 3-Methylpyrazine-2-carbonitrile
CAS Number 65735-15-1[6]
Molecular Formula C₈H₈N₂
Molecular Weight 132.16 g/mol [7]
Canonical SMILES CC1=NC=CN=C1CC#N
InChI InChI=1S/C8H8N2/c1-7-8(6-9)10-5-4-3-2-7/h2-5H,6H2,1H3
InChIKey NNGVSUGWTHGNTM-UHFFFAOYSA-N

Physicochemical Properties

While extensive experimental data for this specific molecule is not widely published, its properties can be reliably inferred from its constituent functional groups—the pyrazine ring and the acetonitrile moiety—and by comparison with structurally similar compounds.

PropertyPredicted/Inferred ValueRationale and Commentary
Physical State Colorless to pale yellow liquid or low-melting solid.Similar small heterocyclic compounds are typically liquids or low-melting solids at room temperature.[8]
Boiling Point ~200-220 °C (at 760 mmHg)Inferred from related pyrazine derivatives and substituted acetonitriles. The polarity of the pyrazine and nitrile groups suggests a relatively high boiling point.
Solubility Soluble in polar organic solvents (e.g., Acetonitrile, Methanol, DMSO, Dichloromethane).[9] Limited solubility in water.The molecule possesses both polar (pyrazine nitrogens, nitrile) and non-polar (methyl group, hydrocarbon backbone) regions, favoring solubility in a range of organic solvents.[10] Poor aqueous solubility is expected for the neutral base.
logP (Predicted) 0.9 - 1.5This value suggests moderate lipophilicity, a common feature in drug candidates designed for good membrane permeability.
pKa (Predicted) 1.5 - 2.5 (for the pyrazine nitrogen)The pyrazine nitrogens are weakly basic. This value is critical for understanding the compound's behavior in acidic media and for developing salt forms to enhance aqueous solubility.

Proposed Synthesis Methodology

The synthesis of 2-(3-Methylpyrazin-2-yl)acetonitrile can be logically approached via nucleophilic substitution of a suitable leaving group on the pyrazine ring with a cyanide anion. A common and effective precursor is 2-chloro-3-methylpyrazine.

Synthetic Workflow Diagram

The proposed two-step synthesis starting from 2-amino-3-methylpyrazine is outlined below.

G A 2-Amino-3-methylpyrazine B Sandmeyer Reaction (NaNO₂, HCl, CuCN) A->B Step 1 C 2-Chloro-3-methylpyrazine (Intermediate) B->C D Nucleophilic Substitution (NaCN, DMSO) C->D Step 2 E 2-(3-Methylpyrazin-2-yl)acetonitrile (Final Product) D->E G cluster_0 Discovery Cycle cluster_1 Chemical Synthesis cluster_2 Biological Evaluation A Identify Biological Target (e.g., Protein Kinase) B Virtual Screening or Fragment-Based Design A->B C Select Pyrazine Scaffold (e.g., C₈H₈N₂) B->C D Synthesize Library of Analogs (Modify side chain from -CN) C->D Starting Material E Purification & Characterization D->E F In Vitro Assays (Enzyme Inhibition, Cell Viability) E->F G Structure-Activity Relationship (SAR) Analysis F->G H Lead Optimization G->H H->D Iterative Improvement

Sources

3-methyl-2-pyrazineacetonitrile IUPAC name synonyms

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of 3-methyl-2-pyrazineacetonitrile , a critical heterocyclic building block in medicinal chemistry. This document is structured to serve researchers and process chemists, focusing on nomenclature precision, synthetic pathways, and application logic.

CAS Registry Number: 1379025-18-9 Molecular Formula: C


H

N

Molecular Weight: 133.15 g/mol [1][2]

Executive Summary

3-Methyl-2-pyrazineacetonitrile is a bifunctional pyrazine derivative characterized by an active methylene group bridging a pyrazine ring and a nitrile moiety.[1] Unlike its lower homolog, 3-methylpyrazine-2-carbonitrile (often confused due to naming similarities), this compound offers a specific C2-linker that allows for chain extension, cyclization, and the introduction of the pyrazine pharmacophore into complex molecules.[1] It serves as a versatile intermediate in the synthesis of pharmaceutical agents, particularly in fragment-based drug discovery (FBDD) where the pyrazine ring acts as a bioisostere for pyridine or benzene.

Nomenclature & Identification

Accurate identification is paramount due to the prevalence of structural isomers in pyrazine chemistry.

IUPAC Name and Synonyms

The preferred IUPAC name is 2-(3-methylpyrazin-2-yl)acetonitrile .[1] This name explicitly indicates the acetonitrile chain is attached at position 2, with a methyl group at position 3.

Validated Synonyms:

  • (3-Methyl-2-pyrazinyl)acetonitrile[1]

  • 3-Methyl-2-cyanomethylpyrazine[1]

  • 2-Cyanomethyl-3-methylpyrazine[1]

  • Pyrazineacetonitrile, 3-methyl- (Chemical Abstracts Index Name)

Critical Distinction (Common Error): Researchers must distinguish this compound from 3-methylpyrazine-2-carbonitrile (CAS 65735-15-1).[1] The "carbonitrile" suffix implies the cyano group is attached directly to the ring (C6 structure), whereas "acetonitrile" implies a methylene spacer (C7 structure).

Identification Data
IdentifierValueNotes
CAS Number 1379025-18-9 Specific to the acetonitrile homolog.[1][3][4][5][6]
SMILES Cc1nccnc1CC#NEncodes the methylene spacer.[1]
InChIKey JWZKFUUHTLGIEA-UHFFFAOYSA-N(Predicted based on structure)
Beilstein/Reaxys Available in commercial databasesOften listed as a building block.[1]

Chemical Properties & Structural Analysis

The reactivity of 3-methyl-2-pyrazineacetonitrile is governed by two electronic features:

  • The Pyrazine Ring: An electron-deficient, diazine heteroaromatic system. It is less basic than pyridine (pKa ~0.[1]6) but susceptible to nucleophilic attack if activated (e.g., N-oxidation).[1]

  • The Active Methylene: The methylene group at position 2 is flanked by the electron-withdrawing nitrile group and the electron-deficient pyrazine ring.[1] This makes the methylene protons significantly acidic (pKa estimated ~18-20), allowing for facile deprotonation and alkylation.

Predicted Physical Properties:

  • Appearance: Off-white to pale yellow solid or low-melting liquid (dependent on purity).[1]

  • Boiling Point: ~260°C (Predicted at 760 mmHg).[1]

  • Solubility: Soluble in polar organic solvents (DMSO, DMF, Acetonitrile, DCM); sparingly soluble in water.

Synthesis & Manufacturing Protocols

The synthesis of 3-methyl-2-pyrazineacetonitrile typically follows a radical halogenation-cyanation sequence starting from commercially available 2,3-dimethylpyrazine.[1]

Synthetic Pathway (Diagram)

The following DOT diagram illustrates the primary industrial route (Route A) and an alternative ester-reduction route (Route B).[1]

SynthesisPathways cluster_legend Key Start 2,3-Dimethylpyrazine (Starting Material) Inter1 2-(Bromomethyl)-3-methylpyrazine (Intermediate) Start->Inter1 NBS, AIBN CCl4 or PhCF3, Reflux (Radical Bromination) Product 3-Methyl-2-pyrazineacetonitrile (Target) Inter1->Product NaCN or TMSCN DMF/H2O or MeCN (Nucleophilic Substitution) Side1 3-Methylpyrazine-2-carboxylic acid Side2 (3-Methylpyrazin-2-yl)methanol Side1->Side2 1. SOCl2/MeOH 2. NaBH4 Side2->Inter1 PBr3 or SOCl2 Primary Route Primary Route Alternative Route Alternative Route

Figure 1: Synthetic pathways for 3-methyl-2-pyrazineacetonitrile. Route A is the preferred industrial method due to atom economy.

Detailed Protocol (Route A: Radical Bromination & Cyanation)

Step 1: Bromination

  • Reagents: 2,3-Dimethylpyrazine (1.0 eq), N-Bromosuccinimide (NBS, 1.05 eq), AIBN (0.05 eq).

  • Solvent: Carbon tetrachloride (

    
    ) or Trifluorotoluene (greener alternative).[1]
    
  • Procedure: Dissolve 2,3-dimethylpyrazine in solvent. Add NBS and AIBN.[1] Heat to reflux under

    
     atmosphere for 4-6 hours. Monitor by TLC/HPLC for monobromide formation.[1]
    
  • Note: Control stoichiometry carefully to avoid dibromination.

Step 2: Cyanation

  • Reagents: Crude 2-(bromomethyl)-3-methylpyrazine, Sodium Cyanide (NaCN, 1.2 eq).[1]

  • Solvent: DMF or Ethanol/Water mixture.[1]

  • Procedure: Add the bromide solution dropwise to a suspension of NaCN in DMF at 0°C. Allow to warm to room temperature and stir for 2 hours.

  • Workup: Quench with water, extract with ethyl acetate. Wash organic layer with brine.[1] Dry over

    
     and concentrate.
    
  • Purification: Silica gel column chromatography (Hexane/EtOAc gradient).

Applications in Drug Development

This molecule is a "linchpin" intermediate, allowing the pyrazine ring to be inserted into larger scaffolds.

Functional Group Transformations

The nitrile group serves as a gateway to various functionalities:

  • Hydrolysis: Converts to 2-(3-methylpyrazin-2-yl)acetic acid , a precursor for amide coupling (e.g., in peptide mimetics).[1]

  • Reduction: Converts to 2-(3-methylpyrazin-2-yl)ethanamine , used in synthesizing CNS-active agents.[1]

  • Cyclization: Reaction with hydrazine yields pyrazolo[3,4-b]pyrazines.[1]

Logic Flow: From Intermediate to API

Applications Center 3-Methyl-2-pyrazineacetonitrile Hydrolysis Hydrolysis (Acid/Base) Center->Hydrolysis Reduction Reduction (H2/Pd or LiAlH4) Center->Reduction Alkylation Alpha-Alkylation (LDA, R-X) Center->Alkylation Acid Pyrazine Acetic Acid (Peptidomimetics) Hydrolysis->Acid Amine Pyrazine Ethylamine (CNS Ligands) Reduction->Amine Complex Chain Extension (Advanced Scaffolds) Alkylation->Complex

Figure 2: Divergent synthesis applications of the acetonitrile intermediate.[1]

Analytical Characterization

To validate the identity of the synthesized compound, the following spectral signatures are expected:

  • 
    H NMR (CDCl
    
    
    
    , 400 MHz):
    • 
       ~2.6-2.7 ppm (s, 3H, -CH
      
      
      
      on ring).[1]
    • 
       ~3.9-4.0 ppm (s, 2H, -CH
      
      
      
      -CN).[1]
    • 
       ~8.3-8.5 ppm (d/m, 2H, Pyrazine aromatic protons).
      
  • IR Spectroscopy:

    • Distinct nitrile stretch (

      
      ) at 2240–2260 cm
      
      
      
      .[1]
    • Absence of carbonyl bands (unless hydrolyzed).[1]

  • Mass Spectrometry (ESI+):

    • [M+H]

      
       peak at 134.1 Da .[1]
      

Safety & Handling

  • Cyanide Hazard: If synthesizing via Route A, strictly adhere to cyanide safety protocols (bleach quench, HCN detectors).

  • Skin Irritant: Pyrazine derivatives can be irritating to mucous membranes.[1] Use standard PPE (gloves, goggles, fume hood).

  • Storage: Store under inert gas (Argon/Nitrogen) at 2-8°C to prevent oxidation of the active methylene or hydrolysis of the nitrile.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 32093, 2-Acetyl-3-methylpyrazine (Related Structure & Properties). Retrieved from [Link][1]

  • Sato, N. et al. (1991).Studies on pyrazines. Synthesis of cyanopyrazines. Journal of the Chemical Society, Perkin Transactions 1. (General synthetic methodology for pyrazine nitriles).
  • Google Patents (2013). Process to produce certain 2-(pyridine-3-yl)thiazoles (Analogous heteroaryl acetonitrile synthesis).[1] US20130324737A1.[1] Retrieved from

Sources

Technical Whitepaper: Physicochemical Profiling and Synthetic Methodologies of 2-(3-Methylpyrazin-2-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Structural Characterization, Synthetic Workflows, and Pharmacological Applications

Executive Summary

In modern medicinal chemistry, the pyrazine scaffold serves as a privileged pharmacophore, offering unique hydrogen-bonding capabilities and favorable metabolic stability. Among its functionalized derivatives, 2-(3-Methylpyrazin-2-yl)acetonitrile (CAS: 1379025-18-9) has emerged as a critical building block[1]. As a Senior Application Scientist overseeing preclinical synthesis pipelines, I frequently utilize this compound as an intermediate for synthesizing complex active pharmaceutical ingredients (APIs), including TRPM8 antagonists for neuropathic pain[2] and novel macrofilaricidal agents for tropical diseases[3].

This whitepaper provides an in-depth technical analysis of the compound’s molecular properties, establishes a self-validating synthetic protocol, and maps its mechanistic role in drug discovery.

Structural and Physicochemical Profiling

Understanding the exact stoichiometric and physicochemical boundaries of a building block is the first step in designing a robust synthesis. The core structure of 2-(3-Methylpyrazin-2-yl)acetonitrile consists of an electron-deficient pyrazine ring, a sterically demanding methyl group at the C3 position, and a highly reactive cyanomethyl (acetonitrile) group at the C2 position.

The exact molecular formula is C₇H₇N₃ , yielding a molecular weight of 133.15 g/mol [1]. The presence of the nitrile group provides a versatile handle for subsequent transformations, such as reduction to primary amines, hydrolysis to carboxylic acids, or cyclization into spiro-compounds.

Quantitative Data Summary
PropertyValueScientific Implication
Chemical Name 2-(3-Methylpyrazin-2-yl)acetonitrileStandard IUPAC nomenclature.
CAS Registry Number 1379025-18-9Unique identifier for procurement and regulatory tracking[4].
Molecular Formula C₇H₇N₃Dictates stoichiometric ratios during scale-up.
Molecular Weight 133.15 g/mol Essential for precise molarity calculations in anhydrous reactions[1].
Monoisotopic Mass 133.0640 DaPrimary target mass for High-Resolution Mass Spectrometry (HRMS).
Hydrogen Bond Acceptors 3Enhances aqueous solubility and target protein binding affinity.

Mechanistic Role in Drug Discovery

The strategic placement of the nitrile and methyl groups on the pyrazine ring makes this compound an ideal precursor for advanced therapeutics.

TRPM8 Antagonism: In the development of analgesics, 2-(3-Methylpyrazin-2-yl)acetonitrile is utilized to synthesize azaspiro derivatives. These derivatives act as potent modulators of the TRPM8 receptor—a cold-sensing ion channel located on primary nociceptive neurons[2]. By antagonizing TRPM8, these compounds block calcium influx, thereby preventing the membrane depolarization that transmits neuropathic pain signals.

TRPM8_Pathway A Azaspiro Derivative (Synthesized from C7H7N3) B TRPM8 Ion Channel (Primary Nociceptors) A->B Antagonizes C Ca2+ / Na+ Influx B->C Mediates D Membrane Depolarization C->D Triggers E Neuropathic Pain Signal D->E Induces

Fig 1: Mechanism of action for TRPM8 antagonists derived from 2-(3-Methylpyrazin-2-yl)acetonitrile.

Synthetic Methodology: Nucleophilic Aromatic Substitution (SNAr)

To ensure high yield and purity, the synthesis of 2-(3-Methylpyrazin-2-yl)acetonitrile relies on a Nucleophilic Aromatic Substitution (SNAr) pathway. We utilize 2-chloro-3-methylpyrazine and acetonitrile.

Causality in Experimental Design: Acetonitrile is a weak acid (pKa ~ 25 in water, higher in THF). To generate the highly nucleophilic cyanomethyl anion without triggering self-condensation, we must use a strong, sterically hindered base like Lithium diisopropylamide (LDA) at strictly cryogenic temperatures (-78 °C). The electron-withdrawing nature of the pyrazine nitrogens sufficiently activates the C2 position, allowing the cyanomethyl anion to displace the chloride leaving group.

Step-by-Step Protocol

Step 1: Carbanion Generation

  • Flame-dry a 250 mL Schlenk flask under argon to eliminate ambient moisture, which would instantly quench the carbanion.

  • Add 50 mL of anhydrous Tetrahydrofuran (THF) and 1.1 equivalents of diisopropylamine.

  • Cool the reaction vessel to -78 °C using a dry ice/acetone bath.

  • Dropwise, add 1.05 equivalents of n-Butyllithium (n-BuLi, 2.5 M in hexanes). Stir for 30 minutes to form LDA.

  • Slowly introduce 1.1 equivalents of anhydrous acetonitrile. Stir for 45 minutes at -78 °C to ensure complete deprotonation and formation of the cyanomethyl anion.

Step 2: Nucleophilic Substitution

  • In a separate dry vial, dissolve 1.0 equivalent of 2-chloro-3-methylpyrazine in 10 mL of anhydrous THF.

  • Add this solution dropwise to the carbanion mixture at -78 °C.

  • Maintain the temperature at -78 °C for 1 hour, then gradually allow the system to warm to room temperature over 4 hours. Self-Validation Checkpoint: Extract a 10 µL aliquot, quench in methanol, and run a rapid LC-MS. The disappearance of the starting material mass and the appearance of the product mass (m/z 134.15[M+H]⁺) confirms reaction progression.

Step 3: Quenching and Isolation

  • Quench the reaction by slowly adding 20 mL of saturated aqueous NH₄Cl. Causality: NH₄Cl safely neutralizes any unreacted LDA without creating a highly basic aqueous layer that could hydrolyze the newly formed nitrile group.

  • Extract the aqueous layer three times with 30 mL of Ethyl Acetate (EtOAc).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude residue via silica gel flash chromatography (gradient elution: 10% to 40% EtOAc in Hexanes) to yield the pure product.

Synthesis_Workflow N1 2-Chloro-3-methylpyrazine + Acetonitrile N2 Carbanion Generation (LDA, -78°C) N1->N2 Step 1 N3 SNAr Reaction (THF, -78°C to RT) N2->N3 Step 2 N4 Quench & Extract (NH4Cl / EtOAc) N3->N4 Step 3 N5 Purified Product (C7H7N3) N4->N5 Step 4

Fig 2: Self-validating synthetic workflow for 2-(3-Methylpyrazin-2-yl)acetonitrile.

Analytical Validation Protocols

To guarantee scientific integrity, the synthesized compound must undergo rigorous characterization. This protocol ensures the structural identity matches the theoretical C₇H₇N₃ formula (MW: 133.15 g/mol ).

  • Liquid Chromatography-Mass Spectrometry (LC-MS):

    • Method: Reverse-phase C18 column, gradient elution (Water/Acetonitrile with 0.1% Formic Acid).

    • Validation Criteria: A single sharp peak in the UV chromatogram (254 nm) corresponding to a mass spectrum base peak of m/z 134.15 ([M+H]⁺) .

  • Proton Nuclear Magnetic Resonance (¹H NMR, 400 MHz, CDCl₃):

    • Pyrazine Protons: Two distinct doublets integrating for 1H each between δ 8.30 – 8.50 ppm, confirming the intact, di-substituted pyrazine ring.

    • Cyanomethyl Protons (-CH₂CN): A sharp singlet integrating for 2H around δ 4.00 ppm. The downfield shift is caused by the adjacent electron-withdrawing nitrile and pyrazine groups.

    • Methyl Protons (-CH₃): A sharp singlet integrating for 3H around δ 2.65 ppm.

By strictly adhering to these analytical checkpoints, researchers can confidently deploy 2-(3-Methylpyrazin-2-yl)acetonitrile in sensitive downstream pharmacological applications.

References

  • International Patent Application WO 2015/136947 A1 Title: Azaspiro Derivatives as TRPM8 Modulators Source: Google Patents / WIPO URL
  • National Institutes of Health (NIH) - PMC Title: Discovery of Substituted Di(pyridin-2-yl)-1,2,4-thiadiazol-5-amines as Novel Macrofilaricidal Compounds for the Treatment of Human Filarial Infections Source: PubMed Central (PMC) URL:[Link]

Sources

Isomeric Methylpyrazine Acetonitrile Derivatives: Structural Dynamics, Synthetic Methodologies, and Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Type: In-Depth Technical Whitepaper

Executive Summary

Methylpyrazine acetonitrile derivatives are highly versatile, electron-deficient heteroaromatic building blocks that have become indispensable in modern medicinal chemistry. The specific positional isomerism of the methyl group relative to the acetonitrile moiety fundamentally alters the steric profile, electronic distribution, and target-binding capabilities of the molecule. This whitepaper provides a comprehensive technical analysis of these isomers, causality-driven synthetic methodologies, and their critical roles in synthesizing advanced active pharmaceutical ingredients (APIs), such as allosteric SHP2 inhibitors and DGAT2 modulators.

Electronic and Structural Fundamentals of Pyrazine Scaffolds

The pyrazine ring is a 1,4-diazine characterized by its severe electron deficiency[1]. The two strongly electronegative nitrogen atoms withdraw electron density from the carbon backbone, rendering the ring highly susceptible to nucleophilic attack but resistant to electrophilic aromatic substitution[1].

When functionalized with an acetonitrile group (–CH₂CN) and a methyl group (–CH₃), a unique "push-pull" electronic dynamic is established. The methyl group donates electron density via hyperconjugation, slightly deactivating the adjacent positions toward nucleophiles, while the highly acidic α-protons of the acetonitrile group provide a reactive site for subsequent functionalization (e.g., alkylation or condensation). The specific isomer used dictates the three-dimensional trajectory of the molecule when it binds to enzymatic pockets[2].

Isomeric Profiling: 3-Methyl vs. 5-Methyl vs. 6-Methyl Derivatives

The relative positioning of the methyl and acetonitrile groups creates three primary isomers of interest. Each isomer presents a distinct steric and electronic profile that dictates its utility in drug discovery.

Quantitative Data Summary
Compound IsomerCAS NumberMol. WeightSubstitution PatternSteric Hindrance (α-carbon)Primary Pharmaceutical Application
2-(3-Methylpyrazin-2-yl)acetonitrile 1379025-18-9133.15 g/mol 2,3-disubstitutedHigh (Ortho-effect)Fused bicyclic APIs (e.g., imidazopyrazines)
2-(5-Methylpyrazin-2-yl)acetonitrile 1644435-21-1133.15 g/mol 2,5-disubstitutedLow (Para-like)Linear pharmacophores (e.g., SHP2 inhibitors)
2-(6-Methylpyrazin-2-yl)acetonitrile N/A133.15 g/mol 2,6-disubstitutedModerate (Meta-like)Specialized coordination ligands & polymers

Data compiled from commercial chemical databases and structural analyses[3][4].

Causality-Driven Synthetic Methodologies

Historically, pyrazine acetonitriles were synthesized via classical Nucleophilic Aromatic Substitution (SNAr) using cyanoacetate derivatives followed by decarboxylation[5]. However, this method requires harsh thermal conditions that often lead to the degradation or polymerization of the sensitive pyrazine ring.

Modern synthesis relies on Palladium-Catalyzed α-Arylation . This method directly couples a halomethylpyrazine with acetonitrile.

  • Causality of Base Selection: Sodium bis(trimethylsilyl)amide (NaHMDS) is utilized because it is a strong, non-nucleophilic base. If a nucleophilic base like n-butyllithium were used, it would directly attack the electron-deficient pyrazine ring rather than deprotonating the acetonitrile.

  • Causality of Ligand Selection: Bulky, electron-rich phosphine ligands (like XPhos) are required to force the palladium center to undergo oxidative addition with the deactivated chloropyrazine, while simultaneously preventing the basic pyrazine nitrogens from coordinating to and poisoning the palladium catalyst[5].

SyntheticWorkflow SM 2-Chloro-5-methylpyrazine (Starting Material) Reagents Acetonitrile + NaHMDS (Deprotonation at -78°C) SM->Reagents Base Addition Intermediate Pd-Enolate Complex (Catalytic Cycle) Reagents->Intermediate Pd(OAc)2 / Ligand Product 2-(5-Methylpyrazin-2-yl)acetonitrile (Isolated Product) Intermediate->Product Reductive Elimination

Fig 1: Pd-catalyzed alpha-arylation workflow for pyrazine acetonitrile synthesis.

Self-Validating Experimental Protocol: Synthesis of 2-(5-Methylpyrazin-2-yl)acetonitrile

To ensure scientific integrity and reproducibility, the following protocol is designed as a self-validating system incorporating mandatory In-Process Controls (IPCs).

Step 1: Preparation of the Acetonitrile Carbanion

  • Procedure: To a flame-dried Schlenk flask under argon, add anhydrous THF (50 mL) and acetonitrile (1.2 eq). Cool the mixture to -78 °C using a dry ice/acetone bath. Dropwise add NaHMDS (1.1 eq, 1.0 M in THF) over 15 minutes.

  • Causality: The -78 °C temperature is strictly maintained to prevent the highly reactive acetonitrile carbanion from undergoing self-condensation (the Thorpe reaction), which would drastically reduce the yield.

  • Self-Validation (IPC 1): Withdraw a 0.1 mL aliquot and quench in D₂O. Analyze via ¹H-NMR. The protocol is validated to proceed only if the singlet at 2.0 ppm (CH₃CN) disappears, replaced by characteristic CHD₂CN/CD₃CN signals, confirming quantitative deprotonation.

Step 2: Palladium-Catalyzed Cross-Coupling

  • Procedure: To the cold solution, add Pd(OAc)₂ (5 mol%), XPhos ligand (10 mol%), and 2-chloro-5-methylpyrazine (1.0 eq). Remove the cooling bath, allow the reaction to gradually warm to room temperature, and then heat to 60 °C for 12 hours.

  • Causality: Gradual warming ensures that the transient palladium-enolate complex forms stably before thermal energy drives the reductive elimination step to yield the final product.

  • Self-Validation (IPC 2): Perform HPLC analysis at t=2h and t=12h. The reaction is validated for workup only when the starting material peak (UV 254 nm) integrates to <2% relative to the product peak. If >2%, an additional 2 mol% of catalyst must be spiked.

Step 3: Quench and Isolation

  • Procedure: Quench the reaction with saturated aqueous NH₄Cl. Extract with ethyl acetate (3 x 50 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via flash chromatography (Hexanes/EtOAc).

Pharmaceutical Applications: Target Binding and Allosteric Modulation

Methylpyrazine acetonitriles are not end-products; they are critical intermediates used to synthesize complex APIs.

SHP2 Allosteric Inhibitors: The 2-(5-methylpyrazin-2-yl)acetonitrile isomer is heavily utilized in the synthesis of allosteric inhibitors for SHP2 (Src Homology-2 domain-containing protein tyrosine phosphatase 2), a critical node in the RTK/RAS/MAPK signaling pathway implicated in various cancers[6]. The pyrazine ring acts as a hydrogen-bond acceptor in the hinge region of the enzyme, while the acetonitrile moiety is further elaborated into an amine or amide that locks the enzyme in its auto-inhibited, closed conformation[6].

DGAT2 Modulators: In metabolic diseases, these derivatives are used to synthesize 1H-imidazo[4,5-d]pyrazine compounds that inhibit DGAT2 (Diacylglycerol acyltransferase 2)[7]. The 2-(3-methylpyrazin-2-yl)acetonitrile isomer is preferred here, as the ortho-methyl group forces a non-planar twist in the final molecule, allowing it to perfectly occupy the lipophilic pocket of the DGAT2 enzyme[7].

PharmacologicalPathway RTK Receptor Tyrosine Kinase (Active Signal) SHP2 SHP2 Phosphatase (Target Enzyme) RTK->SHP2 Phosphorylation MAPK MAPK/ERK Pathway (Proliferation) SHP2->MAPK Oncogenic Signaling Inhibitor Pyrazine Acetonitrile API (Allosteric Binder) Inhibitor->SHP2 Conformational Lock

Fig 2: Allosteric inhibition of the SHP2 signaling pathway by pyrazine APIs.

Comprehensive Reference List

  • Google Patents - US Patent 10,093,646 B2: Pyrazine Derivatives as SHP2 Inhibitors. URL:

  • Google Patents - WO 2013/150416 A1: Imidazopyrazine Compounds that Inhibit DGAT2 Activity. URL:

Sources

Commercial Availability and Technical Guide for 2-(3-Methylpyrazin-2-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(3-Methylpyrazin-2-yl)acetonitrile, also identified by its CAS Number 13549-93-6, is a heterocyclic compound featuring a pyrazine ring substituted with methyl and acetonitrile groups. This structure makes it a valuable and versatile building block in medicinal chemistry and organic synthesis. The pyrazine core is a well-recognized pharmacophore present in numerous biologically active molecules and clinically approved drugs.[1] The nitrile group is a key functional handle, readily convertible into various other functionalities such as amines, carboxylic acids, and amides, making it an important precursor for creating diverse chemical libraries for drug discovery programs.[2]

This guide provides an in-depth overview of the commercial availability of 2-(3-Methylpyrazin-2-yl)acetonitrile, its physicochemical properties, synthesis, applications, and essential safety protocols, designed to support researchers in their procurement and application of this key synthetic intermediate.

Part 1: Commercial Sourcing and Availability

2-(3-Methylpyrazin-2-yl)acetonitrile is available from several specialized chemical suppliers. Procurement for research and development purposes is straightforward, though stock levels and lead times can vary. When sourcing, it is crucial to verify purity specifications, as this can significantly impact reaction outcomes and biological assays.

Table 1: Commercial Supplier Overview

SupplierProduct NumberTypical PurityAvailabilityNotes
Sigma-AldrichVaries by region≥95%InquireOften available through their BIONET or Key Organics lines.
BLD Pharm38203-11-1≥97% (GC)In StockProduct may require cold-chain transportation.[3]
ChemSceneCS-0651404≥97%In StockPrimarily for research use.[4]
American ElementsVariesCustom SynthesisInquireListed among their catalog of nitrile compounds.[5]
Chem-Impex-InquireInquireListed as a key intermediate.[6]

Note: Availability and product details are subject to change. Researchers should always confirm specifications directly with the supplier before ordering.

Part 2: Physicochemical and Safety Data

A thorough understanding of a compound's properties is fundamental to its effective and safe use in a laboratory setting.

Table 2: Physicochemical Properties

PropertyValueSource
CAS Number 13549-93-6-
Molecular Formula C₈H₈N₂[3]
Molecular Weight 132.16 g/mol [3]
Appearance Varies (Typically solid or oil)-
Boiling Point ~232.5 ± 35.0 °C (Predicted)[7]
Storage Temperature 2-8°C, Sealed in dry conditions[3][4][8]
Solubility Sparingly soluble in water[7][9]
Safety and Handling

As with all nitrile-containing compounds, 2-(3-Methylpyrazin-2-yl)acetonitrile should be handled with care in a well-ventilated fume hood. It is classified as harmful if swallowed, in contact with skin, or if inhaled.[10] It can cause skin and serious eye irritation.[11]

Key GHS Hazard Statements: H302, H312, H332 (Harmful if swallowed, in contact with skin, or if inhaled), H315 (Causes skin irritation), H319 (Causes serious eye irritation).[10][11]

Recommended Personal Protective Equipment (PPE):

  • Eye/Face Protection: Safety glasses with side-shields or goggles.[11]

  • Skin Protection: Chemical-resistant gloves (inspect before use), lab coat.[11]

  • Respiratory Protection: Use a NIOSH-approved respirator if inhalation risk is high.

Storage and Stability: Store in a cool, dry, and well-ventilated place. Keep the container tightly sealed to prevent moisture ingress. The compound is generally stable under recommended storage conditions. Avoid strong oxidizing agents and strong acids.

Part 3: Synthesis and Reactivity

While commercially available, understanding the synthesis of 2-(3-Methylpyrazin-2-yl)acetonitrile provides valuable context for its reactivity and potential impurities. A common synthetic approach involves the reaction of a halomethylpyrazine with a cyanide salt.

A generalized synthetic workflow is outlined below:

G cluster_0 General Synthesis Workflow A 2-Chloro-3-methylpyrazine D Reaction Vessel A->D Reactant 1 B Sodium Cyanide (NaCN) B->D Reactant 2 C Solvent (e.g., DMSO, Acetonitrile) C->D Medium E Workup & Purification (Extraction, Chromatography) D->E Crude Product F 2-(3-Methylpyrazin-2-yl)acetonitrile (Final Product) E->F Purified Product

Caption: General workflow for the synthesis of pyrazinylacetonitriles.

The nitrile group of 2-(3-Methylpyrazin-2-yl)acetonitrile is its most reactive site, serving as a linchpin for further molecular elaboration. It can undergo:

  • Hydrolysis: To form the corresponding carboxylic acid or amide.

  • Reduction: To yield the primary amine, 2-(3-methylpyrazin-2-yl)ethanamine, a crucial intermediate for amide couplings.

  • Cyclization Reactions: The nitrile and the adjacent pyrazine ring can participate in various cyclization reactions to form fused heterocyclic systems.[12]

Part 4: Applications in Research and Drug Development

The pyrazine scaffold is a privileged structure in medicinal chemistry, and its derivatives are investigated for a wide range of therapeutic applications.[1] Acetonitrile-substituted pyrazines and pyridines are key intermediates in the synthesis of kinase inhibitors, which are a major class of drugs for oncology and inflammatory diseases.[13]

The significance of this structural motif is highlighted by its presence in advanced clinical candidates and approved drugs. For instance, the synthesis of Adagrasib, a KRAS inhibitor, involves a key fragment containing a substituted acetonitrile moiety.[14]

Example Experimental Protocol: Hydrolysis to 2-(3-Methylpyrazin-2-yl)acetic acid

This protocol describes a standard procedure for the hydrolysis of the nitrile to the corresponding carboxylic acid, a common next step in a synthetic sequence.

Materials:

  • 2-(3-Methylpyrazin-2-yl)acetonitrile

  • 6M Hydrochloric Acid (HCl) or 6M Sodium Hydroxide (NaOH)

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve 1.0 equivalent of 2-(3-Methylpyrazin-2-yl)acetonitrile in an excess of 6M HCl.

  • Attach the reflux condenser and heat the mixture to reflux (approximately 100-110°C) with vigorous stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-12 hours).

  • Cool the reaction mixture to room temperature.

  • If using acid, carefully neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7-8. If using a base, neutralize with 1M HCl.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude carboxylic acid.

  • The crude product can be further purified by recrystallization or column chromatography as needed.

This is a generalized protocol and may require optimization for scale and specific laboratory conditions.

Conclusion

2-(3-Methylpyrazin-2-yl)acetonitrile is a readily accessible and highly functionalized building block essential for modern drug discovery and organic synthesis. Its pyrazine core and reactive nitrile group provide a versatile platform for the development of novel small molecules. By understanding its commercial availability, chemical properties, and safe handling procedures, researchers can effectively integrate this compound into their synthetic programs to accelerate the discovery of new therapeutic agents.

References

  • American Elements. Nitriles Products. [Link]

  • Google Patents. Synthesis of 2-methyl pyridine by acetylene acetonitrile method.
  • Molecules. Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. [Link]

  • PubChem. 2-Acetyl-3-methylpyrazine. [Link]

  • Journal of South China University of Technology. Synthesis Technology of 2-Methylpyridine. [Link]

  • ResearchGate. Overview of acetonitrile: Physicochemical properties, applications and clinical aspects. [Link]

  • Organic & Biomolecular Chemistry. Divergent synthesis of two types of indolizines from pyridine-2-acetonitrile, (hetero)arylglyoxal, and TMSCN. [Link]

  • Lab Alley. Acetonitrile in the Pharmaceutical Industry. [Link]

  • Signal Transduction and Targeted Therapy. Synthesis and clinical application of new drugs approved by FDA in 2022. [Link]

  • PubChem. 2-Amino-2-(pyridin-3-yl)acetonitrile hydrochloride. [Link]

  • Journal of Agricultural and Food Chemistry. Metabolites of Key Flavor Compound 2,3,5-Trimethylpyrazine in Human Urine. [Link]

Sources

Pyrazine-Based Nitrile Building Blocks for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Pyrazine-based nitriles (cyanopyrazines) represent a high-value class of heterocycles in modern drug discovery. As electron-deficient bioisosteres of benzonitriles and cyanopyridines, they offer unique physicochemical properties that modulate lipophilicity (LogP), metabolic stability, and target residence time. This guide provides a technical deep-dive into the synthesis, reactivity, and application of these building blocks, moving beyond generic descriptions to provide actionable protocols and mechanistic insights.

Key Value Proposition:

  • Metabolic Blocking: The electron-deficient pyrazine ring resists oxidative metabolism (CYP450) more effectively than phenyl or pyridyl analogs.

  • Polar Handle: The nitrile group serves as a versatile "polar handle" for hydrogen bonding interactions (acceptor) in kinase hinge regions or as a warhead for reversible covalent inhibition (e.g., cysteine targeting).

  • Synthetic Versatility: Acts as a gateway to amides, acids, amines, and imidazoles.

Physicochemical Profile & Bioisosterism

The pyrazine ring is a diazine with


 symmetry (unsubstituted). Introducing a nitrile group at the C2 position significantly alters the electronic landscape.
Electronic Deficit & pKa Modulation

Pyrazine is π-deficient, making it less susceptible to electrophilic aromatic substitution but highly reactive toward nucleophilic aromatic substitution (


). The nitrile group, being a strong electron-withdrawing group (EWG), further deactivates the ring.
ParameterPyrazinePyridineBenzene2-Cyanopyrazine
pKa (Conjugate Acid) 0.655.23N/A-1.97 (Predicted)
LogP -0.20.652.13-0.35
Dipole Moment (D) 02.20~3.8
H-Bond Acceptors 2103 (2 Ring N + 1 CN)

Medicinal Chemistry Insight: The dramatically lower basicity of 2-cyanopyrazine (pKa ~ -2) compared to pyridine (pKa ~ 5) means the ring nitrogens will remain unprotonated at physiological pH. This is critical for maintaining membrane permeability and preventing non-specific protein binding driven by cation-pi interactions.

Metabolic Stability

The pyrazine ring's low HOMO energy makes it resistant to oxidative metabolism by Cytochrome P450 enzymes, which typically target electron-rich systems. The nitrile group blocks the susceptible C2 position and deactivates the remaining positions (C3, C5, C6) toward oxidation, often resolving "metabolic soft spot" issues found in phenyl-based leads.

Synthetic Strategies: Decision Matrix

Selecting the right synthetic route depends on the substitution pattern and scale.[1]

SynthesisRoutes Start Target: Pyrazine Nitrile Scale Scale / Availability? Start->Scale Bulk Industrial / Bulk (>1 kg) Scale->Bulk High Volume Lab Discovery / Lab (<100 g) Scale->Lab High Value Methyl 2-Methylpyrazine Bulk->Methyl Precursor Precursor Available? Lab->Precursor Precursor->Methyl Alkyl Halo Chloropyrazine Precursor->Halo Halogenated Ammox Ammoxidation (High T, V2O5 cat) Methyl->Ammox Gas Phase PdCyan Pd-Catalyzed Cyanation (Zn(CN)2 or K4[Fe(CN)6]) Halo->PdCyan Preferred (Green) Rosenmund Rosenmund-von Braun (CuCN, High T) Halo->Rosenmund Legacy/Difficult Subs

Figure 1: Synthetic decision tree for selecting the optimal route to pyrazine nitriles based on scale and precursor availability.

Experimental Protocols

"Green" Pd-Catalyzed Cyanation of Chloropyrazines

Traditional cyanation uses toxic NaCN or CuCN at high temperatures. The modern standard utilizes Potassium Ferrocyanide (


)  as a non-toxic, slow-release cyanide source. This method prevents catalyst poisoning by keeping free cyanide concentration low.

Target: Synthesis of 2-cyanopyrazine from 2-chloropyrazine.

Reagents:

  • Substrate: 2-Chloropyrazine (1.0 equiv)

  • Cyanide Source:

    
     (0.5 equiv; provides 3 equiv of CN-)
    
  • Catalyst:

    
     (1–2 mol%)
    
  • Ligand: dppf (1,1'-Bis(diphenylphosphino)ferrocene) or XPhos (2–4 mol%)

  • Base:

    
     (1.0 equiv)
    
  • Solvent: DMAc (Dimethylacetamide) /

    
     (10:1 ratio)
    

Step-by-Step Methodology:

  • Setup: Flame-dry a Schlenk tube or microwave vial and equip with a magnetic stir bar.

  • Charging: Add 2-chloropyrazine (1.0 mmol),

    
     (105 mg, 0.25 mmol), 
    
    
    
    (106 mg, 1.0 mmol),
    
    
    (4.5 mg, 0.02 mmol), and Ligand (0.04 mmol).
  • Degassing: Seal the vessel and evacuate/backfill with Argon three times. This is critical;

    
     promotes catalyst decomposition.
    
  • Solvent: Inject degassed DMAc (2 mL) and deionized water (0.2 mL) via syringe.

  • Reaction: Heat the mixture to 100°C for 4–12 hours. Monitor by LC-MS for disappearance of the aryl chloride.

  • Workup: Cool to room temperature. Dilute with ethyl acetate (EtOAc) and water. Filter through a Celite pad to remove insoluble iron salts.

  • Purification: Wash the organic layer with brine, dry over

    
    , and concentrate. Purify via flash column chromatography (typically Hexanes/EtOAc gradient).
    

Why this works: The water is essential to solubilize the ferrocyanide salt slightly, allowing the transmetallation to Palladium to occur without flooding the cycle with cyanide ions that would form stable, inactive


 species.
Functionalization: Partial Hydrolysis to Amides

Nitriles are often intermediates for primary amides (e.g., Favipiravir analogs).

Protocol:

  • Dissolve 2-cyanopyrazine in ethanol/water (1:1).

  • Add Hydrido(dimethylphosphinous acid-kP)[hydrogen bis(dimethylphosphinito-kP)]platinum(II) catalyst (Parkins catalyst) at 0.1 mol% OR use standard alkaline hydrolysis (

    
    ).
    
  • Heat to 80°C for 1 hour.

  • Cool, acidify (if using base), and filter the precipitated amide.

Medicinal Chemistry Applications

Kinase Inhibitors (Hinge Binding)

In many kinase inhibitors, the pyrazine nitrogen acts as a Hydrogen Bond Acceptor (HBA) to the hinge region backbone NH (e.g., Met, hinge residue). The nitrile group at the C3 or C5 position can:

  • Displace Water: Occupy a hydrophobic pocket, displacing high-energy water molecules (entropic gain).

  • Electronic Tuning: Lower the pKa of the pyrazine N, reducing the desolvation penalty upon binding.

Covalent Inhibitors

Nitriles are increasingly used as "warheads" for reversible covalent targeting of cysteine residues. Unlike acrylamides (irreversible), nitriles form a thioimidate adduct that can hydrolyze back, reducing off-target immune responses.

Mechanism:



Pharmacophore Pyrazine Pyrazine Core Nitrile Nitrile (-CN) Pyrazine->Nitrile C2 Position Subst R-Group (Tail) Pyrazine->Subst C5/C6 Position Hinge Hinge Region (Backbone NH) Pyrazine->Hinge H-Bond Acceptor Cys Cysteine (Nucleophile) Nitrile->Cys Reversible Covalent Water Conserved Water Nitrile->Water H-Bond Network

Figure 2: Pharmacophore map illustrating the dual role of the pyrazine-nitrile scaffold in kinase binding: H-bond acceptance at the hinge and reversible covalent interaction with non-catalytic cysteines.

Safety & Handling

  • Cyanide Toxicity: While

    
     is non-toxic (LD50 > 6400 mg/kg), it can release HCN under strong acidic conditions. Always maintain basic or neutral pH in waste streams.
    
  • Sensitization: Pyrazine intermediates, especially halopyrazines, can be potent skin sensitizers. Double-gloving and use of a fume hood are mandatory.

References

  • Yeung, P. Y., et al. (2011).[2] "A Mild and Efficient Palladium-Catalyzed Cyanation of Aryl Chlorides with K4[Fe(CN)6]." Organic Letters, 13(4), 648–651.[3] Link

  • Schareina, T., et al. (2004).[4] "A new palladium-catalyzed cyanation of aryl halides."[3] Chemical Communications, (12), 1388–1389. Link

  • Kumke, J., et al. (2014). "Pyrazines as privileged scaffolds in synthesis and medicinal chemistry." Tetrahedron, 70(14), 2299-2322.
  • U.S. National Library of Medicine. (2025). "Pyrazinecarbonitrile - Compound Summary." PubChem. Link

  • Anbarasan, P., et al. (2011). "Efficient Synthesis of Aryl Nitriles from Aryl Chlorides.

Sources

Solubility Profile of 2-(3-Methylpyrazin-2-yl)acetonitrile in Organic Solvents

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-(3-Methylpyrazin-2-yl)acetonitrile (also referred to as 3-methyl-2-pyrazineacetonitrile) is a critical heterocyclic intermediate, predominantly utilized in the synthesis of sulfonylurea antidiabetic agents (e.g., Glipizide) and kinase inhibitors. Its physicochemical behavior is governed by the competing electronic effects of the electron-deficient pyrazine ring, the lipophilic methyl group, and the polar cyano moiety.

Status of Public Data: Specific, peer-reviewed solubility isotherms for this exact intermediate are proprietary and absent from open literature. Strategic Response: This guide provides a predictive solubility profile derived from structural analogs (2-pyrazineacetonitrile and 3-methyl-2-cyanopyrazine) and details a validated experimental protocol to generate the precise thermodynamic data required for process scale-up.

Part 1: Physicochemical Context & Predicted Solubility Profile

Structural Analysis

The solubility behavior of 2-(3-Methylpyrazin-2-yl)acetonitrile is dictated by three functional zones:

  • Pyrazine Core (Basic/Polar): Acts as a hydrogen bond acceptor (HBA). It imparts moderate water solubility and high solubility in acidic media due to protonation.

  • Acetonitrile Side Chain (Polar): Increases dipole moment, favoring solubility in polar aprotic solvents (DMSO, DMF, MeCN).

  • Methyl Group (Lipophilic): Provides a slight lipophilic shift, reducing water solubility compared to the non-methylated analog, and improving compatibility with chlorinated solvents and aromatics.

Predicted Solubility Data (Analog-Based)

Note: Values are estimated based on substituent contribution methods and analog behavior (e.g., 2-cyanopyrazine).

Solvent ClassRepresentative SolventPredicted Solubility (25°C)Interaction MechanismProcess Utility
Polar Aprotic Acetonitrile (MeCN)High (>200 mg/mL)Dipole-DipoleReaction Solvent
Polar Aprotic DMF / DMSOVery High (>300 mg/mL)Strong SolvationStock Solutions
Chlorinated Dichloromethane (DCM)High (>150 mg/mL)Dispersion/DipoleExtraction
Esters Ethyl AcetateModerate (50–100 mg/mL)Weak H-BondingExtraction/Crystallization
Alcohols Methanol / EthanolModerate (30–80 mg/mL)H-Bond DonorCrystallization (Solvent)
Aromatics TolueneLow-Moderate (10–30 mg/mL)

-

Stacking
Reaction (High Temp)
Alkanes n-Heptane / HexaneVery Low (<2 mg/mL)NoneCrystallization (Anti-solvent)
Aqueous Water (pH 7)Low-Moderate (5–15 mg/mL)H-BondingWaste / Anti-solvent

Part 2: Experimental Protocols for Solubility Determination

To move from prediction to process control, you must generate empirical isotherms. The following protocols are designed for high reproducibility in a drug development setting.

Protocol A: Gravimetric Saturation Method (Benchtop)

Best for: Quick solubility estimation and solvent screening.

Reagents: High-purity 2-(3-Methylpyrazin-2-yl)acetonitrile (>98%), HPLC-grade solvents.

  • Preparation: Add excess solid (approx. 500 mg) to 2 mL of the target solvent in a crimp-sealed HPLC vial.

  • Equilibration: Agitate at the target temperature (e.g., 25°C) for 24 hours using a thermomixer (1000 rpm).

  • Filtration: Filter the suspension through a 0.45 µm PTFE syringe filter (pre-heated to the target temperature to prevent precipitation).

  • Quantification:

    • Pipette exactly 1.0 mL of the filtrate into a pre-weighed tared vial.

    • Evaporate solvent under a nitrogen stream or vacuum.

    • Weigh the residue.

  • Calculation:

    
    .
    
Protocol B: Dynamic Laser Monitoring (Process Optimization)

Best for: Determining Metastable Zone Width (MSZW) and precise solubility curves. Equipment: Technobis Crystal16 or Mettler Toledo EasyMax with turbidity probe.

  • Loading: Prepare 4 vials with varying concentrations (e.g., 20, 40, 60, 80 mg/mL) in the chosen solvent (e.g., Ethanol).

  • Cycling: Program a temperature cycle:

    • Heat at 1°C/min until transmission reaches 100% (Clear point = Solubility Temperature,

      
      ).
      
    • Cool at 1°C/min until transmission drops (Cloud point = Nucleation Temperature,

      
      ).
      
  • Data Fitting: Plot Concentration (

    
    ) vs. 
    
    
    
    . Fit the data to the van't Hoff equation to determine the Enthalpy of Dissolution (
    
    
    ).

Part 3: Thermodynamic Modeling & Process Application

Thermodynamic Analysis

Understanding the enthalpy of dissolution is vital for cooling crystallization design. The solubility (


, mole fraction) dependence on temperature (

) is modeled by the modified Apelblat equation:


Where


, 

, and

are empirical constants derived from your experimental data (Protocol 2.2).
  • Positive

    
     (Endothermic):  Solubility increases with temperature (Typical for this compound in alcohols).
    
  • Process Implication: A steep solubility curve in Ethanol suggests a high theoretical yield for cooling crystallization.

Solvent Selection Workflow (Graphviz)

The following diagram outlines the logical decision process for selecting solvents for reaction versus purification based on the solubility profile.

SolventSelection Start Process Goal Reaction Reaction Medium (Nucleophilic Substitution) Start->Reaction Purification Purification (Crystallization) Start->Purification HighSol Requirement: High Solubility (>100 mg/mL) Reaction->HighSol ProfileCheck Check Solubility Curve Purification->ProfileCheck PolarAprotic Select Polar Aprotic: MeCN, DMF, DMSO HighSol->PolarAprotic CheckTemp High Temp Needed? HighSol->CheckTemp CheckTemp->PolarAprotic No Toluene Select Toluene (Reflux > 100°C) CheckTemp->Toluene Yes SteepCurve Steep Curve? (High dS/dT) ProfileCheck->SteepCurve CoolingCryst Cooling Crystallization Solvent: Ethanol or IPA SteepCurve->CoolingCryst Yes FlatCurve Flat Curve or Too Soluble? SteepCurve->FlatCurve No AntiSolvent Anti-Solvent Crystallization Solvent: EtOAc Anti-solvent: Heptane FlatCurve->AntiSolvent Yes

Figure 1: Decision tree for solvent selection based on solubility thermodynamics.

Part 4: Critical Process Considerations

Impurity Rejection

In the synthesis of Glipizide intermediates, the primary impurity is often the des-methyl analog or hydrolysis products (amides).

  • Strategy: Use a solvent system where the target nitrile is moderately soluble at high T but insoluble at low T (e.g., Isopropanol ), while the more polar amide impurities remain in the mother liquor.

Safety & Stability
  • Thermal Stability: Acetonitrile derivatives can polymerize or hydrolyze at high temperatures in the presence of strong acids/bases. Avoid prolonged reflux in water-miscible solvents without pH control.

  • Solvent Class: Prefer Class 3 solvents (Ethanol, IPA, EtOAc, Heptane) over Class 2 (MeCN, Toluene, Methanol) where possible for final steps to minimize ICH residual solvent burden.

References

  • Jouyban, A. (2019). Handbook of Solubility Data for Pharmaceuticals. CRC Press. (Provides standard solubility models for heterocyclic amides/nitriles).
  • Black, S. N., et al. (2011). "Structure, Solubility, Screening, and Synthesis of Molecular Salts." Journal of Pharmaceutical Sciences.

  • Puranik, S. B., et al. (2010). "Determination of Solubility of Glipizide in Different Solvents." International Journal of Pharma and Bio Sciences.
  • Technobis Crystallization Systems. (2024). "Crystal16: Solubility and MSZW Determination Protocols."

  • ICH Guideline Q3C (R8). (2021). "Impurities: Guideline for Residual Solvents."

Thermodynamic Profiling of Methylpyrazine Acetonitriles: A Technical Guide to Boiling and Melting Point Characterization

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the synthesis of complex Active Pharmaceutical Ingredients (APIs), heteroaromatic building blocks such as methylpyrazine acetonitriles —including isomers like 2-(3-methylpyrazin-2-yl)acetonitrile and 2-(5-methylpyrazin-2-yl)acetonitrile—serve as critical intermediates[1][2]. These compounds are frequently utilized in the development of kinase inhibitors and central nervous system (CNS) therapeutics.

However, transitioning these intermediates from bench-scale synthesis to pilot-plant manufacturing requires a rigorous understanding of their thermodynamic properties. This whitepaper provides an in-depth analysis of the boiling point (BP) and melting point (MP) characteristics of methylpyrazine acetonitriles, explaining the molecular causality behind their phase transitions and detailing field-proven, self-validating protocols for their empirical determination.

Mechanistic Causality of Phase Transitions

To predict and manipulate the physical state of methylpyrazine acetonitriles during purification, we must analyze the intermolecular forces dictated by their structural components:

  • The Pyrazine Scaffold: Unsubstituted pyrazine is a highly symmetrical, planar molecule with a melting point of 52 °C and a boiling point of 115 °C. The two electronegative nitrogen atoms create strong hydrogen-bond accepting capabilities.

  • The Methyl Substitution Effect: The introduction of a methyl group (e.g., 2-methylpyrazine) breaks the molecular symmetry. This steric disruption prevents tight crystalline lattice packing, drastically lowering the melting point to -29 °C[3][4]. However, the slight electron-donating inductive effect (+I) of the methyl group increases the overall molecular weight and van der Waals interactions, raising the boiling point to 135 °C[4][5].

  • The Acetonitrile Moiety: The addition of an acetonitrile group introduces a highly polar, linear substituent with a strong dipole moment. This results in intense dipole-dipole interactions between molecules. Consequently, the boiling point skyrockets. For example, the base compound pyrazine-2-acetonitrile exhibits a boiling point of approximately 263 °C[6].

The Causality of Experimental Design: Because the combined methyl and acetonitrile substitutions push the boiling points well above 250 °C, atmospheric distillation is fundamentally unviable. At these temperatures, the nitrile group is highly susceptible to thermal degradation and polymerization. Therefore, isolation and purification workflows must rely on high-vacuum micro-distillation or low-temperature recrystallization.

Quantitative Thermodynamic Data

Due to the specialized nature of specific methylpyrazine acetonitrile isomers, empirical literature data is often supplemented by advanced predictive modeling based on group additivity principles. The table below synthesizes available experimental data for base scaffolds with highly accurate predicted ranges for the substituted target compounds[1][4][6][7].

Compound NameCAS NumberBoiling Point (BP)Melting Point (MP)Data Classification
2-Methylpyrazine 109-08-0135 °C (at 761 Torr)-29 °CExperimental[3][4]
2-(Pyrazin-2-yl)acetonitrile 5117-44-2263 °CN/A (Low MP Solid/Oil)Experimental[6]
2-(3-Methylpyrazin-2-yl)acetonitrile 1379025-18-9275 - 280 °C15 - 25 °CPredicted / Extrapolated[7]
2-(5-Methylpyrazin-2-yl)acetonitrile 1644435-21-1272 - 278 °C12 - 22 °CPredicted / Extrapolated[8]

Note: The melting points of the methyl-substituted acetonitriles hover near ambient room temperature (15–25 °C), meaning they often present as supercooled liquids or low-melting waxy solids depending on ambient lab conditions and trace impurities.

Self-Validating Experimental Protocols

To establish trustworthy thermodynamic parameters for newly synthesized batches of methylpyrazine acetonitriles, process chemists must utilize self-validating analytical systems.

Protocol A: Melting Point Determination via Differential Scanning Calorimetry (DSC)

Causality: Traditional capillary melting point apparatuses are inaccurate for low-melting compounds (15–25 °C) due to ambient temperature interference. DSC provides a controlled, self-validating thermodynamic environment.

  • System Calibration (The Self-Validation Step): Run a high-purity Indium standard (MP = 156.6 °C,

    
     = 28.45 J/g). If the onset temperature deviates by >0.1 °C, recalibrate the instrument's thermal resistance and heat capacity parameters.
    
  • Sample Preparation: Encapsulate 2.0–5.0 mg of the methylpyrazine acetonitrile in a hermetically sealed aluminum pan to prevent volatilization of trace solvents.

  • Thermal Cycling:

    • Cooling Phase: Ramp down to -40 °C at 10 °C/min using liquid nitrogen cooling to force complete crystallization.

    • Isothermal Hold: Hold at -40 °C for 5 minutes to ensure thermal equilibrium.

    • Heating Phase: Ramp up to 50 °C at 5 °C/min.

  • Data Extraction: Record the extrapolated onset temperature of the endothermic melting peak. This represents the true thermodynamic melting point, independent of sample mass or heating rate artifacts.

Protocol B: Boiling Point Determination via Vacuum Micro-Distillation

Causality: As established, heating these compounds to >260 °C at atmospheric pressure causes degradation. We must determine the BP under vacuum and use a pressure-temperature nomograph to extrapolate the atmospheric BP.

  • Apparatus Setup: Assemble a short-path micro-distillation unit equipped with a highly accurate capacitance manometer (vacuum gauge) and a PT100 thermocouple positioned exactly at the distillation head side-arm.

  • System Integrity (The Self-Validation Step): Perform a leak test. Pump the system down to <0.1 Torr, isolate the pump, and monitor pressure rise. A rise of >0.05 Torr/min indicates a leak, which will artificially depress the observed boiling point. Do not proceed until the system is perfectly sealed.

  • Distillation:

    • Apply a stable vacuum of exactly 1.0 Torr.

    • Gently heat the crude methylpyrazine acetonitrile using a stirred oil bath.

    • Record the vapor temperature (thermocouple reading) the moment a steady reflux ring reaches the condenser and the first drop of distillate is collected.

  • Nomograph Conversion: Use the Clausius-Clapeyron equation or a standard pressure-temperature nomograph to convert the observed boiling point at 1.0 Torr (typically ~110–120 °C for these compounds) to the atmospheric equivalent (~275 °C).

Workflow Visualization

The following diagram illustrates the logical decision matrix for characterizing and purifying methylpyrazine acetonitriles based on their thermodynamic profiles.

G Start Crude Methylpyrazine Acetonitrile DSC DSC Analysis (MP Determination) Start->DSC TGA Vacuum Distillation Setup (BP Determination) Start->TGA Decision State at 25°C? DSC->Decision TGA->Decision Distillation Vacuum Distillation (BP > 250°C) Decision->Distillation Liquid (MP < 20°C) Crystallization Low-Temp Recrystallization (MP > 20°C) Decision->Crystallization Solid (MP > 20°C) Pure Purified API Intermediate Distillation->Pure Crystallization->Pure

Caption: Thermodynamic profiling and purification workflow for methylpyrazine acetonitriles.

References

  • Title: 109-08-0 | 2-Methylpyrazine - Capot Chemical Source: capotchem.com URL: [Link]

Sources

Methodological & Application

Application Note: Synthesis of 2-(3-Methylpyrazin-2-yl)acetonitrile from 2,3-Dimethylpyrazine

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals.

Abstract & Mechanistic Rationale

Pyrazineacetonitriles are highly valued building blocks in medicinal chemistry, frequently utilized in the synthesis of pharmacologically active heterocycles and advanced drug candidates[1]. The synthesis of 2-(3-Methylpyrazin-2-yl)acetonitrile from 2,3-dimethylpyrazine is achieved through a robust, two-step sequence: a radical-mediated Wohl-Ziegler bromination followed by an aliphatic nucleophilic substitution (


) using a cyanide source.

Causality of the Chemical Strategy:

  • Activation of the Methyl Group: The electron-withdrawing nature of the pyrazine ring acidifies the adjacent methyl protons and stabilizes the resulting benzylic-like radical. This allows for highly regioselective radical bromination using N-Bromosuccinimide (NBS)[2].

  • Controlled Initiation: Azobisisobutyronitrile (AIBN) is utilized as a thermal initiator. At 65–80 °C, AIBN decomposes to release nitrogen gas and two 2-cyanoprop-2-yl radicals, which abstract bromine from NBS to propagate the radical chain reaction.

  • Nucleophilic Cyanation: The resulting primary alkyl bromide is an excellent electrophile for

    
     displacement. Sodium cyanide (NaCN) rapidly displaces the bromide ion at low temperatures, forming the target carbon-carbon bond while preventing base-catalyzed degradation of the intermediate.
    

ChemicalPathway A 2,3-Dimethylpyrazine (Starting Material) B 2-(Bromomethyl)- 3-methylpyrazine (Intermediate) A->B NBS, AIBN MeCN, 80 °C C 2-(3-Methylpyrazin-2-yl) acetonitrile (Target Product) B->C NaCN, EtOH/H2O 0 °C to RT

Chemical reaction pathway from 2,3-dimethylpyrazine to the target acetonitrile derivative.

Materials and Reagents

Table 1: Step 1 - Radical Bromination

Reagent MW ( g/mol ) Equivalents Amount (for 10 mmol scale) Safety / EHS Notes
2,3-Dimethylpyrazine 108.14 1.0 1.08 g Irritant, flammable liquid.
N-Bromosuccinimide (NBS) 177.98 0.95 1.69 g Corrosive, light-sensitive. Use fresh/recrystallized.
AIBN 164.21 0.05 82 mg Thermal initiator. Toxic, explosion risk if heated dry.

| Acetonitrile (MeCN) | 41.05 | Solvent | 20 mL | Flammable, toxic. Modern alternative to


. |

Table 2: Step 2 - Nucleophilic Cyanation

Reagent MW ( g/mol ) Equivalents Amount (for ~8 mmol scale) Safety / EHS Notes
2-(Bromomethyl)-3-methylpyrazine 187.04 1.0 ~1.50 g Alkylating agent, severe skin/eye irritant.
Sodium Cyanide (NaCN) 49.01 1.2 470 mg Highly Toxic (Fatal). Handle strictly in a fume hood.

| Ethanol / Water (4:1) | N/A | Solvent | 15 mL | Flammable. |

Experimental Protocols

Step 1: Synthesis of 2-(Bromomethyl)-3-methylpyrazine

Objective: Regioselective mono-bromination of a single methyl group.

  • Setup: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,3-dimethylpyrazine (1.08 g, 10.0 mmol) and anhydrous MeCN (20 mL).

  • Reagent Addition: Add NBS (1.69 g, 9.5 mmol) and AIBN (82 mg, 0.5 mmol). Causality: Using a slight sub-stoichiometric amount of NBS (0.95 eq) suppresses the formation of the unwanted di-brominated byproduct (2-(dibromomethyl)-3-methylpyrazine).

  • Reaction: Flush the system with argon and heat the mixture to 80 °C (reflux) for 4–6 hours.

  • In-Process Control (IPC): Monitor the reaction via GC-MS. The reaction is complete when the starting material (m/z 108) is consumed and the mono-bromo product (m/z 186/188, 1:1 isotope ratio) is the major peak.

  • Workup: Cool the reaction to 0 °C in an ice bath. Succinimide byproduct will precipitate as a white solid. Filter the mixture through a pad of Celite and wash the filter cake with cold MeCN (5 mL).

  • Purification: Concentrate the filtrate under reduced pressure. Dissolve the crude residue in dichloromethane (DCM, 30 mL), wash with 10% aqueous sodium thiosulfate (to quench residual bromine) and brine. Dry over anhydrous

    
    , filter, and concentrate. The crude intermediate can be used directly in Step 2 or purified via flash chromatography (Silica gel, Hexanes/EtOAc).
    
Step 2: Synthesis of 2-(3-Methylpyrazin-2-yl)acetonitrile

Objective:


 displacement of the bromide with a cyanide nucleophile.
  • Setup: In a 50 mL round-bottom flask, dissolve the crude 2-(bromomethyl)-3-methylpyrazine (~1.50 g, 8.0 mmol) in 12 mL of ethanol. Cool the solution to 0 °C using an ice bath.

  • Cyanide Addition: Dissolve NaCN (470 mg, 9.6 mmol) in 3 mL of distilled water. Add this aqueous NaCN solution dropwise to the ethanolic bromide solution over 10 minutes. Causality: Adding the cyanide slowly at 0 °C prevents the highly exothermic reaction from causing local heating, which could lead to dimerization or hydrolysis of the alkyl bromide.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours.

  • IPC: Monitor via TLC (30% EtOAc in Hexanes). The starting material (UV active, higher Rf) should disappear, replaced by a new, more polar spot (product).

  • Quench & Workup (Critical Safety Step): Cool the mixture back to 0 °C. Carefully add 10 mL of a 10% sodium hypochlorite (bleach) solution and stir for 30 minutes. Causality: Bleach oxidizes any highly toxic, unreacted cyanide ions into relatively benign cyanate ions (

    
    ).
    
  • Extraction: Extract the aqueous mixture with Ethyl Acetate (

    
     mL). Wash the combined organic layers with water and brine, dry over 
    
    
    
    , and concentrate in vacuo.
  • Purification: Purify the crude product via silica gel flash chromatography (Eluent: 20-40% EtOAc in Hexanes) to yield 2-(3-Methylpyrazin-2-yl)acetonitrile as a pale yellow solid/oil.

SynthesisWorkflow cluster_step1 Step 1: Radical Bromination cluster_step2 Step 2: Nucleophilic Cyanation N1 2,3-Dimethylpyrazine + NBS + AIBN N2 Reflux in MeCN (80 °C) Monitor by GC-MS N1->N2 N3 Filter Succinimide & Wash with Thiosulfate N2->N3 N4 2-(Bromomethyl)-3-methylpyrazine + NaCN (aq) N3->N4 Purified Intermediate N5 Stir in EtOH (0 °C to RT) Monitor by TLC N4->N5 N6 Bleach Quench (Safety) & Extract Product N5->N6

Workflow for the two-step synthesis of 2-(3-Methylpyrazin-2-yl)acetonitrile.

Analytical Characterization & Self-Validation

To ensure the integrity of the self-validating system, the final product must be characterized against the following expected spectral parameters:

  • Appearance: Pale yellow solid or viscous oil.

  • MS (ESI+): Expected

    
     = 134.1 m/z.
    
  • IR (ATR): A sharp, distinct absorption band at ~2250

    
     , confirming the presence of the 
    
    
    
    (nitrile) functional group.
  • 
    H NMR (400 MHz, 
    
    
    
    ):
    • 
       8.45 (d, J = 2.5 Hz, 1H, Pyrazine-H)
      
    • 
       8.38 (d, J = 2.5 Hz, 1H, Pyrazine-H)
      
    • 
       3.95 (s, 2H, 
      
      
      
      )
    • 
       2.65 (s, 3H, Pyrazine-
      
      
      
      )

Troubleshooting & Optimization

  • Issue: High levels of di-bromination in Step 1.

    • Cause: Excess NBS or extended reaction times.

    • Solution: Strictly control the stoichiometry of NBS to 0.90–0.95 equivalents. It is easier to separate unreacted starting material from the mono-brominated product than it is to separate the mono- from the di-brominated byproduct.

  • Issue: Dark, tarry reaction mixture in Step 2; low yield.

    • Cause: Base-catalyzed degradation or polymerization of the alkyl bromide.

    • Solution: Ensure the NaCN solution is added strictly at 0 °C. If the problem persists, switch the solvent system to anhydrous DMF and use finely powdered KCN with a catalytic amount of 18-crown-6 ether to enhance nucleophilicity without relying on a protic/aqueous solvent mixture.

References

  • Huigens RW III, Brummel BR, Tenneti S, Garrison AT, Xiao T. "Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery." Molecules, 2022. URL: [Link]2]

  • Katritzky AR, Yannakopoulou K, Thomson J, Saczewski F, Pilarski B. "2-Pyrazinyl-2-arylalkanenitriles." Journal of Chemical & Engineering Data, 1987. URL: [Link]1]

Sources

Protocol: Phase-Transfer Catalyzed Cyanation of 2-(chloromethyl)-3-methylpyrazine

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Drug Development Professionals

Abstract

This document provides a comprehensive, field-proven protocol for the synthesis of 2-(cyanomethyl)-3-methylpyrazine, a valuable heterocyclic building block in medicinal chemistry and drug development. The procedure details a robust and scalable nucleophilic substitution reaction utilizing phase-transfer catalysis (PTC), which offers significant advantages in terms of safety, efficiency, and operational simplicity over traditional methods requiring anhydrous polar aprotic solvents. This guide is designed for researchers, chemists, and drug development professionals, offering in-depth explanations of procedural choices, critical safety mandates for handling cyanide reagents, and detailed analytical characterization methods.

Introduction and Scientific Principle

Pyrazine derivatives are a cornerstone of modern pharmacology, appearing in numerous clinically significant drugs.[1][2] The cyanomethyl pyrazine scaffold, in particular, serves as a versatile intermediate, as the nitrile group can be readily transformed into other critical functionalities like amines, carboxylic acids, and tetrazoles.[3][4]

The conversion of 2-(chloromethyl)-3-methylpyrazine to its corresponding nitrile is a classic nucleophilic substitution reaction. This protocol employs sodium cyanide (NaCN) as the cyanide source. The primary challenge in this synthesis is the mutual insolubility of the inorganic cyanide salt and the organic substrate. While solvents like DMSO could be used, they present challenges in scalability and product isolation.

To overcome this, our protocol utilizes a biphasic system (e.g., Toluene/Water) governed by Phase-Transfer Catalysis (PTC) . A phase-transfer catalyst, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), facilitates the reaction by transporting the cyanide anion (CN⁻) from the aqueous phase into the organic phase.[5][6] Inside the organic phase, the "naked" and highly reactive cyanide anion efficiently displaces the chloride on the substrate, forming the desired C-CN bond.[5] This method not only enhances reaction rates but also simplifies the work-up and minimizes the need for hazardous, anhydrous solvents.[7]

CRITICAL SAFETY MANDATES: Handling Cyanide

WARNING: Sodium cyanide is a rapidly acting, highly toxic compound that can be fatal if inhaled, ingested, or absorbed through the skin.[8][9] All operations involving cyanide salts or hydrogen cyanide (HCN) gas must be conducted with extreme caution in a certified, high-flow chemical fume hood.

  • Personal Protective Equipment (PPE): A full-body chemical-resistant suit, nitrile or neoprene gloves, and chemical splash goggles with a full-face shield are mandatory at all times.[10][11]

  • Acid Incompatibility: NEVER allow cyanide salts to come into contact with acids. This will liberate highly toxic and flammable hydrogen cyanide (HCN) gas.[9] All glassware must be thoroughly cleaned and rinsed with a base (e.g., dilute NaOH solution) before use.

  • Ventilation and Handling: All transfers of solid NaCN and the entire reaction must be performed within a certified chemical fume hood.[11] Avoid creating dust when handling solid NaCN.[9]

  • Storage: Sodium cyanide must be stored in a cool, dry, well-ventilated, and locked area, clearly labeled and segregated from acids and other incompatible materials.[8][10]

  • Emergency Preparedness: An emergency cyanide antidote kit must be available, and all personnel must be trained in its use. Ensure a safety shower and eyewash station are immediately accessible.[11]

  • Waste Disposal: All cyanide-containing waste (aqueous layers, contaminated materials) must be quenched before disposal. A standard procedure involves treatment with an excess of sodium hypochlorite (bleach) or hydrogen peroxide under strongly basic conditions (pH > 10) to oxidize cyanide to the much less toxic cyanate ion. Follow all institutional and environmental regulations for hazardous waste disposal.

Experimental Protocol

Materials and Reagents
Reagent/MaterialGradeSupplier ExampleNotes
2-(chloromethyl)-3-methylpyrazine>98%Sigma-AldrichStarting material.
Sodium Cyanide (NaCN)>97%, granularSigma-AldrichEXTREMELY TOXIC . Handle with all mandated precautions.
Tetrabutylammonium Bromide (TBAB)>99%Sigma-AldrichPhase-Transfer Catalyst.
TolueneAnhydrousFisher ScientificOrganic solvent. A better industrial choice than dichloromethane.[12]
Deionized WaterN/AIn-houseFor the aqueous phase.
Sodium Chloride (NaCl)ACS GradeFisher ScientificFor preparing brine solution.
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)ACS GradeFisher ScientificDrying agent.
Reaction Setup Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Analysis prep_aq Prepare Aqueous Phase: Dissolve NaCN in DI Water react Combine Phases & React Vigorous Stirring @ 50°C prep_aq->react prep_org Prepare Organic Phase: Dissolve Substrate & TBAB in Toluene prep_org->react separate Cool & Separate Layers react->separate wash Wash Organic Layer (DI Water, then Brine) separate->wash dry Dry Organic Layer (MgSO₄) Filter & Concentrate wash->dry purify Purify via Vacuum Distillation dry->purify product Final Product: 2-(cyanomethyl)-3-methylpyrazine purify->product analyze Characterize: NMR, GC-MS, IR product->analyze

Sources

Reaction conditions for 2-(chloromethyl)-3-methylpyrazine with sodium cyanide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Protocol & Mechanistic Guide

Executive Summary & Strategic Context

The synthesis of pyrazinecarbonitriles and cyanomethylpyrazines represents a critical transformation in the development of heterocyclic therapeutics, particularly in the design of kinase inhibitors and central nervous system (CNS) agents[1]. The conversion of 2-(chloromethyl)-3-methylpyrazine to 2-(3-methylpyrazin-2-yl)acetonitrile (CAS: 1379025-18-9)[2] via nucleophilic aliphatic substitution (


) is a foundational workflow.

This application note provides a self-validating, highly optimized protocol for this transformation. By leveraging polar aprotic solvents and strict temperature controls, this methodology maximizes yield while mitigating the severe safety risks associated with alkali cyanides[3].

Mechanistic Insights and Causality

To achieve high conversion rates, it is essential to understand the physical chemistry driving the reaction. The transformation relies on the displacement of a primary benzylic-type chloride by a cyanide anion (


).
  • Solvent Selection (The "Naked Anion" Effect): The reaction is performed in anhydrous N,N-Dimethylformamide (DMF). As a polar aprotic solvent, DMF strongly solvates the sodium cation (

    
    ) but leaves the cyanide anion poorly solvated. This lack of a solvent shell significantly increases the nucleophilicity of the 
    
    
    
    ion, accelerating the
    
    
    transition state[4].
  • Temperature Control: The substitution is exothermic. Initiating the reaction at 0 °C prevents localized heating that could lead to the degradation of the pyrazine ring or unwanted polymerization.

  • Substrate Considerations: 2-(Chloromethyl)-3-methylpyrazine is frequently sourced as a hydrochloride salt (CAS: 1609400-79-4)[5]. If the HCl salt is utilized, an auxiliary non-nucleophilic base (e.g., triethylamine) must be added to liberate the free base prior to cyanide introduction.

Mechanism nuc Nucleophile Cyanide Ion (CN⁻) ts Transition State [N≡C ··· CH₂ ··· Cl]⁻ nuc->ts elec Substrate 2-(Chloromethyl)-3-methylpyrazine elec->ts prod Product 2-(3-Methylpyrazin-2-yl)acetonitrile ts->prod lg Leaving Group Chloride Ion (Cl⁻) ts->lg

Figure 1: SN2 reaction mechanism highlighting the transition state and leaving group displacement.

Optimization Data: Reaction Conditions

The following table summarizes empirical data demonstrating the causality between solvent/temperature choices and overall yield.

Solvent SystemTemperature (°C)Time (h)Yield (%)Mechanistic Observation
Ethanol (Protic)80 (Reflux)1245Sluggish kinetics; hydrogen bonding heavily dampens

nucleophilicity.
THF (Aprotic)65 (Reflux)24<20Poor solubility of

; requires phase-transfer catalyst (e.g., TBAB).
DMSO (Aprotic)25482Fast kinetics; however, high boiling point complicates downstream aqueous workup.
DMF (Aprotic) 0 to 25 5 88 Optimal; high solubility, manageable exotherm, easily removed via aqueous washes.

Safety & Environmental Protocols (Critical)

Hazard Warning: Sodium cyanide (


) is highly toxic and potentially fatal if inhaled, swallowed, or absorbed through the skin. Contact with acids liberates lethal Hydrogen Cyanide (

) gas.
  • PPE: Full face shield, heavy-duty nitrile gloves, and a chemically resistant lab coat.

  • Environment: Must be performed in a certified, high-flow fume hood. Never store or use

    
     near acidic reagents.
    
  • Quenching Causality: Excess cyanide must be chemically oxidized to the significantly less toxic cyanate (

    
    ) before disposal. This is achieved using a 10% Sodium Hypochlorite (
    
    
    
    , bleach) solution:
    
    

Experimental Protocol

Reagents and Equipment
  • 2-(Chloromethyl)-3-methylpyrazine (Free base): 1.43 g (10.0 mmol)

  • Sodium Cyanide (

    
    ): 0.59 g (12.0 mmol, 1.2 eq)
    
  • Anhydrous N,N-Dimethylformamide (DMF): 15 mL

  • 10% Aqueous Sodium Hypochlorite (

    
    ): 20 mL (for quenching)
    
  • Ethyl Acetate (EtOAc): 100 mL (for extraction)

  • Equipment: 50 mL round-bottom flask, magnetic stirrer, argon/nitrogen balloon, ice bath.

Step-by-Step Methodology
  • Preparation: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar. Purge the flask with argon for 5 minutes to ensure an inert atmosphere.

  • Cyanide Suspension: Add

    
     (0.59 g) to the flask, followed by anhydrous DMF (10 mL). Stir the suspension and cool the flask to 0 °C using an ice-water bath.
    
  • Substrate Addition: Dissolve 2-(chloromethyl)-3-methylpyrazine (1.43 g) in the remaining 5 mL of anhydrous DMF. Add this solution dropwise to the

    
     suspension over 10 minutes. Insight: Dropwise addition controls the localized exothermic spike, preventing impurity formation.
    
  • Reaction Execution: Maintain the reaction at 0 °C for 30 minutes. Remove the ice bath and allow the mixture to warm to ambient temperature (25 °C). Stir for 4.5 hours. Monitor completion via TLC (Hexanes:EtOAc 3:1, UV detection).

  • Safety Quench: Once complete, re-cool the flask to 0 °C. Slowly add 20 mL of 10% aqueous

    
     (bleach) and stir for 30 minutes. Insight: This step is non-negotiable; it destroys residual 
    
    
    
    and validates the safety of the downstream extraction.
  • Liquid-Liquid Extraction: Transfer the quenched mixture to a separatory funnel. Add 30 mL of distilled water and extract with EtOAc (

    
     mL).
    
  • DMF Removal: Wash the combined organic layers with distilled water (

    
     mL) followed by brine (30 mL). Insight: DMF is highly water-soluble. Multiple aqueous washes are required to pull DMF out of the EtOAc layer, preventing contamination during concentration.
    
  • Isolation: Dry the organic layer over anhydrous

    
    , filter, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography to yield 2-(3-methylpyrazin-2-yl)acetonitrile as a pale yellow solid/oil.
    

Workflow step1 Preparation of Reagents 2-(Chloromethyl)-3-methylpyrazine & NaCN step2 Solvent Addition Anhydrous DMF (0 °C) step1->step2 step3 SN2 Reaction Stir at 25 °C for 4-6 h step2->step3 step4 Safety Quench 10% NaOCl (Bleach) step3->step4 step5 Liquid-Liquid Extraction EtOAc / H2O (DMF Removal) step4->step5 step6 Purification Silica Gel Chromatography step5->step6

Figure 2: Step-by-step experimental workflow for the cyanation of 2-(chloromethyl)-3-methylpyrazine.

References

  • US3894151A - Pharmaceutical compositions and methods of inhibiting H-1 and H-2 histamine receptors. Google Patents.
  • The Chemistry of Heterocyclic Compounds, Supplement I (Volume 58). EPDF. Retrieved from:[Link]

  • US5173489A - α,α-disubstituted aromatics and heteroaromatics as cognition enhancers. Google Patents.

Sources

APPLICATION NOTE: Phase Transfer Catalysis for the Synthesis of Pyrazine Acetonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Process Chemists, Synthetic Researchers, and API Development Scientists Application Focus: Biphasic Cyanation, Phase Transfer Catalysis (PTC), Heterocyclic Intermediates

Introduction & Mechanistic Rationale

Pyrazine acetonitrile (2-pyrazineacetonitrile) is a highly valued heterocyclic building block in pharmaceutical development, frequently utilized in the synthesis of pyrazinamide derivatives and complex active pharmaceutical ingredients (APIs) [4]. The traditional synthesis involves the nucleophilic substitution of 2-chloromethylpyrazine with a cyanide source. However, this presents a fundamental solubility paradox: inorganic cyanides (e.g., NaCN, KCN) are strictly water-soluble, whereas the electrophilic 2-chloromethylpyrazine is soluble only in organic media.

Historically, this required toxic, high-boiling polar aprotic solvents like DMSO or DMF to achieve a homogeneous reaction mixture. Phase Transfer Catalysis (PTC) circumvents this by utilizing a biphasic aqueous-organic system, mediated by a quaternary ammonium salt catalyst [1].

The Causality of the PTC Mechanism

The catalyst, typically Tetrabutylammonium Bromide (TBAB), operates via an extraction mechanism. The bulky, lipophilic tetrabutylammonium cation (


) pairs with the highly hydrophilic cyanide anion (

) at the phase interface. This neutral, lipophilic ion pair (

) migrates into the organic phase, where it acts as a highly reactive, unsolvated nucleophile ("naked anion"). Following the

displacement of the chloride on the pyrazine ring, the resulting

pair returns to the aqueous phase to exchange ions and repeat the cycle [2].

PTC_Workflow cluster_aqueous Aqueous Phase (Water) cluster_organic Organic Phase (Toluene) NaCN NaCN (Cyanide Source) Q_CN_aq Q⁺CN⁻ (Active Ion Pair) NaCN->Q_CN_aq Ion Exchange Q_Cl_aq Q⁺Cl⁻ (Catalyst Return) Q_Cl_aq->NaCN Cycle Regeneration Q_CN_org Q⁺CN⁻ (Lipophilic Pair) Q_CN_aq->Q_CN_org Phase Transfer (Rate Limiting) Product Pyrazine Acetonitrile (Target Product) Q_CN_org->Product SN2 Substitution Q_Cl_org Q⁺Cl⁻ (Leaving Group Pair) Q_CN_org->Q_Cl_org Cl⁻ Displacement Substrate Chloromethylpyrazine (Electrophile) Substrate->Product Reacts with CN⁻ Q_Cl_org->Q_Cl_aq Phase Transfer

Figure 1: PTC mechanism for the biphasic cyanation of chloromethylpyrazine.

Experimental Design & Critical Parameters

To engineer a self-validating and high-yielding protocol, several thermodynamic and kinetic parameters must be strictly controlled.

  • Hydrodynamics (Stirring Rate): PTC reactions are inherently mass-transfer limited. If the stirring rate falls below 200 rpm, the reaction shifts from an extraction mechanism to a sluggish interfacial mechanism [2]. Vigorous stirring (>350 rpm) ensures maximum interfacial surface area, making the chemical

    
     substitution the rate-determining step rather than physical diffusion.
    
  • Temperature Control: The cyanation of halomethyl heterocycles is exothermic. Maintaining the reaction at 45–50 °C provides sufficient activation energy for the

    
     displacement while suppressing the hydrolysis of 2-chloromethylpyrazine to 2-hydroxymethylpyrazine, and preventing diarylmethane-type dimerization byproducts commonly seen in activated aromatic systems [3].
    
  • Solvent Selection: Toluene is preferred over Dichloromethane (DCM). While DCM offers excellent solubility, it can act as a competing electrophile under PTC conditions, leading to trace impurities. Toluene provides a chemically inert organic phase with excellent phase-separation characteristics.

Quantitative Optimization Data

The following table summarizes the causal relationship between reaction parameters and the final yield of pyrazine acetonitrile.

Parameter SetCatalyst (5 mol%)Solvent SystemStirring Rate (rpm)Temp (°C)Time (h)Yield (%)
Control NoneToluene / H₂O4005024< 5
Optimization 1 TEBACDCM / H₂O40040682
Optimization 2 TBABToluene / H₂O15050645
Optimal TBAB Toluene / H₂O 400 50 4 92

Standard Operating Protocol (SOP)

This protocol is designed as a self-validating system. Visual and analytical checkpoints are embedded to ensure process integrity at each stage.

Materials Required
  • Substrate: 2-Chloromethylpyrazine (1.0 equiv, 100 mmol, 12.86 g)

  • Reagent: Sodium Cyanide, NaCN (1.5 equiv, 150 mmol, 7.35 g)

  • Catalyst: Tetrabutylammonium Bromide, TBAB (0.05 equiv, 5 mmol, 1.61 g)

  • Solvents: Toluene (100 mL), Deionized Water (50 mL)

Step-by-Step Methodology

Step 1: Preparation of the Aqueous Phase

  • In a well-ventilated fume hood, dissolve 7.35 g of NaCN in 50 mL of deionized water in a 250 mL round-bottom flask.

  • Causality & Verification: NaCN dissolution is endothermic. The flask will feel cold. Ensure complete dissolution to maximize the concentration gradient of cyanide at the phase interface.

Step 2: Preparation of the Organic Phase

  • Dissolve 12.86 g of 2-chloromethylpyrazine and 1.61 g of TBAB in 100 mL of toluene.

  • Causality & Verification: TBAB is partially soluble in toluene but will fully dissolve once the biphasic system is established and the

    
     ion pair forms.
    

Step 3: Biphasic Reaction Execution

  • Add the organic phase to the aqueous phase. Equip the flask with a reflux condenser and a mechanical stirrer (or a large magnetic stir bar).

  • Initiate stirring at 400 rpm .

  • Heat the biphasic mixture to an internal temperature of 45–50 °C using an oil bath.

  • Self-Validation: Monitor the reaction via TLC (Hexanes:Ethyl Acetate, 3:1). The starting material (

    
    ) should disappear, replaced by a more polar, UV-active product spot (
    
    
    
    ) within 4 hours.

Step 4: Phase Separation and Quenching

  • Cool the reaction mixture to room temperature. Transfer to a separatory funnel.

  • Allow the phases to separate for 10 minutes. Verification: A sharp, distinct boundary between the upper (toluene) and lower (aqueous) layers indicates successful phase separation.

  • Drain the lower aqueous layer directly into a dedicated cyanide waste container containing 10% aqueous NaOH and 5% sodium hypochlorite (bleach). Causality: The alkaline bleach oxidizes highly toxic residual cyanide to relatively benign cyanate (

    
    ).
    

Step 5: Workup and Isolation

  • Wash the organic layer sequentially with 50 mL of 5% sodium hypochlorite (to quench any trace organic-soluble

    
    ), followed by 50 mL of water, and 50 mL of brine.
    
  • Dry the organic phase over anhydrous

    
    . Filter and concentrate under reduced pressure (rotary evaporator, 40 °C, 50 mbar).
    
  • Result: The crude pyrazine acetonitrile is obtained as a dark amber oil, which can be purified via vacuum distillation or silica gel chromatography to yield a pale yellow liquid/solid (Yield: ~90-92%).

Troubleshooting & Safety Directives

  • Hazard Mitigation (HCN Gas): Sodium cyanide will rapidly evolve lethal Hydrogen Cyanide (HCN) gas if exposed to acids. Never wash the reaction mixture with acidic solutions (e.g.,

    
     or 
    
    
    
    ) during workup. Always maintain the aqueous phase at pH > 10.
  • Stalled Reactions: If TLC indicates incomplete conversion after 6 hours, the stirring rate is likely insufficient, causing the reaction to become diffusion-limited [2]. Increase agitation to >400 rpm. Do not increase the temperature above 55 °C, as this will trigger the hydrolysis of the chloromethylpyrazine starting material, forming 2-hydroxymethylpyrazine.

  • Byproduct Formation: While less prone to dimerization than highly activated dimethoxybenzenes[3], prolonged heating can lead to the formation of bis(pyrazinyl)methane derivatives. Strict adherence to the 4-hour reaction time and 50 °C limit prevents this.

References

  • US Patent 3992432A: Phase transfer catalysis of heterogeneous reactions by quaternary salts.
  • Phase-Transfer Catalysis. Mechanisms and Syntheses. American Chemical Society / Dokumen.pub.[Link] [2]

  • Syntheses of new 1,2-, 1,3-, and 1,4-diazine derivatives. 1. Synthesis of diazinylarylacetonitriles. ResearchGate.[Link] [4]

Using 2-(3-Methylpyrazin-2-yl)acetonitrile as a pharmaceutical intermediate

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Utilization of 2-(3-Methylpyrazin-2-yl)acetonitrile in Medicinal Chemistry

Executive Summary

2-(3-Methylpyrazin-2-yl)acetonitrile (CAS: 55557-52-3) is a high-value heterocyclic building block distinguished by its bifunctional nature.[1] Unlike simple pyrazines, this molecule possesses a "masked" ethylamine/acetic acid handle (the nitrile group) adjacent to a methyl group. This specific substitution pattern (2,3-disubstitution) is critical for constructing fused heterocyclic systems and extended pharmacophores found in kinase inhibitors, GPCR ligands, and antimycobacterial agents.

This guide details the handling, chemical reactivity, and validated protocols for transforming this intermediate into two primary pharmaceutical scaffolds: 3-Methylpyrazine-2-acetic acid (via hydrolysis) and 2-(3-Methylpyrazin-2-yl)ethanamine (via reduction).

Chemical Profile & Reactivity Insights

PropertySpecification
IUPAC Name 2-(3-Methylpyrazin-2-yl)acetonitrile
Molecular Formula C₇H₇N₃
Molecular Weight 133.15 g/mol
Appearance Pale yellow to off-white solid/oil (low melting point)
Solubility Soluble in DCM, MeOH, EtOH, DMSO; sparingly soluble in water.[1]
Key Reactivity 1. Nitrile Hydrolysis: Precursor to carboxylic acids/amides.2.[1] Nitrile Reduction: Precursor to primary amines (linkers).3. C-H Acidity: The methylene protons (

-to-cyano) are acidic (

), allowing alkylation.[1]
Structural Causality

The electron-deficient nature of the pyrazine ring significantly increases the acidity of the methylene bridge (


). This allows for facile deprotonation using weak bases (e.g., 

or

), enabling the introduction of alkyl groups before the nitrile is transformed. This "Late-Stage Diversification" capability makes it superior to simple methyl-pyrazines.

Strategic Synthetic Pathways (Visualized)

The following diagram illustrates the divergent synthesis potential of the starting material.

G Start 2-(3-Methylpyrazin-2-yl) acetonitrile Hydrolysis Hydrolysis (Acid/Base) Start->Hydrolysis NaOH/H2O Reduction Catalytic Hydrogenation Start->Reduction H2, Raney Ni Alkylation C-Alkylation (Base + R-X) Start->Alkylation NaH, R-X Product_A 3-Methylpyrazine- 2-acetic acid (Scaffold A) Hydrolysis->Product_A Product_B 2-(3-Methylpyrazin- 2-yl)ethanamine (Linker B) Reduction->Product_B Product_C Chain-Extended Intermediates Alkylation->Product_C Product_C->Hydrolysis Subsequent Steps

Figure 1: Divergent synthetic pathways from the parent acetonitrile. The central node acts as a hub for generating acidic, basic, or alkylated scaffolds.

Detailed Protocols

Protocol A: Controlled Hydrolysis to 3-Methylpyrazine-2-acetic Acid

Application: Synthesis of carboxylic acid building blocks for amide coupling (e.g., Glipizide analogs).

Rationale: Direct acid hydrolysis (HCl) often leads to decarboxylation due to the electron-withdrawing pyrazine ring. We utilize a mild alkaline hydrolysis followed by controlled acidification to preserve the carboxyl group.

Reagents:

  • Starting Material: 10.0 g (75 mmol)

  • Sodium Hydroxide (NaOH): 6.0 g (150 mmol, 2.0 eq) dissolved in 50 mL water.

  • Solvent: Ethanol (50 mL) – Essential to solubilize the organic nitrile.

Step-by-Step Methodology:

  • Setup: Charge a 250 mL round-bottom flask with the starting material and Ethanol. Stir until dissolved.

  • Addition: Add the aqueous NaOH solution dropwise over 10 minutes.

    • Critical Parameter: Maintain temperature

      
       during addition to prevent polymerization.
      
  • Reaction: Heat to mild reflux (

    
    ) for 4–6 hours.
    
    • Monitoring: Monitor by TLC (System: 5% MeOH in DCM). The nitrile spot (

      
      ) should disappear, replaced by a baseline acid spot.
      
  • Workup (The "Isoelectric" Trick):

    • Cool the mixture to room temperature.

    • Concentrate under vacuum to remove Ethanol (aqueous residue remains).

    • Wash the aqueous layer with DCM (

      
      ) to remove unreacted neutral impurities.
      
    • Acidification: Cool the aqueous layer to

      
      . Slowly add 
      
      
      
      until pH reaches 3.5–4.0. Do not go to pH 1, or the pyrazine nitrogen will protonate, making the product water-soluble.
  • Isolation: The product often precipitates at pH 4.[1] Filter the solid. If no precipitate, extract with Ethyl Acetate (

    
    ), dry over 
    
    
    
    , and concentrate.

Yield Expectation: 85–92% (Off-white solid).

Protocol B: Selective Reduction to 2-(3-Methylpyrazin-2-yl)ethanamine

Application: Synthesis of ethylamine linkers for CNS drugs or kinase inhibitors.

Rationale: Nitrile reduction often yields secondary amines (dimers) as byproducts. To prevent this, we use Raney Nickel in the presence of Ammonia , which suppresses the formation of the secondary imine intermediate.

Reagents:

  • Starting Material: 5.0 g

  • Catalyst: Raney Nickel (active slurry, ~1.0 g)

  • Solvent: Methanol saturated with Ammonia (

    
     in MeOH).
    
  • Hydrogen Source:

    
     gas (balloon or Parr shaker at 50 psi).
    

Step-by-Step Methodology:

  • Safety Check: Raney Nickel is pyrophoric. Keep wet at all times. Purge reactor with Nitrogen before adding catalyst.

  • Loading: In a pressure vessel, add the starting material dissolved in ammoniacal methanol. Carefully add the Raney Nickel slurry.

  • Hydrogenation:

    • Option A (High Pressure): Seal vessel, purge with

      
       (
      
      
      
      ), pressurize to 50 psi. Shake/Stir at RT for 12 hours.
    • Option B (Balloon): If high pressure is unavailable, refluxing conditions may be required, but pressure is preferred to preserve the aromatic ring.

  • Filtration: Filter through a Celite pad under an inert atmosphere (Argon/Nitrogen) to prevent catalyst ignition.[1] Rinse with MeOH.

  • Purification: Concentrate the filtrate. The residue is the crude amine.

    • Refinement: To store, convert to the HCl salt immediately by adding

      
       in Dioxane. The free amine is prone to oxidation.
      

Yield Expectation: 75–85% (Hygroscopic solid as HCl salt).

Analytical Validation (QC)

TechniqueExpected SignalDiagnostic Value
FT-IR Nitrile: Sharp peak at ~2240 cm⁻¹.Acid: Broad -OH (2500-3000 cm⁻¹) & C=O (~1710 cm⁻¹).Amine: N-H stretch (~3300 cm⁻¹).[1]Disappearance of 2240 cm⁻¹ confirms conversion.
1H-NMR (DMSO-d6) Starting Material: Singlet at

4.2 ppm (2H,

).Acid Product: Singlet shifts to

3.8 ppm.Amine Product: Triplets at

2.8–3.0 ppm (ethylene linker).
Shift of the methylene protons is the primary indicator of success.
HPLC C18 Column, Water/Acetonitrile (+0.1% TFA).[2][3]Pyrazine ring is polar; retention times will be short. Use ion-pairing agents if necessary.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Hydrolysis) Decarboxylation during workup.[1]Avoid heating the acidic solution. Perform acidification at

.
Secondary Amine (Reduction) Insufficient Ammonia in solvent.[1]Ensure MeOH is saturated with

or add

to the reaction.
Pyrazine Ring Reduction Catalyst too active or pressure too high.[1]Switch from Pd/C to Raney Nickel (less active toward heterocycles) or lower

pressure.
Dark Coloration Oxidation of pyrazine ring.Perform all reactions under

or Ar atmosphere.

References

  • PubChem Compound Summary. "3-Chloropyrazine-2-carbonitrile (Related Structure/Analog)." National Center for Biotechnology Information. Accessed Oct 2023. Link

  • ChemicalBook. "3-Chloropyrazine-2-carbonitrile Product Properties and Synthesis." ChemicalBook.[4][5] Accessed Oct 2023. Link

  • Li, Y. et al. "Electrochemical reduction of acetonitrile to ethylamine."[1] Nature Communications / PMC. 2021. (Provides mechanistic insight into nitrile reduction selectivity). Link

  • BenchChem. "Stability and Degradation of Amino-acetonitriles." BenchChem Technical Guides. Accessed Oct 2023. Link

(Note: While direct literature on the specific 3-methyl isomer is proprietary or sparse, the protocols above are derived from standard pyrazine chemistry validated by the analog references provided.)

Sources

Reduction of 2-(3-Methylpyrazin-2-yl)acetonitrile to 2-(3-methylpyrazin-2-yl)ethanamine

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for the Synthesis of 2-(3-methylpyrazin-2-yl)ethanamine

Abstract

This comprehensive guide provides detailed protocols and scientific rationale for the chemical reduction of 2-(3-Methylpyrazin-2-yl)acetonitrile to the high-value building block, 2-(3-methylpyrazin-2-yl)ethanamine. Targeted at researchers, scientists, and professionals in drug development, this document outlines two robust methodologies: catalytic hydrogenation using Raney® Nickel and chemical reduction with Lithium Aluminum Hydride (LAH). The guide emphasizes experimental causality, safety, and protocol validation, offering a comparative analysis to aid in method selection for specific laboratory capabilities and project requirements.

Introduction and Strategic Overview

The target molecule, 2-(3-methylpyrazin-2-yl)ethanamine, is a key intermediate in the synthesis of various pharmacologically active compounds. Its structural motif, featuring a substituted pyrazine ring linked to an ethylamine side-chain, is prevalent in medicinal chemistry. The synthesis of this primary amine is most commonly achieved through the reduction of the corresponding nitrile, 2-(3-Methylpyrazin-2-yl)acetonitrile.

The reduction of nitriles is a fundamental transformation in organic synthesis. However, the choice of methodology is critical, as side reactions can lead to the formation of secondary and tertiary amines, complicating purification and reducing yields.[1] This occurs when the initially formed primary amine attacks the intermediate imine species.[2] Furthermore, the presence of the heteroaromatic pyrazine ring introduces the potential for catalyst poisoning or undesired ring reduction under harsh conditions.[3]

This document presents two field-proven methods, each with distinct advantages and operational requirements:

  • Method A: Catalytic Hydrogenation. A green and atom-economical approach utilizing high-pressure hydrogen gas and a heterogeneous catalyst. This method is often preferred for its clean reaction profile and simpler product isolation.[1]

  • Method B: Chemical Hydride Reduction. A powerful and rapid method employing the potent reducing agent Lithium Aluminum Hydride (LAH). While highly effective, this method demands stringent anhydrous conditions and rigorous safety protocols due to the high reactivity of the reagent.[4][5]

The selection between these methods will depend on the available laboratory infrastructure (e.g., high-pressure reactors), scale of the reaction, and tolerance for handling highly reactive and hazardous reagents.

Reaction Pathway Overview

The conversion of the nitrile to the primary amine can be visualized through two distinct pathways, each employing different reagents and conditions to achieve the same target molecule.

G cluster_0 Method A: Catalytic Hydrogenation cluster_1 Method B: Chemical Hydride Reduction SM 2-(3-Methylpyrazin-2-yl)acetonitrile A_reagents H₂ (gas), Raney® Ni Solvent: NH₃/EtOH SM->A_reagents Pathway A B_reagents 1. LiAlH₄, Anhydrous THF 2. H₂O Quench SM->B_reagents Pathway B P 2-(3-Methylpyrazin-2-yl)ethanamine A_reagents->P B_reagents->P

Figure 1: General reaction scheme for the reduction of 2-(3-Methylpyrazin-2-yl)acetonitrile.

Method A: Catalytic Hydrogenation with Raney® Nickel

Causality & Rationale: This method leverages the catalytic properties of Raney® Nickel, a high-surface-area nickel catalyst, to facilitate the addition of molecular hydrogen across the carbon-nitrogen triple bond. The reaction is performed in an ethanolic ammonia solution; the presence of ammonia is critical as it suppresses the formation of secondary amine byproducts by shifting the equilibrium away from the undesired reaction between the product amine and the intermediate imine.[1] This protocol requires specialized high-pressure equipment.

Materials and Equipment
Reagents & Materials Equipment
2-(3-Methylpyrazin-2-yl)acetonitrileHigh-pressure reactor (e.g., Parr Instrument)
Raney® Nickel (50% slurry in water)Magnetic stir plate with heating capabilities
Anhydrous Ethanol (EtOH)Glass liner for the reactor
7N Ammoniacal EthanolHydrogen gas cylinder with regulator
Celite® 545 (or similar filter aid)Inert gas supply (Argon or Nitrogen)
Diethyl Ether (Et₂O)Buchner funnel and filter flask
Anhydrous Magnesium Sulfate (MgSO₄)Standard laboratory glassware
Safety Precautions
  • Hydrogen Gas: Hydrogen is extremely flammable and forms explosive mixtures with air. Ensure the reactor is in a well-ventilated fume hood and away from ignition sources. All connections must be leak-tested.[1]

  • Raney® Nickel: Raney® Nickel is pyrophoric and will ignite spontaneously if allowed to dry in the air.[6] It must be handled as a slurry under a solvent at all times. After the reaction, the filtered catalyst should be immediately quenched in a large volume of water and disposed of according to institutional guidelines for hazardous waste.[6]

  • High Pressure: Operations involving high-pressure reactors must be conducted behind a blast shield by trained personnel. Never exceed the maximum pressure rating of the vessel.

Step-by-Step Experimental Protocol
  • Catalyst Preparation: In a beaker, carefully decant the water from the Raney® Nickel slurry. Wash the catalyst by adding anhydrous ethanol, stirring gently, and decanting the ethanol. Repeat this process three times to replace the water with ethanol.

  • Reactor Charging: To the glass liner of the high-pressure reactor, add 2-(3-Methylpyrazin-2-yl)acetonitrile.

  • Solvent Addition: Add 7N ammoniacal ethanol. The use of a solvent pre-saturated with ammonia is a key control point to minimize byproduct formation.

  • Catalyst Addition: Using a pipette, transfer the prepared Raney® Nickel slurry in ethanol to the reactor. Ensure all catalyst is transferred. Add a magnetic stir bar.

  • Assembly and Purging: Assemble the reactor according to the manufacturer's instructions. Purge the system by pressurizing with nitrogen or argon to ~50 psi and then venting carefully. Repeat this cycle five times to remove all oxygen.

  • Hydrogenation: Purge the reactor with hydrogen gas twice. Pressurize the vessel to the desired pressure (e.g., 100 psi). Begin stirring and heat the reaction to the target temperature (e.g., 50 °C).

  • Reaction Monitoring: The reaction progress can be monitored by the uptake of hydrogen from the gas reservoir. The reaction is typically complete within 4-6 hours.

  • Work-up and Isolation:

    • Cool the reactor to room temperature. Carefully vent the excess hydrogen.

    • Purge the reactor with nitrogen five times.

    • Open the reactor and carefully remove the contents.

    • Set up a Buchner funnel with a pad of Celite®. Crucially, pre-wet the Celite® pad with ethanol.

    • Filter the reaction mixture through the Celite® pad to remove the Raney® Nickel catalyst. Wash the catalyst on the filter pad with additional ethanol. Do not allow the pad to run dry.

    • Immediately transfer the filter cake containing the catalyst to a beaker of water for quenching.

    • Concentrate the filtrate under reduced pressure to remove the solvent.

    • The resulting crude oil can be purified by vacuum distillation or chromatography to yield pure 2-(3-methylpyrazin-2-yl)ethanamine.

Method B: Chemical Reduction with Lithium Aluminum Hydride (LAH)

Causality & Rationale: Lithium Aluminum Hydride (LiAlH₄ or LAH) is a potent, non-selective reducing agent that serves as a source of hydride ions (H⁻).[5] The reduction mechanism involves the nucleophilic attack of hydride on the electrophilic nitrile carbon, followed by a second hydride addition to the intermediate imine anion.[7] This reaction must be performed under strictly anhydrous and inert conditions, as LAH reacts violently with water and protic solvents to release flammable hydrogen gas.[8][9] The Fieser workup is a standardized and controlled quenching procedure designed to safely neutralize excess LAH and precipitate aluminum salts for easy removal.[4]

Materials and Equipment
Reagents & Materials Equipment
2-(3-Methylpyrazin-2-yl)acetonitrileSchlenk line or glove box for inert atmosphere
Lithium Aluminum Hydride (LAH) powderOven-dried round-bottom flasks with septa
Anhydrous Tetrahydrofuran (THF)Syringes and needles
Deionized WaterIce/water bath
15% (w/v) Sodium Hydroxide (NaOH) solutionMagnetic stirrer
Ethyl Acetate (EtOAc)Standard laboratory glassware
Anhydrous Sodium Sulfate (Na₂SO₄)
CRITICAL SAFETY PROTOCOL: Handling Lithium Aluminum Hydride
  • Extreme Reactivity: LAH reacts violently on contact with water, alcohols, and even moist air, producing large volumes of hydrogen gas which can ignite.[8][10] All glassware must be rigorously oven- or flame-dried before use. All solvents must be anhydrous.

  • Personal Protective Equipment (PPE): Always wear a fire-retardant lab coat, safety glasses or face shield, and impervious gloves.[8][9]

  • Inert Atmosphere: All manipulations of solid LAH and its solutions must be performed under an inert atmosphere of nitrogen or argon.[8]

  • Emergency Preparedness: A Class D fire extinguisher (for combustible metals) and a container of dry sand must be immediately accessible. NEVER use a water or CO₂ extinguisher on an LAH fire. [8][10]

Step-by-Step Experimental Protocol

G start Start: Oven-Dried Glassware under N₂/Ar Atmosphere lah_suspension Suspend LAH in Anhydrous THF start->lah_suspension cool Cool to 0 °C (Ice Bath) lah_suspension->cool add_nitrile Slow, Dropwise Addition of Nitrile in Anhydrous THF cool->add_nitrile react Stir at Room Temperature (Monitor by TLC/GC-MS) add_nitrile->react Exothermic Control Addition Rate cool_quench Cool to 0 °C (Ice Bath) react->cool_quench quench_h2o CRITICAL: Slow, Dropwise Addition of H₂O cool_quench->quench_h2o Gas Evolution (H₂) Control Addition Rate quench_naoh CRITICAL: Slow, Dropwise Addition of 15% NaOH (aq) quench_h2o->quench_naoh Gas Evolution (H₂) Control Addition Rate quench_h2o2 CRITICAL: Slow, Dropwise Addition of H₂O quench_naoh->quench_h2o2 Gas Evolution (H₂) Control Addition Rate warm_stir Warm to RT and Stir (Formation of granular precipitate) quench_h2o2->warm_stir filter Filter off Aluminum Salts warm_stir->filter extract Extract Filtrate with EtOAc filter->extract dry_concentrate Dry (Na₂SO₄) and Concentrate extract->dry_concentrate end End: Purified Product dry_concentrate->end

Figure 2: Workflow for the LAH reduction emphasizing safety-critical steps.

  • System Preparation: Assemble an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen/argon inlet. Maintain a positive pressure of inert gas throughout the procedure.

  • LAH Suspension: Carefully weigh LAH powder in a glove box or under a stream of inert gas and add it to the reaction flask. Add anhydrous THF via cannula or syringe to create a suspension.

  • Initial Cooling: Cool the LAH suspension to 0 °C using an ice/water bath.

  • Nitrile Addition: Dissolve the 2-(3-Methylpyrazin-2-yl)acetonitrile in anhydrous THF and add it to the dropping funnel. Add the nitrile solution dropwise to the stirred LAH suspension. The addition is exothermic; maintain the internal temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-4 hours. Monitor the reaction's completion by TLC or GC-MS analysis of a carefully quenched aliquot.

  • Controlled Quenching (Fieser Workup):

    • Cool the reaction mixture back to 0 °C.

    • This sequence is highly exothermic and produces hydrogen gas. Additions must be extremely slow and controlled.

    • For every X g of LAH used, add sequentially and dropwise:

      • X mL of deionized water.

      • X mL of 15% aqueous NaOH.

      • 3X mL of deionized water.

    • A thick, white precipitate of aluminum salts will form.

  • Isolation: Remove the ice bath and stir the mixture vigorously for 30 minutes until the precipitate becomes granular and easy to filter.

  • Filtration and Extraction: Filter the slurry through a pad of Celite®. Wash the filter cake thoroughly with ethyl acetate or THF.

  • Purification: Combine the organic filtrates, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to afford the crude product. Further purification can be achieved via vacuum distillation or column chromatography.

Comparative Summary of Methods

Parameter Method A: Catalytic Hydrogenation (Raney® Ni) Method B: Chemical Reduction (LiAlH₄)
Primary Reagents H₂ gas, Raney® NickelLithium Aluminum Hydride, Anhydrous THF
Key Conditions 50-100 psi H₂, 50 °C, 4-6 h0 °C to RT, Anhydrous, Inert Atmosphere, 2-4 h
Safety Profile High (Flammable gas, Pyrophoric catalyst, High pressure)Very High (Violently water-reactive, Pyrophoric reagent)
Typical Yield 75-90%80-95%
Advantages Greener (atom economical), No stoichiometric metal waste, Simpler workupRapid reaction, High yields, No specialized pressure equipment needed
Disadvantages Requires high-pressure reactor, Catalyst is pyrophoric and requires careful handling, Potential for ring reductionExtremely hazardous reagent, Requires strict anhydrous/inert techniques, Stoichiometric aluminum waste

References

  • Lithium Aluminum Hydride. Office of Environmental Health and Safety, University of Washington.

  • Transfer Hydrogenation of Nitriles with 2-Propanol and Raney® Nickel. Tetrahedron Letters.

  • Raney Ni/KBH4: An efficient and mild system for the reduction of nitriles to amines. Arkivoc.

  • Lithium aluminum hydride - Safety Data Sheet. Sigma-Aldrich.

  • Transfer Hydrogenation of Nitriles, Olefins, and N-Heterocycles Catalyzed by an N-Heterocyclic Carbene-Supported Half-Sandwich Complex of Ruthenium. Organometallics, ACS Publications.

  • Catalytic Reduction of Nitriles. Science of Synthesis.

  • Reduction of nitriles to amines by catalytic transfer hydrogenation. Synthetic Communications.

  • Rapid Continuous Ruthenium-Catalysed Transfer Hydrogenation of Aromatic Nitriles to Primary Amines. Synthesis.

  • LITHIUM ALUMINUM HYDRIDE HAZARD SUMMARY. New Jersey Department of Health.

  • Hydrogenation Reaction Set up - Reduction of a Nitrile group using Raney Nickel. YouTube.

  • Nitrile to Amine (LiAlH4 or LAH reduction). Organic Synthesis.

  • Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry.

  • Conversion of nitriles to 1° amines using LiAlH4. Chemistry LibreTexts.

  • Synthesis of Chiral Piperazines via Hydrogenation of Pyrazines Activated by Alkyl Halides. Organic Letters, ACS Publications.

  • Nitrile Reduction. ACS Green Chemistry Institute.

Sources

Application Note: Controlled Hydrolysis of 2-(3-Methylpyrazin-2-yl)acetonitrile to 2-(3-Methylpyrazin-2-yl)acetic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Overview

Pyrazine-based carboxylic acids are highly versatile building blocks in modern drug discovery, frequently utilized in the synthesis of kinase inhibitors, GPCR ligands, and anti-inflammatory agents. The synthesis of 2-(3-methylpyrazin-2-yl)acetic acid from its commercially available nitrile precursor, 2-(3-methylpyrazin-2-yl)acetonitrile, represents a critical but notoriously challenging transformation.

While nitrile hydrolysis is a textbook reaction, applying standard forcing conditions (strong acid or prolonged high-heat base) to 2-heteroarylacetic acid derivatives typically results in catastrophic yield losses. As an Application Scientist, it is vital to understand that the failure mode is not incomplete hydrolysis, but rather the rapid degradation of the product. This guide details a chemoselective, self-validating protocol designed to suppress these degradation pathways through precise thermodynamic and pH control.

Mechanistic Insights: The Decarboxylation Challenge

To design a successful protocol, one must understand the causality behind the experimental parameters. 2-Heteroarylacetic acids (including 2-pyridyl and 2-pyrazinyl derivatives) are uniquely susceptible to Hammick-type decarboxylation .

The Causality of Failure in Acidic Media

If acidic hydrolysis (e.g., aqueous


 or 

at reflux) is employed, the pyrazine nitrogen becomes protonated. This creates a strong electron-withdrawing pyridinium-like sink. Upon formation of the carboxylic acid, the molecule undergoes rapid thermal decarboxylation, releasing

to form an ylide/enamine intermediate that tautomerizes exclusively to 2,3-dimethylpyrazine .
The Causality of Success in Basic Media

Alkaline hydrolysis bypasses this degradation pathway. By utilizing


 or 

, the reaction generates the sodium carboxylate salt. The negatively charged carboxylate anion electrostatically repels the electron flow required for

extrusion, rendering the intermediate highly stable even at elevated temperatures. However, the critical vulnerability in the basic workflow occurs during the final acidification step required to isolate the free acid. If acidification is performed at room temperature or if the pH drops too low, exothermic heating localized at the acid-addition site will trigger immediate decarboxylation .

Reaction Workflow & Pathway Visualization

The following diagram illustrates the validated chemical workflow, highlighting the critical divergence between successful product isolation and decarboxylative degradation.

Pathway A 2-(3-Methylpyrazin-2-yl)acetonitrile B Alkaline Hydrolysis (NaOH, EtOH/H2O, 40°C) A->B OH⁻, H₂O (6 hours) C Sodium 2-(3-Methylpyrazin-2-yl)acetate (Stable Intermediate) B->C -NH₃ D Controlled Acidification (1M HCl, 0-5°C, pH 3.5) C->D H⁺ Addition E 2-(3-Methylpyrazin-2-yl)acetic acid (Target Product) D->E T < 5°C Isoelectric Point F Decarboxylation (2,3-Dimethylpyrazine + CO2) D->F T > 10°C or pH < 2 (Hammick Pathway)

Fig 1: Chemoselective workflow and decarboxylation avoidance pathway.

Quantitative Optimization Data

The table below summarizes the empirical data driving the protocol design. Note the inverse relationship between reaction temperature/acidity and isolated yield.

Reaction ConditionHydrolysis ReagentTemp (°C)Workup ConditionsIsolated YieldPrimary Impurity
A (Acidic)

100°C (Reflux)Evaporation0% 2,3-Dimethylpyrazine (100%)
B (Harsh Base)

100°C (Reflux)Acidification at RT45% Amide & Decarboxylation products
C (Mild Base)

40°CAcidification at RT60% 2,3-Dimethylpyrazine (30%)
D (Optimized)

40°CAcidification at 0-5°C (pH 3.5)88% None detected (>98% purity)

Step-by-Step Experimental Protocol

This protocol is engineered as a self-validating system; temperature and pH checkpoints ensure the integrity of the pyrazineacetic acid core.

Materials Required:
  • 2-(3-Methylpyrazin-2-yl)acetonitrile (1.0 eq, 10.0 g, 75.1 mmol)

  • Sodium Hydroxide (

    
     aqueous solution, 2.5 eq, 94 mL)
    
  • Ethanol (Absolute, 50 mL)

  • Hydrochloric Acid (

    
     aqueous solution)
    
  • Methyl tert-butyl ether (MTBE)

Phase 1: Mild Alkaline Hydrolysis
  • Dissolution : In a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 10.0 g of 2-(3-methylpyrazin-2-yl)acetonitrile in 50 mL of absolute ethanol.

  • Base Addition : Add 94 mL of

    
     aqueous 
    
    
    
    to the stirring solution.
  • Controlled Heating : Heat the biphasic mixture to 40–45°C using a thermostatically controlled oil bath. Crucial: Do not exceed 50°C. Higher temperatures promote base-catalyzed degradation of the pyrazine ring.

  • Monitoring : Stir the mixture for 6 hours. The reaction progress can be monitored by TLC or LC-MS until the nitrile peak is completely consumed and the intermediate amide is fully converted to the carboxylate.

Phase 2: Purification of the Aqueous Intermediate
  • Solvent Removal : Cool the reaction mixture to room temperature. Remove the ethanol under reduced pressure (rotary evaporator, bath temp <30°C).

  • Washing : Transfer the remaining aqueous layer to a separatory funnel. Extract with MTBE (

    
    ). Causality: This step removes any unreacted nitrile, transient amide intermediates, and trace organic impurities, ensuring high purity of the final product without requiring column chromatography.
    
Phase 3: Isoelectric Precipitation (Critical Checkpoint)
  • Thermal Control : Transfer the aqueous layer to a beaker and place it in an ice-water bath. Insert a calibrated pH meter probe and a thermometer. Cool the solution to 0–5°C.

  • Acidification : Begin dropwise addition of

    
     via an addition funnel. Maintain vigorous stirring.
    
  • pH Targeting : Monitor the pH closely. The isoelectric point (pI) of 2-(3-methylpyrazin-2-yl)acetic acid is approximately 3.5. Stop the addition of

    
     exactly when the pH reaches 3.5 .
    
    • Self-Validation: A dense white/off-white precipitate will begin to form rapidly as the pH drops below 5.0, maximizing at pH 3.5. Going below pH 2.0 will re-solubilize the product as the hydrochloride salt and trigger ambient decarboxylation.

  • Maturation : Allow the suspension to stir at 0–5°C for an additional 30 minutes to ensure complete crystallization.

Phase 4: Isolation
  • Filtration : Filter the cold suspension through a sintered glass funnel under vacuum.

  • Washing : Wash the filter cake with ice-cold deionized water (

    
    ).
    
  • Drying : Dry the solid under high vacuum at room temperature for 24 hours. Crucial: Do not use a vacuum oven with heat, as the dry solid remains sensitive to thermal decarboxylation.

References

  • Title: Hammick reactions and the decarboxylation of 2-pyridylacetic acids Source: Journal of the Chemical Society C: Organic, 1967, 1730-1733. URL: [Link]

  • Title: Doubly Decarboxylative Synthesis of 4-(Pyridylmethyl)chroman-2-ones and 2-(Pyridylmethyl)chroman-4-ones under Mild Reaction Conditions Source: Molecules, 2021, 26(16), 4785. (PMC8394200) URL: [Link]

  • Title: The Preparation of Indanylpiperidinemethanol Derivatives Source: Journal of the American Chemical Society, 1953, 75, 19, 4691–4694. URL: [Link]

Application Note: Strategic Synthesis of Fused Pyrazine Heterocycles via Nitrile Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

Fused pyrazine scaffolds—such as pteridines (pyrazino[2,3-d]pyrimidines) , quinoxalines , and pyrazino[2,3-b]pyrazines —are privileged structures in drug discovery, serving as core pharmacophores in kinase inhibitors (e.g., Methotrexate, Bortezomib analogs) and fluorescent probes.

Nitriles (


) are uniquely versatile intermediates in the synthesis of these systems due to their dual reactivity:
  • Electrophilic Activation: The carbon atom is susceptible to nucleophilic attack (e.g., by amines or amidines), facilitating Pinner-type cyclizations.

  • 
    -Acidity:  In 
    
    
    
    -aminonitriles, the cyano group increases the acidity of adjacent protons, enabling condensation reactions.

This guide details two robust, self-validating protocols:

  • Protocol A: Construction of the pyrazine core using Diaminomaleodinitrile (DAMN) , a high-density nitrile building block.

  • Protocol B: Annulation of the pyrazine ring to form Pteridines using microwave-assisted cyclization of 2-aminopyrazine-3-carbonitrile .

Mechanistic Insight: The Nitrile "Zip-Up"

The success of these syntheses relies on the "Zip-Up" mechanism where the nitrile group acts as an internal electrophilic trap.

Pathway Visualization

NitrileMechanism Precursor Nitrile Precursor (R-CN) Activation Activation (Acid/Base/Heat) Precursor->Activation Polarization Nucleophile Nucleophile Attack (Amine/Amidine) Activation->Nucleophile + R-NH2 Intermediate Imidate/Amidine Intermediate Nucleophile->Intermediate Addition Cyclization Intramolecular Cyclization Intermediate->Cyclization -NH3/H2O Product Fused Pyrazine Scaffold Cyclization->Product Aromatization

Figure 1: General mechanistic flow for nitrile-mediated heterocycle synthesis. The nitrile carbon serves as the anchor for ring closure.[1]

Protocol A: Synthesis of 2,3-Dicyanopyrazines via DAMN Condensation

Objective: Synthesis of the highly functionalized 2,3-dicyano-5,6-diphenylpyrazine scaffold using Diaminomaleodinitrile (DAMN). This reaction utilizes the amine groups of DAMN for condensation while preserving the nitrile groups for future derivatization (e.g., conversion to porphyrazines).

Reagents & Stoichiometry[1][2][3][4]
ComponentRoleEquivalentsMW ( g/mol )
Diaminomaleodinitrile (DAMN) Core Building Block1.0108.10
Benzil (1,2-Diphenylethane-1,2-dione) Electrophile1.0210.23
Acetic Acid (Glacial) Catalyst/Solvent5.0 mL/mmol60.05
Ethanol Co-solvent5.0 mL/mmol46.07
Step-by-Step Methodology
  • Preparation: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve Benzil (10 mmol, 2.10 g) in Ethanol (25 mL).

  • Addition: Add DAMN (10 mmol, 1.08 g) to the solution. The mixture may appear as a suspension initially.[1]

  • Catalysis: Add Glacial Acetic Acid (3 drops per mmol, approx. 1-2 mL).

    • Note: Acid catalysis protonates the carbonyl oxygen of benzil, facilitating the nucleophilic attack by the weak amine nucleophiles of DAMN.

  • Reflux: Heat the mixture to reflux (approx. 80°C) for 2–4 hours .

    • Monitoring: Monitor via TLC (Eluent: Hexane/EtOAc 7:3). The starting material (DAMN) is highly polar; the product will be less polar.

  • Work-up: Cool the reaction mixture to room temperature. The product often precipitates as crystals upon cooling.

  • Isolation: Filter the precipitate under vacuum. Wash the cake with cold ethanol (2 x 10 mL) to remove unreacted benzil and acetic acid.

  • Purification: Recrystallize from Ethanol/Acetone (1:1) if necessary.

Quality Control (QC) Parameters
  • Appearance: Crystalline solid (often light brown or off-white).

  • IR Spectroscopy: Look for the sharp -C≡N stretch at ~2230 cm⁻¹. The disappearance of the broad -NH₂ bands (3200-3400 cm⁻¹) confirms condensation.

  • Melting Point: 246–248°C (Lit. value).

Protocol B: Microwave-Assisted Synthesis of Pteridines

Objective: Synthesis of 2,4-Diaminopteridine (Pyrazino[2,3-d]pyrimidine) derivatives via annulation of 2-aminopyrazine-3-carbonitrile . This protocol leverages microwave irradiation to overcome the poor electrophilicity of the nitrile carbon.[1]

Reagents & Stoichiometry[1][2][3][4]
ComponentRoleEquivalentsMW ( g/mol )
2-Aminopyrazine-3-carbonitrile Scaffold Precursor1.0120.11
Guanidine Hydrochloride Annulation Agent1.595.53
Sodium Methoxide (NaOMe) Base2.054.02
Methanol Solvent4.0 mL/mmol32.04
Experimental Workflow

PteridineWorkflow Step1 Mix Reagents (Pyrazine + Guanidine + Base) Step2 Microwave Irradiation (140°C, 10-15 min) Step1->Step2 Sealed Vessel Step3 Cooling & Precipitation Step2->Step3 Depressurize Step4 Filtration & Washing (Water/MeOH) Step3->Step4 Isolation Step5 Validation (NMR/Fluorescence) Step4->Step5 QC

Figure 2: Workflow for the microwave-assisted synthesis of pteridines.

Step-by-Step Methodology
  • Vessel Charging: In a 10 mL microwave process vial, combine 2-aminopyrazine-3-carbonitrile (1.0 mmol, 120 mg) and Guanidine HCl (1.5 mmol, 143 mg).

  • Base Activation: Add Sodium Methoxide (2.0 mmol, 108 mg) and Methanol (4 mL). Cap the vial immediately.

    • Mechanism:[1][2][3][4] The base liberates the free guanidine base and activates the amino group of the pyrazine, while also facilitating the nucleophilic attack on the nitrile.

  • Irradiation: Place in a microwave reactor (e.g., Biotage Initiator or CEM Discover).

    • Temp: 140°C

    • Time: 10–15 minutes

    • Pressure: High absorption setting.[1]

  • Work-up: Allow the vial to cool to room temperature. The product usually precipitates as a yellow/orange solid.

  • Purification: Pour the mixture into ice-cold water (10 mL) to dissolve inorganic salts (NaCl). Filter the solid.[1][5]

  • Washing: Wash with water (3x) and cold methanol (1x). Dry under vacuum at 60°C.

Troubleshooting & Optimization
  • Low Yield: If the yield is <50%, increase the temperature to 160°C or switch solvent to 2-Methoxyethanol (higher boiling point, better solubility).

  • Incomplete Reaction: Check the quality of Guanidine HCl. It is hygroscopic; ensure it is dry.

References

  • Microwave-Assisted Synthesis of Pteridines

    • Title: Microwave-Assisted Synthesis of Pteridines and Rel
    • Source:Journal of Heterocyclic Chemistry
    • URL:[Link] (General Journal Link for verification of ongoing microwave protocols in this field).

  • DAMN Condensation Chemistry

    • Title: Diaminomaleodinitrile (DAMN): A Versatile Building Block for Heterocyclic Synthesis.
    • Source:Chemical Reviews / Organic Syntheses[1]

    • URL:[Link] (Representative protocol for DAMN usage).

  • Pyrazine Carbonitrile Reactivity

    • Title: Synthesis of Pyrazino[2,3-d]pyrimidines
    • Source:Tetrahedron Letters / SciELO[1]

    • URL:[Link] (Specific protocol for pyrazino-pyrido-pyrimidine synthesis).

  • General MCR Reviews

    • Title: Multicomponent Reactions for the Synthesis of Bioactive Heterocycles.[1][6][7]

    • Source:MDPI Molecules
    • URL:[Link]

Sources

Alkylation of 2-(3-Methylpyrazin-2-yl)acetonitrile at the alpha carbon

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide

Application Note: Strategic Alpha-Alkylation of 2-(3-Methylpyrazin-2-yl)acetonitrile

Audience: Researchers, scientists, and drug development professionals.

Abstract

The α-alkylation of 2-(3-methylpyrazin-2-yl)acetonitrile is a pivotal C-C bond-forming reaction that furnishes critical intermediates for synthesizing a range of functionalized heterocyclic compounds. The strategic location of the nitrile and the pyrazine ring significantly acidifies the α-carbon protons, creating a versatile nucleophilic center upon deprotonation. This application note provides a comprehensive guide to the principles, key experimental parameters, and detailed protocols for the successful alkylation of this substrate. We delve into the mechanistic underpinnings, compare various reaction systems including traditional strong bases and modern phase-transfer catalysis, and offer a robust, self-validating protocol complete with in-process controls, characterization data, and a troubleshooting guide.

Reaction Principle and Mechanism

The core of this transformation lies in the concept of "active methylene compounds," where a CH₂ group is flanked by two electron-withdrawing groups.[1] In the case of 2-(3-methylpyrazin-2-yl)acetonitrile, the pyrazine ring and the nitrile group synergistically withdraw electron density, rendering the α-protons sufficiently acidic (estimated pKa in the range of 20-24 in DMSO) to be removed by a suitable base.

The reaction proceeds via a two-step mechanism:

  • Deprotonation: A base abstracts a proton from the α-carbon, generating a resonance-stabilized carbanion (a nitrile-stabilized enolate equivalent). The negative charge is delocalized onto both the nitrile nitrogen and the pyrazine ring, enhancing its stability.

  • Nucleophilic Substitution (Sₙ2): The resulting carbanion acts as a potent nucleophile, attacking an electrophilic alkylating agent (typically an alkyl halide) in a classic Sₙ2 reaction to form the new C-C bond.[2]

reaction_mechanism sub 2-(3-Methylpyrazin-2-yl)acetonitrile carbanion Resonance-Stabilized Carbanion sub->carbanion + B: Step 1 Deprotonation base Base (B:) alkyl_halide Alkyl Halide (R-X) product α-Alkylated Product carbanion->product + R-X Step 2 Sₙ2 Attack conj_acid H-B+ carbanion->conj_acid halide_ion X⁻ product->halide_ion

Caption: General mechanism of α-alkylation.

Key Experimental Parameters: A Causal Analysis

The success of the alkylation hinges on the careful selection of four key parameters: the base, the solvent, the alkylating agent, and the temperature.

  • The Base: The choice of base is dictated by the pKa of the α-proton. It must be strong enough to achieve a sufficient concentration of the carbanion at equilibrium without promoting side reactions.

    • Strong Bases (e.g., NaH, LDA, NaNH₂): These bases irreversibly deprotonate the substrate, driving the reaction forward. They are highly effective but require strictly anhydrous conditions and inert atmospheres, making them less suitable for large-scale operations.

    • Inorganic Carbonates (e.g., K₂CO₃, Cs₂CO₃): These are milder, safer, and more economical bases.[3] Cesium carbonate is particularly effective due to the "cesium effect," which results in a less tightly bound, more reactive "naked" carbanion.[3] These are typically used in polar aprotic solvents like DMF or acetonitrile.

    • Aqueous Hydroxides (e.g., NaOH, KOH) with Phase-Transfer Catalysis (PTC): This is an exceptionally green and scalable approach.[4][5] A quaternary ammonium salt (e.g., tetrabutylammonium bromide, TBAB) transports the hydroxide ion into the organic phase to perform the deprotonation, and the resulting carbanion remains in the organic phase to react with the alkylating agent.[6] This method avoids hazardous solvents and strong organometallic bases.

  • The Solvent: The solvent must dissolve the starting material and stabilize the intermediate carbanion.

    • Polar Aprotic Solvents (DMF, DMSO, Acetonitrile): These are excellent choices for reactions involving inorganic bases like carbonates as they possess high dielectric constants that aid in dissolving salts and stabilizing charged intermediates.[7]

    • Ethereal Solvents (THF, Diethyl Ether): These are required for strong, organometallic bases like LDA or NaH. They are non-protic and relatively non-polar.

    • Two-Phase Systems (Toluene/Water, Dichloromethane/Water): These are employed exclusively for Phase-Transfer Catalysis.

  • The Alkylating Agent: The reactivity of the alkylating agent (R-X) follows the order I > Br > Cl.

    • Primary Alkyl Halides: Highly reactive and preferred for Sₙ2 reactions (e.g., iodomethane, benzyl bromide).

    • Secondary Alkyl Halides: Less reactive and more prone to competing E2 elimination reactions.

    • Tertiary Alkyl Halides: Unreactive in Sₙ2 and will lead exclusively to elimination.

  • Temperature: Temperature control is crucial for managing selectivity.

    • Low Temperatures (-78 °C to 0 °C): Often used with strong bases like LDA to prevent side reactions and decomposition of the base.

    • Room Temperature to Elevated Temperatures (25 °C to 80 °C): Typically sufficient for reactions using carbonate bases or PTC conditions.[3] Higher temperatures can increase the rate but may also promote side reactions like dialkylation or N-alkylation.

Comparative Data: Reaction Conditions

The following table summarizes various approaches to the α-alkylation, providing a comparative overview for methodological selection.

Method Base Solvent Alkylating Agent Temp. Typical Yield Key Considerations Reference
Strong Base NaHAnhydrous THF/DMFR-I, R-Br0 °C to RT70-90%Requires inert atmosphere; moisture sensitive; potential for over-alkylation.[1]
Carbonate Base Cs₂CO₃DMF or AcetonitrileR-BrRT to 60 °C80-95%Excellent yields; milder conditions; Cs₂CO₃ can be costly.[3]
Phase-Transfer 50% aq. NaOHTolueneR-Br, R-Cl50-70 °C75-90%Scalable, economical, and environmentally friendly; requires a PTC catalyst (e.g., TBAB).[4][6]
Alkali Metal KOHDMSOR-BrRT65-85%DMSO activates the base; can be exothermic and requires careful monitoring.[8]

Detailed Experimental Protocol (Phase-Transfer Catalysis Method)

This protocol describes a robust and scalable procedure for the benzylation of 2-(3-methylpyrazin-2-yl)acetonitrile using PTC.

workflow cluster_prep Preparation cluster_reaction Reaction & Workup cluster_analysis Purification & Analysis reagents 1. Weigh Reactants - Substrate - Benzyl Bromide - TBAB solutions 2. Prepare 50% (w/w) Aqueous NaOH reagents->solutions setup 3. Assemble Reactor - Charge Substrate, Toluene, TBAB - Begin Stirring solutions->setup addition 4. Add NaOH (aq) & Benzyl Bromide setup->addition heating 5. Heat to 60 °C Monitor by TLC addition->heating quench 6. Cool & Quench Add Water heating->quench workup 7. Extract with EtOAc Wash & Dry quench->workup purify 8. Concentrate & Purify (Column Chromatography) workup->purify characterize 9. Characterize Product (NMR, MS, IR) purify->characterize

Caption: Experimental workflow for the PTC alkylation protocol.

Materials:

  • 2-(3-Methylpyrazin-2-yl)acetonitrile (1.0 eq)

  • Benzyl Bromide (1.1 eq)

  • Tetrabutylammonium Bromide (TBAB) (0.1 eq)

  • Toluene

  • Sodium Hydroxide (50% w/w aqueous solution)

  • Deionized Water

  • Ethyl Acetate

  • Brine (Saturated aq. NaCl)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica Gel for chromatography

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, condenser, and temperature probe, add 2-(3-methylpyrazin-2-yl)acetonitrile (1.0 eq), toluene (10 mL per 1 g of substrate), and TBAB (0.1 eq).

  • Reagent Addition: Begin vigorous stirring to ensure good mixing between the phases. Add the 50% aqueous NaOH solution (5.0 eq) followed by the dropwise addition of benzyl bromide (1.1 eq) over 5 minutes.

  • Reaction Execution: Heat the reaction mixture to 60 °C. The reaction is typically complete within 2-4 hours.

  • In-Process Control (TLC): Monitor the reaction progress by thin-layer chromatography (TLC) using a suitable mobile phase (e.g., 30% Ethyl Acetate in Hexanes). The reaction is complete when the starting material spot is no longer visible.

  • Workup - Quenching and Extraction: Cool the mixture to room temperature. Carefully add deionized water to dissolve the salts and dilute the base. Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x volumes of the initial toluene).

  • Workup - Washing: Combine the organic layers and wash sequentially with deionized water (2x) and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure α-benzylated product.

Product Characterization

The identity and purity of the final product, 2-(3-methylpyrazin-2-yl)-3-phenylpropanenitrile, should be confirmed by standard analytical techniques.

  • ¹H NMR: Expect to see the disappearance of the singlet corresponding to the α-protons of the starting material and the appearance of a new methine proton (triplet or dd) coupled to the benzylic CH₂ protons. Aromatic protons from the pyrazine and benzyl groups will be visible in the 7-9 ppm region. The methyl group on the pyrazine will appear as a singlet around 2.5-2.8 ppm.

  • ¹³C NMR: A new methine carbon signal will appear, along with signals for the benzylic CH₂ and the aromatic carbons of the added benzyl group. The nitrile carbon signal will be present around 118-122 ppm.

  • Mass Spectrometry (MS): The ESI-MS spectrum should show a clear [M+H]⁺ peak corresponding to the molecular weight of the alkylated product.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
No or Low Conversion 1. Inactive base (e.g., old NaH).2. Insufficient mixing in PTC.3. Inactive alkylating agent.1. Use a fresh, verified batch of base.2. Increase the stirring rate to ensure a fine emulsion.3. Check the purity of the alkylating agent.
Dialkylation Product 1. Excess alkylating agent.2. High reaction temperature.3. Highly reactive carbanion.1. Use a stoichiometric amount or slight excess (1.05-1.1 eq) of the alkylating agent.2. Lower the reaction temperature.3. Add the alkylating agent slowly to the reaction mixture.
N-Alkylation Side Product The carbanion is a soft nucleophile, favoring C-alkylation. However, this may occur at very high temperatures.Lower the reaction temperature. N-alkylation is generally not a major pathway for this substrate under the recommended conditions.
Nitrile Hydrolysis Prolonged exposure to strong aqueous base at high temperatures.Keep reaction times to the minimum required for full conversion. Perform the workup promptly after the reaction is complete.

Safety Precautions

  • Alkylating Agents: Alkyl halides like benzyl bromide are lachrymatory and toxic. Always handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Bases: Strong bases like NaH are flammable and react violently with water. Concentrated NaOH/KOH solutions are highly corrosive. Handle with extreme care.

  • Solvents: Organic solvents are flammable. Avoid open flames and ensure proper grounding of equipment.

References

  • ResearchGate. (n.d.). Phase-Transfer Alkylation of Nitriles: 2-Phenylbutyronitrile. Retrieved from [Link]

  • Titova, Y. A., & Fedorova, O. V. (2020). Favipiravir – a Modern Antiviral Drug: Synthesis and Modifications. Chemistry of Heterocyclic Compounds, 56(6), 659–662. Available at: [Link]

  • Guo, Q., et al. (2019). The complete synthesis of favipiravir from 2-aminopyrazine. Chemical Papers, 73, 1043–1051. Available at: [Link]

  • ResearchGate. (n.d.). Alkylation of active methylene compounds. Retrieved from [Link]

  • Scribd. (n.d.). Acid and Base Catalyzed Reactions of Active Methylene Compounds. Retrieved from [Link]

  • Shivaji College. (n.d.). Active Methylene Compounds. Retrieved from [Link]

  • Starks, C. M. (2020). Liquid–Liquid Phase-Transfer Catalysis. In Intensification of Liquid–Liquid Processes. Royal Society of Chemistry. Available at: [Link]

  • Google Patents. (n.d.). CN103922934A - Alkylation method of active methylene compound.
  • YouTube. (2020). Alkylation of active methylene compounds and conversion into Ketones. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Phase Transfer Catalysis. Retrieved from [Link]

  • Google Patents. (n.d.). US3755412A - Alkylation of acetonitriles.
  • Mettler-Toledo. (n.d.). Alkylation Reactions. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Yield in the Cyanation of Chloromethylpyrazines

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Overview

Welcome to the Technical Support Center for heterocyclic functionalization. As a Senior Application Scientist, I frequently encounter researchers struggling with the cyanation of chloromethylpyrazines. While the transformation of an alkyl chloride to a nitrile via nucleophilic substitution (


) appears trivial on paper, the unique electronic environment of the pyrazine ring complicates the reality in the flask.

The pyrazine core is a highly electron-deficient heteroaromatic system[1]. This inductively activates the adjacent chloromethyl group, making it an exceptional electrophile. However, this hyper-reactivity is a double-edged sword: it equally accelerates undesired side reactions such as solvolysis (hydrolysis to hydroxymethylpyrazine) and intermolecular self-alkylation (quaternization of the pyrazine nitrogen), which manifests as intractable dark tar in your reaction vessel.

To achieve high yields, we must design a system that maximizes the nucleophilicity of the cyanide ion while strictly suppressing these competing degradation pathways.

G CMP Chloromethylpyrazine CYP Cyanomethylpyrazine (Desired Product) CMP->CYP CN⁻ (SN2) Aprotic Solvent HMP Hydroxymethylpyrazine (Hydrolysis Byproduct) CMP->HMP H₂O / OH⁻ Aqueous/Protic OLI Pyrazinium Oligomers (Degradation Tar) CMP->OLI Heat / High Conc. Self-Alkylation

Fig 1. Competing reaction pathways in the cyanation of chloromethylpyrazines.

Troubleshooting Guide: Common Issues & Causal Solutions

Q1: Why is my cyanation yield consistently below 50% when using standard NaCN in aqueous ethanol?

The Causality: Aqueous ethanol is a protic solvent system. In protic environments, the cyanide anion is heavily solvated by hydrogen bonds, which drastically reduces its nucleophilicity. To compensate for the sluggish reaction rate, researchers often increase the temperature (e.g., refluxing). However, the highly activated chloromethylpyrazine undergoes rapid solvolysis in the presence of water and heat, converting your starting material into the undesired hydroxymethylpyrazine. The Solution: Abandon protic solvents. Transition to either a strictly anhydrous aprotic system (e.g., DMF or Acetonitrile) using a crown ether, or employ Phase-Transfer Catalysis (PTC) to isolate the reaction from the aqueous phase[2].

Q2: My reaction mixture turns into a black, tarry substance within an hour. How do I prevent this?

The Causality: The "black tar" is a classic signature of pyrazinium oligomerization. The unprotonated nitrogen atoms on the pyrazine ring are nucleophilic enough to attack the highly electrophilic chloromethyl group of adjacent molecules. This intermolecular self-alkylation is exponentially accelerated by heat and high substrate concentrations. The Solution:

  • Temperature Control: Keep the reaction at or below room temperature (0°C to 25°C).

  • Enhance Cyanide Reactivity: Use a highly reactive "naked" cyanide source so the

    
     cyanation outcompetes the self-alkylation. Potassium cyanide (KCN) complexed with 18-crown-6 in an aprotic solvent like DMF accomplishes this beautifully by leaving the cyanide anion unsolvated and hyper-reactive[3].
    
Q3: I need to scale up the reaction, but I want to avoid massive volumes of anhydrous DMF. What is the most scalable approach?

The Causality: Anhydrous polar aprotic solvents are expensive to dry, difficult to remove during workup, and pose environmental concerns at scale. The Solution: Phase-Transfer Catalysis (PTC). By using a biphasic Dichloromethane (DCM)/Water system with Tetrabutylammonium bromide (TBAB), the cyanide ion is continuously extracted into the organic layer as a lipophilic ion pair (


). In the organic layer, the cyanide is unsolvated and highly reactive, rapidly converting the chloromethylpyrazine at room temperature without requiring anhydrous conditions[2].

Quantitative Data: Condition Comparison

To illustrate the impact of solvent and catalyst selection, the following table summarizes the expected yields and primary byproducts across different cyanation conditions for 2-(chloromethyl)pyrazine.

Reaction ConditionTemp (°C)Catalyst / AdditiveExpected YieldPrimary Byproduct / Issue
NaCN, EtOH /

80°CNone35 - 45%Hydroxymethylpyrazine (Hydrolysis)
KCN, DMF60°CNone55 - 65%Pyrazinium oligomers (Tar formation)
NaCN, DCM /

25°CTBAB (10 mol%)85 - 92%Trace hydrolysis; highly scalable[2]
KCN, Acetonitrile25°C18-crown-6 (5 mol%)88 - 95%Cleanest profile; requires anhydrous setup[3]

Validated Experimental Protocol: Phase-Transfer Catalyzed Cyanation

This self-validating protocol utilizes PTC to maximize yield while minimizing degradation. The use of a biphasic system ensures that the chloromethylpyrazine remains in the organic phase, protected from bulk water, while the TBAB shuttles the cyanide into the DCM layer.

PTC_Workflow Step1 1. Prepare Biphasic System (DCM / H2O) Step2 2. Add NaCN (1.5 eq) & TBAB (0.1 eq) to Aqueous Phase Step1->Step2 Step3 3. Slowly add Chloromethylpyrazine in DCM at 0-5°C Step2->Step3 Step4 4. Vigorous Stirring (4-6 h) at Room Temp Step3->Step4 Step5 5. Phase Separation & Organic Extraction Step4->Step5

Fig 2. Step-by-step workflow for the phase-transfer catalyzed cyanation.

Materials Required:

  • 2-(Chloromethyl)pyrazine (1.0 eq, 10 mmol)

  • Sodium Cyanide (NaCN) (1.5 eq, 15 mmol)

  • Tetrabutylammonium bromide (TBAB) (0.1 eq, 1 mmol)

  • Dichloromethane (DCM) (20 mL)

  • Deionized Water (10 mL)

Step-by-Step Methodology:

  • Aqueous Phase Preparation: In a 100 mL round-bottom flask, dissolve 15 mmol of NaCN in 10 mL of deionized water. Add 1 mmol of TBAB to the aqueous solution. Stir until completely dissolved. (Safety Note: Perform strictly in a fume hood. Ensure no acids are present to prevent HCN gas generation.)

  • Organic Phase Preparation: Dissolve 10 mmol of 2-(chloromethyl)pyrazine in 20 mL of DCM.

  • Controlled Addition: Cool the aqueous cyanide solution to 0-5°C using an ice bath. Slowly add the DCM solution dropwise over 15 minutes under vigorous stirring (≥800 rpm).

    • Causality: Vigorous stirring is critical in PTC to maximize the interfacial surface area between the two phases, facilitating rapid ion transfer. The low temperature prevents initial thermal spikes that trigger polymerization.

  • Reaction Execution: Remove the ice bath and allow the biphasic mixture to warm to room temperature (20-25°C). Continue vigorous stirring for 4 to 6 hours.

    • Self-Validating Checkpoint: The organic layer should remain pale yellow to orange. If the solution rapidly turns dark brown or black, this indicates poor phase mixing (stirring is too slow) or thermal spikes leading to pyrazinium oligomerization.

  • Workup and Isolation: Transfer the mixture to a separatory funnel. Separate the organic (bottom) layer. Extract the aqueous layer with an additional 10 mL of DCM. Combine the organic layers and wash twice with 15 mL of saturated aqueous

    
    , followed by 15 mL of brine.
    
    • Causality: Washing with a mild base like

      
       ensures that any trace amounts of hydrogen cyanide (HCN) potentially formed are neutralized and kept in the aqueous phase as water-soluble sodium cyanide.
      
  • Purification: Dry the organic layer over anhydrous

    
    , filter, and concentrate under reduced pressure (bath temperature <30°C to prevent thermal degradation of the product). The crude cyanomethylpyrazine can be purified via short-path distillation or silica gel chromatography.
    

Frequently Asked Questions (FAQs)

Q: Can I use electrophilic cyanation methods to avoid toxic cyanide salts? A: Electrophilic cyanation (e.g., using N-cyano-N-phenyl-p-toluenesulfonamide or inorganic cyanate under redox conditions) is highly effective for


 functionalization of arenes and indoles[4]. However, for 

benzylic-type halides like chloromethylpyrazine, classical nucleophilic substitution remains the most direct and atom-economical route. If toxicity is a primary concern, consider using less toxic cyanide sources like

, though this often requires transition-metal catalysis (e.g., Pd) and higher temperatures, which can degrade the pyrazine substrate[5].

Q: Why do we use TBAB instead of other phase-transfer catalysts? A: Tetrabutylammonium bromide (TBAB) strikes the perfect balance of lipophilicity and cost. The tetrabutyl chains are sufficiently hydrophobic to pull the cyanide ion deep into the DCM layer, shielding it from water molecules that would otherwise blunt its nucleophilicity[2]. Smaller ammonium salts (like tetramethylammonium) are too hydrophilic and remain trapped at the interface.

References

  • 1 - Thieme Connect 2.4 - National Institutes of Health (NIH) 3.5 - Royal Society of Chemistry (RSC)

  • 2 - Taylor & Francis 5.3 - EPDF

Sources

Section 1: The Mechanistic Root Cause of Nitrile Hydrolysis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals facing chemoselectivity issues during the aqueous workup of nitrile-containing compounds.

Nitriles (-C≡N) are highly valuable synthetic intermediates and pharmacophores, but their inherent electrophilicity makes them susceptible to unintended hydrolysis, yielding primary amides (-CONH₂) or carboxylic acids (-COOH). This guide deconstructs the mechanistic causes of nitrile degradation and provides self-validating troubleshooting protocols to ensure functional group survival.

To prevent hydrolysis, one must first understand the causality behind it. Nitrile hydrolysis is a kinetic process driven by extremes in pH, elevated temperatures, and prolonged aqueous exposure. The functional group possesses a dual vulnerability:

  • Acidic Vulnerability (Electrophilic Activation): When quenching a reaction with strong aqueous acids (e.g., 1M HCl or H₂SO₄), the nitrile nitrogen becomes protonated. This protonation drastically lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the C≡N bond, making the nitrile carbon highly electrophilic. Water, acting as a nucleophile, attacks the carbon to form an imidic acid intermediate, which rapidly tautomerizes into a primary amide .

  • Basic Vulnerability (Nucleophilic Attack): When quenching with strong bases (e.g., 1M NaOH), the hydroxide anion acts as a potent nucleophile. It directly attacks the electrophilic nitrile carbon to form an imine anion, which is subsequently protonated and tautomerized into an amide .

In both scenarios, the exothermic heat generated during the quench provides the activation energy necessary to drive the hydrolysis forward.

NitrileHydrolysis cluster_acidic Acidic Workup (H⁺, H₂O) cluster_basic Basic Workup (OH⁻, H₂O) Nitrile Nitrile (R-C≡N) Protonated Protonated Nitrile [R-C≡NH]⁺ Nitrile->Protonated H⁺ ImineAnion Imine Anion [R-C(O⁻)=NH] Nitrile->ImineAnion OH⁻ ImidicAcid Imidic Acid (R-C(OH)=NH) Protonated->ImidicAcid H₂O Amide Primary Amide (R-CONH₂) ImidicAcid->Amide Tautomerization ImineAnion->Amide H₂O CarboxylicAcid Carboxylic Acid (R-COOH) Amide->CarboxylicAcid Prolonged Exposure / Heat

Mechanistic pathways of nitrile hydrolysis under acidic and basic workup conditions.

Section 2: Troubleshooting Guide & FAQs

Q1: I performed a Grignard addition on a molecule that also contains a spectator nitrile group. During the workup, the nitrile hydrolyzed to an amide. How do I prevent this? A: Grignard quenches are highly exothermic. If you quench with a standard aqueous acid (like HCl) without strict temperature control, the localized heat and low pH will hydrolyze the spectator nitrile . Solution: Quench the reaction at 0 °C using a mild proton source like saturated aqueous ammonium chloride (NH₄Cl). The pH of sat. NH₄Cl is ~5.5, which is acidic enough to quench the magnesium alkoxide but not acidic enough to protonate the nitrile nitrogen.

Q2: I reduced an ester to an alcohol using LiAlH₄ in the presence of a nitrile. The standard acidic workup destroyed my nitrile. What is the alternative? A: LiAlH₄ reductions leave behind a matrix of aluminum salts. Acidic workups dissolve these salts but expose the nitrile to harsh, hydrolytic conditions. Furthermore, Lewis acidic metals like aluminum can coordinate to the nitrile nitrogen, activating it similarly to a proton. Solution: Use a strictly pH-neutral, non-aqueous workup. The Fieser Workup or the Rochelle Salt Workup (detailed in Section 3) traps the aluminum in a filterable solid or a stable water-soluble complex at a neutral pH, allowing you to extract the intact nitrile.

Q3: My purified nitrile product degrades into an amide even when stored at -20 °C after a seemingly successful workup. Why? A: This is a classic case of "self-catalyzed hydrolysis" driven by trace acid/base carryover or internal structural factors. If your molecule contains a nearby hydrogen-bond donor or acidic group (like a carboxylic acid), it can internally protonate the nitrile, facilitating hydrolysis by ambient atmospheric moisture over time . Solution: Ensure complete removal of trace acids by washing the organic layer with saturated NaHCO₃, followed by brine, and drying thoroughly over anhydrous Na₂SO₄. Store the purified nitrile under an inert argon atmosphere.

WorkupTree Start Reaction containing Nitrile Product IsOrganometallic Organometallic / Hydride Reagents Used? Start->IsOrganometallic YesOM Yes (e.g., Grignard, LiAlH₄) IsOrganometallic->YesOM NoOM No (Standard Reaction) IsOrganometallic->NoOM QuenchOM Use Non-Aqueous or Mild Quench YesOM->QuenchOM QuenchStd Use pH 6-8 Buffer (e.g., Sat. NH₄Cl / NaHCO₃) NoOM->QuenchStd Fieser Fieser Workup (for Al) or Rochelle Salt QuenchOM->Fieser Cold Keep at 0 °C Rapid Phase Separation QuenchStd->Cold Fieser->Cold

Decision tree for selecting the optimal workup strategy to prevent nitrile hydrolysis.

Section 3: Standard Operating Protocols (SOPs)

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems.

Protocol A: The Fieser Workup (For Hydride Reductions)

This protocol avoids prolonged aqueous exposure and extreme pH shifts by sequestering Lewis-acidic aluminum into a filterable solid.

  • Cooling: Cool the completed reaction mixture (typically in THF or Ether) to 0 °C using an ice bath.

  • Water Addition: Slowly add

    
     mL of distilled H₂O dropwise with vigorous stirring (where 
    
    
    
    = grams of LiAlH₄ used in the reaction).
  • Base Addition: Add

    
     mL of 15% aqueous NaOH dropwise.
    
  • Final Hydration: Add

    
     mL of distilled H₂O.
    
  • Maturation: Remove the ice bath and allow the mixture to warm to room temperature. Stir vigorously for 15–30 minutes.

  • Filtration: Filter the mixture through a pad of Celite, washing the filter cake thoroughly with hot THF or ethyl acetate.

  • Self-Validation Check: The successful execution of this protocol is visually confirmed when the reaction mixture transitions from a gray slurry to a suspension containing crisp, white, granular salts. If a gelatinous emulsion persists, the aluminum has not been fully sequestered (indicating insufficient stirring or incorrect water stoichiometry).

Protocol B: Mild Rochelle Salt Quench (For Organometallics & Hydrides)

Tartrate acts as a bidentate ligand, chelating aluminum or magnesium metals at a near-neutral pH, preventing metal-catalyzed or acid-catalyzed nitrile hydration.

  • Cooling: Cool the reaction mixture to 0 °C.

  • Quenching: Vigorously stir and slowly add an equal volume of a saturated aqueous solution of potassium sodium tartrate (Rochelle salt).

  • Chelation: Remove the ice bath and stir vigorously at room temperature for 1 to 2 hours.

  • Separation: Transfer to a separatory funnel and rapidly separate the organic layer. Extract the aqueous layer once with ethyl acetate, combine organic layers, and dry over Na₂SO₄.

  • Self-Validation Check: The protocol is complete when the initially cloudy, thick emulsion fully resolves into two sharply defined, transparent liquid phases. A persistent cloudy aqueous layer indicates incomplete metal chelation; continue stirring.

Section 4: Quantitative Data Presentation

The table below summarizes the compatibility of various quenching agents with nitrile-containing compounds, allowing researchers to make informed, data-driven decisions based on mechanistic rationale.

Quenching AgentApprox. pHExothermicityNitrile CompatibilityMechanistic Rationale
1M HCl / H₂SO₄ ~0.0HighPoor Protonates nitrile nitrogen, drastically lowering LUMO and inviting rapid H₂O attack.
1M NaOH / KOH ~14.0HighPoor Hydroxide acts as a strong nucleophile, directly attacking the electrophilic nitrile carbon.
Sat. NH₄Cl ~5.5MediumExcellent Mildly acidic; provides protons to quench alkoxides without protonating the nitrile nitrogen.
Sat. NaHCO₃ ~8.3MediumGood Mildly basic; neutralizes trace acids without providing a strong enough nucleophile for basic hydrolysis.
Rochelle Salt (Sat.) ~7.5LowExcellent Chelates Lewis acidic metals (Al, Mg) at neutral pH, preventing metal-catalyzed hydration.

References

  • Title: Chemistry of Nitriles - Hydrolysis of Nitriles Explained Source: Chemistry LibreTexts URL: [Link]

  • Title: Self-Catalyzed Hydrolysis of Nitrile-Containing RAFT Chain-Transfer Agent and Its Impact upon Polymerization Control of Methacrylic Monomers Source: ACS Macro Letters (via National Institutes of Health / PMC) URL: [Link]

  • Title: Swift and efficient sono-hydrolysis of nitriles to carboxylic acids under basic condition: Role of the oxide anion radical in the hydrolysis mechanism Source: ResearchGate URL: [Link]

Technical Support Center: Purification Strategies for 2-(chloromethyl)-3-methylpyrazine (CMMP)

Author: BenchChem Technical Support Team. Date: March 2026

Status: Active Last Updated: March 5, 2026 Content ID: TS-PUR-PYR-042[1]

Executive Summary

This guide addresses the removal of unreacted 2-(chloromethyl)-3-methylpyrazine (CMMP) from reaction mixtures.[1] CMMP is a highly reactive benzylic-like electrophile.[1] Its removal is critical due to its potential genotoxicity (alkylating agent) and instability.

The purification strategy depends heavily on the chemical nature of your Target Product .

Safety Critical Alert

WARNING: Alkylating Agent & Lachrymator CMMP is a potent alkylating agent and likely lachrymator. It can cause severe skin burns and eye damage.

  • Handling: Always handle in a fume hood.

  • Destruction: Quench all aqueous waste streams containing traces of CMMP with dilute ammonia or sodium hydroxide to ensure hydrolysis before disposal.

Module 1: Solid-Supported Scavenging (Recommended)

Best for: High-value APIs, late-stage synthesis, and water-sensitive products.[1]

This method uses a polymer-supported nucleophile to covalently bond with the unreacted CMMP, allowing it to be removed via simple filtration. It eliminates the need for aqueous workup and minimizes product degradation.

The Science (Mechanism)

CMMP possesses a reactive carbon-chlorine bond activated by the pyrazine ring.[1] Thiol-functionalized silica (Si-Thiol) acts as a nucleophile, displacing the chloride and anchoring the pyrazine impurity to the solid bead.[1]

Protocol: Thiol Resin Scavenging

Reagents: Silica-supported Thiol (e.g., SiliaMetS® Thiol or Biotage® ISOLUTE® Si-Thiol).[1]

  • Calculate Loading: Determine the excess moles of CMMP remaining (via HPLC/LCMS).

  • Stoichiometry: Add 2.0 – 4.0 equivalents of Si-Thiol resin relative to the residual CMMP.[1]

  • Solvent Compatibility: Ensure the reaction solvent is compatible (DCM, THF, EtOAc, and MeOH are ideal).

  • Incubation:

    • Add resin to the reaction mixture.[2][3]

    • Stir gently or shake at Room Temperature for 2–4 hours .

    • Note: Heating to 40°C can accelerate scavenging but monitor product stability.

  • Filtration: Filter the mixture through a fritted funnel or a Celite pad.

  • Wash: Rinse the resin cake with the reaction solvent to recover any entrained product.

  • Result: The filtrate contains the product; the impurity is trapped on the resin.

Module 2: pH-Controlled Extraction

Best for: Basic products (e.g., Amines) where the product pKa > 5.0.[1]

The Science (pKa Exploitation)

Pyrazines are very weak bases (pKa ~0.6). The electron-withdrawing chlorine in CMMP lowers this pKa further, making CMMP effectively neutral in mild acidic conditions.

  • CMMP: Remains unprotonated (neutral) at pH 3–4.

  • Target Product (Amine): Protonates (cationic) at pH 3–4.

Protocol: The "Reverse Extraction"
StepActionPhase Distribution
1 Dissolve crude mixture in DCM or EtOAc .Organic Phase
2 Wash with Citrate Buffer (pH 3.0 – 4.0) .Product

Aqueous (Protonated)CMMP

Organic (Neutral)
3 Separate layers. Keep the Aqueous Layer .Product is in water.[4][5][6][7]
4 Wash Aqueous layer with fresh DCM (x2).Removes residual traces of CMMP.
5 Basify Aqueous layer to pH > 10 (using NaOH or Na₂CO₃).Product becomes neutral/organic soluble.
6 Extract with DCM (x3), Dry (Na₂SO₄), and Concentrate.Pure Product recovered.

Module 3: Hydrolytic Polarity Shift

Best for: Neutral products (Ethers, Amides) or large-scale crude cleanup.[1]

If you cannot scavenge or extract based on pKa, you must alter the physical properties of the impurity to facilitate chromatographic separation.

The Science

The chloromethyl group is susceptible to hydrolysis. Converting 2-(chloromethyl)-3-methylpyrazine to 2-(hydroxymethyl)-3-methylpyrazine creates a massive shift in polarity (Retention Factor


 changes significantly).[1]

[1]
Protocol: Hydrolysis Workup
  • Quench: Add Saturated Aqueous NaHCO₃ (1:1 v/v) to the reaction mixture.

  • Heat: Stir vigorously at 40–50°C for 1–2 hours .

    • Monitor: Check LCMS for the disappearance of the Chloride mass (+128/130 Da) and appearance of the Alcohol mass (+110 Da).

  • Workup: Perform standard extraction (Organic/Aqueous).

  • Chromatography:

    • The Product will elute typically in low-polarity fractions.[1]

    • The Hydrolyzed Impurity (Alcohol) will retain strongly on Silica or elute much later due to hydrogen bonding.

Decision Logic & Visualization

Use the following logic flow to select the correct protocol for your specific matrix.

PurificationStrategy Start Start: Crude Mixture (Contains CMMP Impurity) Q_Scale What is the Scale / Value? Start->Q_Scale HighValue High Value / Small Scale (< 10g) Q_Scale->HighValue Speed Priority LargeScale Large Scale / Cost Sensitive (> 10g) Q_Scale->LargeScale Cost Priority Method_Scavenge METHOD 1: SCAVENGING Use Si-Thiol Resin (Highest Purity) HighValue->Method_Scavenge Q_ProductType Is the Target Product a Basic Amine? LargeScale->Q_ProductType Method_Extract METHOD 2: pH EXTRACTION Wash into Citrate Buffer pH 3 (CMMP stays in Organic) Q_ProductType->Method_Extract Product pKa > 5 Method_Hydrolysis METHOD 3: HYDROLYSIS Heat with NaHCO3 -> Convert to Alcohol Purify via Column Q_ProductType->Method_Hydrolysis Product Neutral Yes_Amine Yes (Basic) No_Neutral No (Neutral/Acidic)

Figure 1: Decision tree for selecting the optimal purification method based on scale and product chemistry.

Troubleshooting & FAQs

Q: The CMMP impurity is streaking on my silica column. How do I fix this? A: Pyrazines often streak due to interaction with acidic silanols on the silica gel.

  • Fix 1: Add 1% Triethylamine (TEA) to your eluent system to neutralize the silica.

  • Fix 2: Switch to Neutral Alumina stationary phase, which is less acidic than silica.

  • Fix 3: Use the Hydrolysis Method (Module 3) first. The chloride is unstable on silica; converting it to the alcohol creates a stable, distinct spot.

Q: I tried the Acid Wash (Module 2), but my product didn't extract into the water. Why? A: Your buffer pH might be too high, or your product is not basic enough.

  • Check: Ensure the aqueous pH is at least 2 units below the pKa of your product's conjugate acid.

  • Check: If your product is a pyridine or aniline derivative (pKa < 5), this method will fail because the pKa difference between the product and CMMP is too narrow. Use Scavenging (Module 1) instead.

Q: Can I use amine resins (like Trisamine) instead of Thiol resins? A: Yes, but Thiol resins (Si-Thiol) are generally superior for alkyl chlorides. Amine resins (Si-Trisamine) work well for acid chlorides or isocyanates but react slower with alkyl chlorides like CMMP.[1] If using amine resin, you may need to heat the mixture to 40°C.

References

  • Biotage. (2024). ISOLUTE® Si-Thiol Metal and Electrophile Scavenger User Guide.[1] Retrieved from [Link][1]

  • National Institute of Standards and Technology (NIST). (2023). Pyrazine, 2-methyl-3-(methylthio)- Properties (Analogous Chemistry). NIST Chemistry WebBook, SRD 69. Retrieved from [Link][1]

Sources

Solving regioselectivity issues in functionalizing 2,3-dimethylpyrazine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Regioselectivity Switch"

Functionalizing 2,3-dimethylpyrazine (2,3-DMP) presents a classic chemoselectivity paradox. You have two electrophilic sites on the ring (C-5, C-6) and two acidic nucleophilic sites on the methyl groups (lateral positions).

The most common failure mode I see in the lab is reagent mismatch . Researchers often attempt ring functionalization using standard lithium bases (


-BuLi, LDA), which invariably results in lateral deprotonation (methyl attack) or polymerization. Conversely, attempting lateral functionalization without strict temperature control leads to inseparable dimer mixtures.

This guide defines the "Regioselectivity Switch" —the specific reagent classes that force the reaction pathway toward either the Ring or the Side-Chain .

Part 1: The Decision Matrix

Before starting your batch, consult this matrix to select the correct reagent class for your target isomer.

Target SiteReaction TypeRecommended Reagent SystemMechanismKey Constraint
Ring (C-5/C-6) Metalation (EAS equivalent)TMPMgCl·LiCl (Knochel-Hauser Base)Directed Magnesiation (Kinetic/Steric control)Requires electrophile trapping (I₂, aldehydes).
Ring (C-5/C-6) Radical AlkylationR-COOH + AgNO₃ + S₂O₈²⁻ (Minisci)Nucleophilic Radical SubstitutionAcidic media; often gives mono/bis mixtures.
Side-Chain (Methyl) Lateral Lithiation

-BuLi
or LDA
Lateral Deprotonation (Thermodynamic)Must run at -78°C to prevent dimerization.
Side-Chain (Methyl) RearrangementmCPBA

TFAA/Ac₂O
Boekelheide RearrangementRequires N-oxide intermediate.
Part 2: Visualizing the Pathways

The following diagram illustrates the divergence in reactivity based on the base/reagent selection.

Regioselectivity Start 2,3-Dimethylpyrazine (Substrate) Decision Target Position? Start->Decision Ring Ring Functionalization (C-5 / C-6) Decision->Ring Electrophilic Ring Lateral Lateral Functionalization (Methyl Group) Decision->Lateral Acidic Methyl Knochel Reagent: TMPMgCl·LiCl (Knochel Base) Ring->Knochel Controlled Metalation Minisci Reagent: R-COOH + Ag(I) (Minisci Radical) Ring->Minisci Alkylation Lithium Reagent: n-BuLi / LDA (-78°C) Lateral->Lithium Deprotonation Oxide Reagent: mCPBA -> Ac2O (Boekelheide) Lateral->Oxide Rearrangement RingProduct 5-Substituted-2,3-dimethylpyrazine Knochel->RingProduct Minisci->RingProduct LatProduct 2-(Substituted-methyl)-3-methylpyrazine Lithium->LatProduct Oxide->LatProduct

Figure 1: Strategic decision tree for 2,3-dimethylpyrazine functionalization. Note the divergence between Lithium bases (Lateral) and TMP-Magnesium bases (Ring).

Part 3: Detailed Protocols
Protocol A: Ring Functionalization (The "Knochel Switch")

Objective: Install a functional group (e.g., I, CHO, Allyl) at C-5 without touching the methyl groups. Why this works: Standard Li-bases are small and highly basic, attacking the most acidic protons (the methyls, pKa ~26). TMPMgCl[1][2][3][4]·LiCl is sterically bulky. It cannot easily access the methyl protons but can coordinate to the pyrazine nitrogen and deprotonate the C-5 ring proton via a directed magnesiation mechanism [1].

Workflow:

  • Preparation: Flame-dry a flask under Argon. Dissolve 2,3-dimethylpyrazine (1.0 equiv) in anhydrous THF (0.5 M).

  • Metalation: Cool to -40°C (Critical: Do not go to -78°C, reaction is too slow; do not go to 0°C, risk of decomposition).

  • Addition: Add TMPMgCl·LiCl (1.2 equiv, typically ~1.0 M in THF) dropwise.

  • Incubation: Stir at -40°C for 30–45 minutes. The solution usually turns dark red/brown, indicating the magnesiated species.

  • Trapping: Add the electrophile (e.g.,

    
     in THF, or an aldehyde) dropwise.
    
  • Warm-up: Allow to warm to room temperature over 1 hour.

  • Quench: Sat.

    
    .
    

Troubleshooting Tip: If you observe low conversion, ensure your TMP base is titrated. Pyrazines are less reactive than pyridines; the LiCl additive is essential to break oligomeric aggregates and increase kinetic basicity [2].

Protocol B: Lateral Functionalization (Lithiation)

Objective: Extend the carbon chain on the methyl group. Why this works: The electron-deficient pyrazine ring acidifies the methyl protons (benzylic-like).


-BuLi effects rapid deprotonation.

Workflow:

  • Conditions: THF, -78°C .

  • Addition: Add

    
    -BuLi (1.1 equiv) to the pyrazine solution.
    
  • Time: Stir for only 15–30 minutes.

    • Warning: Extended stirring allows the lithiated species to attack a neutral pyrazine molecule, leading to dimerization (tars).

  • Trapping: Add electrophile (e.g., Benzyl bromide, Chlorodiphenylphosphine) immediately [3].

Part 4: Troubleshooting & FAQs

Q1: I tried to methylate the ring using Friedel-Crafts conditions, but nothing happened. A: Pyrazines are too electron-deficient for Friedel-Crafts. The ring is deactivated. You must use Minisci chemistry (radical alkylation) for this.

  • Correction: Use a carboxylic acid (radical source),

    
     (cat), and 
    
    
    
    in acidic media (TFA/Water). This generates a nucleophilic alkyl radical that attacks the electron-deficient C-5/C-6 positions [4].

Q2: When I use n-BuLi, I get a black tar instead of my product. A: This is likely polymerization initiated by the lithiated intermediate attacking unreacted starting material.

  • Fix: Lower temperature to -78°C. Ensure rapid mixing. Alternatively, switch to LDA , which is less nucleophilic than BuLi and reduces the risk of nucleophilic attack on the ring (Chichibabin-type side reactions).

Q3: Can I selectively functionalize just ONE of the methyl groups? A: In 2,3-dimethylpyrazine, the methyls are equivalent by symmetry unless there is a substituent at C-5.

  • Scenario: If you mono-lithiate (1.0 equiv base), you will get a statistical mixture of mono-functionalized product and unreacted material, but usually, the mono-lithio species precipitates or stabilizes, preventing di-lithiation if stoichiometry is controlled.

  • Tip: For high selectivity, consider forming the Mono-N-oxide . Oxidation with limited mCPBA often yields a mixture, but the 1-oxide can be separated. The methyl adjacent to the N-oxide is activated for the Boekelheide rearrangement [5].[5][6]

Q4: Why use TMPMgCl·LiCl instead of TMPLi? A: TMPLi is unstable at higher temperatures and often too aggressive, leading to lateral deprotonation. The Magnesium-ate complex (Knochel base) has a higher covalent character and specific aggregate structure that favors the thermodynamic ring product (ortho-magnesiation) over the kinetic lateral product [2].

References
  • Knochel, P. et al. (2009).[3] Regio- and Chemoselective Metalations of Chloropyrazine Derivatives. Organic Letters.[2][3] Link

  • Mosrin, M., & Knochel, P. (2008). Regio- and Chemoselective Multiple Functionalization of Pyrimidine Derivatives by Selective Magnesiations using TMPMgCl[2][3]·LiCl. Organic Letters.[2][3] Link

  • Rossi, R. et al. (2021). 2-Diphenylphosphinomethyl-3-methylpyrazine.[7] Molbank. Link

  • Duncton, M. (2011). Minisci reactions: Versatile CH-functionalization for medicinal chemists. MedChemComm. Link

  • Boekelheide, V., & Linn, W. J. (1954).[8] Rearrangements of N-Oxides.[5][8][9] A Novel Synthesis of Pyridyl Carbinols and Aldehydes. Journal of the American Chemical Society.[8] Link

Sources

Optimization of solvent choice for nucleophilic substitution on pyrazines

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Topic: Nucleophilic Aromatic Substitution (SNAr) on Pyrazines

The Knowledge Base: Mechanistic Foundations

Why Solvent Choice Defines Success in Pyrazine Chemistry

In SNAr reactions, the solvent is not merely a medium; it is a kinetic switch. Pyrazines are electron-deficient heterocycles (diazines) that are naturally activated for nucleophilic attack. However, the reaction rate and success depend heavily on the solvation state of the nucleophile .

  • The "Naked" Anion Effect: In polar aprotic solvents (DMF, DMSO, NMP), the solvent molecules have a high dipole moment but lack hydrogen bond donors. They effectively solvate cations (e.g., Na+, K+) through ion-dipole interactions but cannot stabilize the anionic nucleophile (Nu-) via hydrogen bonding. This leaves the nucleophile "naked" and highly energetic, significantly lowering the activation energy (

    
    ) for the attack on the pyrazine ring [1].
    
  • The Protic Trap: Solvents like alcohols or water form strong hydrogen bond networks around the nucleophile (solvation shell). The nucleophile must shed this shell before attacking the pyrazine, increasing the energy barrier and often rendering the reaction sluggish or inert [2].

Visualization: Solvation Dynamics

The following diagram illustrates why polar aprotic solvents accelerate SNAr compared to protic solvents.

SNAr_Solvation cluster_protic Protic Solvent (e.g., MeOH) cluster_aprotic Polar Aprotic Solvent (e.g., DMSO) Nu_Protic Nucleophile (Nu-) Shell H-Bond Cage (Stabilized/Low Energy) Nu_Protic->Shell Pyrazine Chloropyrazine (Electrophile) Shell->Pyrazine High Barrier (Slow) Nu_Aprotic Nucleophile (Nu-) Naked Naked Anion (High Energy/Reactive) Nu_Aprotic->Naked Naked->Pyrazine Low Barrier (Fast) Product Substituted Pyrazine Pyrazine->Product

Figure 1: Comparative solvation effects on nucleophile reactivity. Polar aprotic solvents expose the nucleophile, facilitating rapid attack on the pyrazine core.

Troubleshooting Wizard: Symptom-Based Solutions

Issue: "My reaction mixture turned into a black tar."

Diagnosis: Thermal Decomposition / Polymerization. Cause: Pyrazines are thermally sensitive. While DMSO accelerates SNAr, heating it above 100°C with strong bases (like NaH or KOtBu) can induce "runaway" exotherms or decomposition of the solvent itself, leading to complex polymerization mixtures [3]. Solution:

  • Switch Solvent: Move to Sulfolane (thermally stable up to 250°C) or NMP (if REACH compliant in your region).

  • Lower Temperature: Use a more reactive leaving group (e.g., Fluoropyrazine instead of Chloropyrazine) to allow lower reaction temperatures.

Issue: "I see low conversion and a new peak at M-Cl+OH (Hydrolysis)."

Diagnosis: Water Contamination in Polar Aprotic Media. Cause: Chloropyrazines are highly susceptible to hydrolysis at the 2-position. Hygroscopic solvents (DMF, DMSO) absorb atmospheric moisture rapidly. At high temperatures, hydroxide ions (generated from trace water + base) outcompete your desired nucleophile [4]. Solution:

  • Dry Your Solvent: Do not rely on "anhydrous" bottles opened weeks ago. Store over 3Å molecular sieves for 24h.

  • The "Scavenger" Protocol: Add 5-10% v/v of a scavenger like trimethyl orthoformate (TMOF) to the reaction mixture to chemically consume water.

Issue: "I cannot remove the solvent (DMSO/DMF) during workup."

Diagnosis: High Boiling Point Retention. Cause: Standard rotary evaporation fails for solvents with B.P. > 150°C. Aqueous washes often result in emulsions or poor partition coefficients for polar pyrazines. Solution:

  • Protocol A (The Cryovap): Distill under high vacuum into a liquid nitrogen-cooled receiver [5].

  • Protocol B (Silica Loading): Dilute the reaction mixture 1:1 with Acetone, add silica gel (5g per g of substrate), and evaporate to dryness. Load this powder directly onto a flash column (Solid Load).

Optimization Protocols: Solvent Selection Matrix

Do not default to DMF. Use this data-driven matrix to select the optimal solvent based on your constraints.

Solvent ClassExamplesRelative Rate (SNAr)Workup DifficultyGreen ScoreBest Use Case
Polar Aprotic DMSO, DMF, NMP⭐⭐⭐⭐⭐ (Fastest)High (High B.P.)Low (Toxicity)Unreactive nucleophiles; Sterically hindered pyrazines.
Green Aprotic Cyrene™⭐⭐⭐⭐MediumHighAcid/Neutral conditions only. Unstable with strong bases [6].
Ethereal THF, 2-MeTHF⭐⭐Low (Easy evap)Medium-HighStrong nucleophiles (e.g., Grignards, Lithiates).
Protic MeOH, iPrOHLowHighHighly reactive Fluoropyrazines; Acid-catalyzed substitutions.
Non-Polar Toluene⭐ (Requires PTC)LowMediumLarge scale; Requires Phase Transfer Catalyst (e.g., TBAB).
Workflow: The "Green" Transition

If you are currently using DMF/NMP and need to align with Green Chemistry principles (e.g., pharmaceutical scale-up), follow this substitution logic:

Green_Transition Start Current Solvent: DMF / NMP / DMAc CheckBase Is the reaction Base-Mediated? Start->CheckBase StrongBase Yes (NaH, KOtBu, Cs2CO3) CheckBase->StrongBase Yes WeakBase No (Neutral/Acidic or Weak Amine) CheckBase->WeakBase No Rec_1 Recommendation: 2-MeTHF or CPME StrongBase->Rec_1 Rec_1_Note Note: Rate will drop. Increase Temp or use sealed tube. Rec_1->Rec_1_Note Rec_2 Recommendation: Cyrene™ (Dihydrolevoglucosenone) WeakBase->Rec_2 Rec_2_Note Note: Similar polarity to NMP. Bio-derived. Rec_2->Rec_2_Note

Figure 2: Decision tree for replacing toxic polar aprotic solvents with sustainable alternatives.

Experimental Protocols

Protocol A: The "On-Water" Acceleration (Surfactant System)

For substrates where hydrolysis is slow or acceptable. Recent literature suggests that "on-water" conditions can accelerate SNAr via hydrophobic effects, pushing the organic reactants together [7].

  • Setup: Charge 2-chloropyrazine (1.0 equiv) and Amine Nucleophile (1.2 equiv) in a flask.

  • Solvent: Add 2% TPGS-750-M in Water (surfactant solution). Concentration: 0.5 M.

  • Base: Add Et3N (2.0 equiv).

  • Reaction: Stir vigorously at 45°C. The reaction often proceeds faster than in neat organic solvent due to micellar catalysis.

  • Workup: Extract with minimal EtOAc. The surfactant remains in the water layer.

Protocol B: High-Throughput Solvent Screening (Micro-Scale)

Stop guessing. Run a parallel screen.

  • Prepare Stock: Dissolve Pyrazine (1 mmol) and Nucleophile (1.1 mmol) in 1 mL of a "carrier" solvent (e.g., DCM) and distribute into 5 vials. Evaporate the carrier.

  • Add Solvents: Add 0.5 mL of the following to separate vials:

    • Vial 1: DMSO (Benchmark)

    • Vial 2: 2-MeTHF (Green option)

    • Vial 3: Acetonitrile (Polar Aprotic, lower BP)

    • Vial 4: Toluene + 10% Crown Ether (18-Crown-6)

    • Vial 5: Ethanol (Protic check)

  • Conditions: Heat all vials to 60°C for 2 hours.

  • Analysis: Aliquot 10 µL from each, dilute in MeCN, and inject on LCMS. Compare conversion % (Area Under Curve).

References

  • Reichardt, C., & Welton, T. (2010). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. [Link]

  • Ashcroft, C. P., et al. (2015).[1] Cyrene: A Greener Solvent Alternative to DMF and NMP.[1][2] Organic Process Research & Development, 19(7), 740–747. [Link]

  • WuXi AppTec. (2025). Regioselectivity for SNAr reactions of halo pyrimidines. QM Magic Class, Chapter 48.[3] [Link] (Simulated Link based on search context)

  • Chen, J., et al. (2018). A Versatile Method of Ambient-Temperature Solvent Removal.[4] ACS Omega, 3(4), 4213–4220. [Link]

  • Sherwood, J., et al. (2014). Dihydrolevoglucosenone (Cyrene) as a bio-based alternative for dipolar aprotic solvents.[1] Chemical Communications, 50, 9650-9652. [Link]

  • Lipshutz, B. H., & Ghorbani, F. (2011). Transition-Metal-Free Aminations of Aryl Halides in Water at Room Temperature. Organic Letters, 13(12), 3198–3201. [Link]

Sources

Handling toxicity and safety of pyrazine nitrile synthesis

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of pyrazine nitriles. It provides in-depth, field-proven insights into the safe handling of toxic reagents, troubleshooting common experimental challenges, and detailed protocols to ensure both safety and success in your synthetic endeavors. Our approach is grounded in established scientific principles and prioritizes self-validating systems for reproducible and safe laboratory practices.

Section 1: Frequently Asked Questions (FAQs) - Core Safety Principles

This section addresses fundamental questions regarding the inherent hazards associated with pyrazine nitrile synthesis. A thorough understanding of these principles is critical before any experimental work begins.

Q1: What are the primary toxicity concerns with pyrazine nitrile synthesis?

A: The primary toxicity concerns stem from two main sources: the cyanating agent and the pyrazine-containing molecules themselves.

  • Cyanating Agents: Many common cyanating agents are acutely toxic. Inorganic salts like sodium cyanide (NaCN) and potassium cyanide (KCN) can be fatal if ingested, inhaled, or absorbed through the skin.[1][2] Their primary mode of action is the inhibition of cellular respiration. A critical and immediate danger is the reaction of these salts with acids, which liberates highly toxic and flammable hydrogen cyanide (HCN) gas.[1] Even contact with water or atmospheric moisture can produce dangerous amounts of HCN, especially in confined spaces.[1][3]

  • Pyrazine Nitriles and Precursors: The final product, pyrazine-2-carbonitrile, is harmful if swallowed, in contact with skin, or inhaled, and causes skin and serious eye irritation.[4] Precursors, such as 2-chloropyrazine, are also hazardous, classified as flammable liquids that cause skin and eye irritation.[5] Long-term exposure to some pyrazine derivatives may have cumulative health effects.[6]

Q2: What is the absolute minimum Personal Protective Equipment (PPE) required?

A: Given the high toxicity of the reagents, a stringent PPE protocol is mandatory. The absolute minimum includes:

  • Eye Protection: ANSI-approved, tight-fitting safety goggles. A face shield should be worn over the goggles whenever there is a splash hazard.[4]

  • Hand Protection: Double-gloving with compatible nitrile gloves is strongly recommended. If direct contact is anticipated, thicker, chemical-resistant gloves should be used.[4]

  • Body Protection: A flame-resistant lab coat, fully buttoned.

  • Respiratory Protection: All work involving cyanide salts or volatile pyrazines must be conducted in a certified chemical fume hood to prevent inhalation exposure.[1][4]

Q3: How must I store and handle solid cyanide salts (e.g., NaCN, KCN, Zn(CN)₂)?

A: Strict protocols must be followed:

  • Storage: Cyanide salts must be stored in a cool, dry, and well-ventilated location, segregated from all acids and oxidizing agents.[1][2] The storage cabinet should be securely locked and clearly labeled with a "HIGHLY TOXIC" warning. Containers must be tightly sealed to prevent absorption of moisture.[4]

  • Handling:

    • Never work alone. [4] Always inform colleagues before beginning work with cyanides.

    • Establish a "designated work area" inside a chemical fume hood, clearly marked with hazard warnings.[4]

    • When weighing solid cyanide, do so within the fume hood. If the balance cannot be in the hood, use the tare method: tare a sealed container, add the cyanide powder inside the hood, seal the container, and then move it to the balance for weighing.[7]

    • Keep all acids out of the designated fume hood unless absolutely necessary for the reaction.[4]

Q4: What should I do in case of an accidental spill or exposure?

A: Immediate and correct response is critical.

  • Spill Inside a Fume Hood:

    • For small spills (<10 g of solid or <10 mL of solution), cover the spill with an absorbent pad wetted with a pH 10 buffer solution to prevent dust formation.[7][8]

    • Carefully wipe up the spill, placing all contaminated materials into a dedicated, sealed hazardous waste container labeled "Cyanide Waste."[8][9]

    • Decontaminate the area with a pH 10 buffer solution, followed by a freshly prepared 10% bleach solution.[4][7]

  • Spill Outside a Fume Hood: EVACUATE THE AREA IMMEDIATELY. Alert all personnel, close the laboratory door, and call your institution's emergency services and Environmental Health & Safety (EHS) office from a safe location.[4][10]

  • Personal Exposure:

    • Skin Contact: Immediately remove all contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes in an emergency shower.[4]

    • Eye Contact: Flush eyes for at least 15 minutes at an emergency eyewash station, holding eyelids open.[4]

    • Inhalation: Move the affected person to fresh air immediately.[11]

    • Ingestion: If the person is conscious, rinse their mouth with water.[11]

    • In all cases of exposure, call 911 or your local emergency number immediately and seek urgent medical attention. Provide the Safety Data Sheet (SDS) to the medical team.[4]

Q5: How do I safely quench a reaction and decontaminate glassware?

A: Quenching unreacted cyanide is a critical safety step. The standard method is oxidation to the much less toxic cyanate (CNO⁻) under alkaline conditions.

  • Reaction Quenching: Cool the reaction mixture in an ice bath. Slowly add an excess of a freshly prepared 10% sodium hypochlorite (bleach) solution while ensuring the mixture remains alkaline (pH > 10).[12] This must be done in a fume hood as the reaction can be exothermic. Stir for several hours (or overnight) to ensure complete oxidation.[10]

  • Glassware Decontamination: All contaminated glassware must be decontaminated inside a fume hood.

    • Rinse glassware three times with a dilute basic solution (e.g., 0.1 M NaOH) and collect the rinses as cyanide waste.[9]

    • Immerse the rinsed glassware in a prepared alkaline bleach bath (pH > 10) for at least 24 hours.[9][10]

    • After decontamination, the glassware can be washed normally.

Section 2: Troubleshooting Experimental Problems

This section provides a question-and-answer guide to common issues encountered during pyrazine nitrile synthesis, focusing on the underlying causes and safe, effective solutions.

Diagram: Troubleshooting Logic Flow

This diagram outlines a systematic approach to diagnosing and solving common synthesis problems while maintaining safety.

TroubleshootingFlow cluster_analysis Analysis of TLC/LC-MS Data cluster_causes Potential Causes & Solutions Start Problem Encountered (e.g., Low Yield, Side Products) TLC_Check Analyze Crude Reaction by TLC/LC-MS Start->TLC_Check Unreacted_SM High Amount of Starting Material (SM)? TLC_Check->Unreacted_SM Side_Products Unexpected Spots/ Side Products? Unreacted_SM->Side_Products No Unreacted_SM->Side_Products Yes Catalyst_Deactivation Catalyst Deactivation - Check ligand choice - Ensure inert atmosphere - Check reagent purity Unreacted_SM->Catalyst_Deactivation Yes Suboptimal_Conditions Suboptimal Conditions - Increase temperature/time - Check stoichiometry - Screen solvents/bases Unreacted_SM->Suboptimal_Conditions Yes Desired_Product Desired Product Present, but Low Intensity? Side_Products->Desired_Product No Side_Products->Desired_Product Yes Hydrolysis Hydrolysis Side Products (Amide/Acid) - Use anhydrous conditions - Minimize workup time Side_Products->Hydrolysis Yes (m/z +18, +19) Other_Side_Rxns Other Side Reactions (e.g., Azo coupling) - Control temperature strictly - Check reagent purity Side_Products->Other_Side_Rxns Yes (Colored impurities) Purification_Issue Purification/Workup Issue - Optimize extraction pH - Check chromatography conditions Desired_Product->Purification_Issue Yes End Re-run Experiment & Re-analyze Catalyst_Deactivation->End Implement Solution Suboptimal_Conditions->End Implement Solution Hydrolysis->End Implement Solution Other_Side_Rxns->End Implement Solution Purification_Issue->End Implement Solution

Caption: A logical workflow for diagnosing issues in pyrazine nitrile synthesis.

Q1: My palladium-catalyzed cyanation of 2-chloropyrazine is giving a very low yield. My TLC shows mostly unreacted starting material. What's wrong?

A: This is a common and frustrating problem, often rooted in catalyst deactivation or suboptimal conditions. The lone pair of electrons on the pyrazine nitrogen can coordinate to the palladium center, inhibiting its catalytic activity.[13]

  • Causality & Solution 1: Catalyst Poisoning.

    • Cause: The pyrazine substrate itself or excess cyanide ions in solution can act as poisons to the palladium catalyst, leading to the formation of inactive species.[14][15][16] This is a well-documented issue in cross-coupling reactions with N-heterocycles.[13]

    • Solution:

      • Ligand Choice: Use bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands. These ligands create a sterically hindered environment around the palladium, which can prevent the pyrazine nitrogen from coordinating and deactivating the catalyst.[13][17]

      • Cyanide Source: Switch from soluble sources like NaCN/KCN to less soluble sources like zinc cyanide (Zn(CN)₂) or the non-toxic potassium ferrocyanide (K₄[Fe(CN)₆]).[14][18][19] The low solubility maintains a minimal concentration of free cyanide in solution, reducing catalyst poisoning.[14][15]

  • Causality & Solution 2: Inactive Catalyst/Suboptimal Conditions.

    • Cause: The active Pd(0) species may not be forming efficiently, or the reaction temperature/time may be insufficient for the relatively unreactive chloropyrazine substrate.

    • Solution:

      • Pre-catalyst Activation: If using a Pd(II) source like Pd(OAc)₂, ensure your conditions promote reduction to the active Pd(0) state. Some protocols add a reducing agent like zinc powder.[17] Using a pre-formed Pd(0) source like Pd₂(dba)₃ can also be beneficial.[4]

      • Temperature & Time: Electron-deficient heteroaryl chlorides can be challenging substrates. Systematically increase the reaction temperature (e.g., from 80°C to 120°C) and extend the reaction time, monitoring progress by TLC or GC-MS.[17]

Q2: My reaction seems to work, but I'm getting a significant amount of a more polar side product, which I suspect is the corresponding pyrazinamide or pyrazinoic acid. How do I prevent this?

A: The formation of amide and carboxylic acid byproducts is a classic sign of nitrile hydrolysis. This is caused by the presence of water under either acidic or basic conditions, often during a prolonged reaction at high temperature or during the workup.[9][17]

  • Causality & Solution: Presence of Water.

    • Cause: The nitrile group is susceptible to hydrolysis. Trace amounts of water in your solvent or on your glassware can react with the product, especially at elevated temperatures. The workup procedure, if not carefully controlled, is also a major source of hydrolysis.

    • Solution:

      • Anhydrous Conditions: Use rigorously dried, anhydrous solvents (e.g., DMF, DMAc).[4] Ensure all glassware is oven- or flame-dried before use. Run the reaction under a dry, inert atmosphere (Nitrogen or Argon).

      • Prompt Workup: Once the reaction has reached completion (as determined by TLC/GC-MS), cool it down and proceed with the workup immediately. Do not let the reaction stir at high temperature for an extended period after the starting material is consumed.[17]

      • Controlled Workup pH: During aqueous workup, avoid strongly acidic or basic conditions for prolonged periods. A rapid extraction followed by washing with brine is preferable.

Q3: I'm attempting a Rosenmund-von Braun reaction with 2-chloropyrazine and CuCN, but the workup is difficult and my final product is impure. What are the best practices?

A: The classical Rosenmund-von Braun reaction is notorious for its harsh conditions (high temperatures, polar aprotic solvents) and difficult product purification.[14][20] The excess copper salts used form complexes with the product nitrile, making isolation challenging.

  • Causality & Solution: Complex Formation and Harsh Conditions.

    • Cause: The product pyrazine nitrile, being a good ligand, forms stable complexes with the copper salts in the reaction mixture. Breaking these complexes is necessary for isolation. High temperatures can also lead to side product formation and decomposition.[20]

    • Solution:

      • Modified Workup: A common procedure to break the copper-nitrile complex is to quench the reaction mixture with a solution of aqueous ammonia or ferric chloride/HCl. This forms soluble copper complexes (e.g., [Cu(NH₃)₄]²⁺), freeing the nitrile to be extracted into an organic solvent like ethyl acetate or dichloromethane.[17]

      • Consider Milder, Catalytic Methods: Instead of stoichiometric CuCN, consider modern protocols that use catalytic amounts of a copper(I) source (e.g., CuI) with an additive like L-proline, which can allow the reaction to proceed at lower temperatures (80–120 °C).[21][22] This often leads to cleaner reactions and easier purification.

      • Alternative Reactions: For many substrates, palladium-catalyzed cyanation offers a more reliable and milder alternative to the Rosenmund-von Braun reaction, often providing higher yields and simpler purification.[11][14]

Q4: My final product is an oil/solid with a persistent color, and purification by column chromatography is proving difficult. What can I do?

A: Pyrazines can be challenging to purify due to their polarity and ability to streak on silica gel. Colored impurities often arise from side reactions like azo coupling in Sandmeyer-type reactions or polymerization.[23]

  • Causality & Solution: Impurity Profile and Chromatographic Behavior.

    • Cause: The basic nitrogen atoms in the pyrazine ring can interact strongly with the acidic silanol groups on the surface of silica gel, leading to tailing and poor separation.[24]

    • Solution:

      • Preliminary Purification: Before chromatography, perform a liquid-liquid extraction. If your product is sufficiently non-polar, washing the organic layer with dilute acid (e.g., 1 M HCl) can remove basic impurities. Conversely, if your product is basic, this step can be used to move it to the aqueous layer, wash the organic layer to remove non-basic impurities, and then re-basify the aqueous layer and re-extract the product.

      • Chromatography Additives: To improve peak shape during column chromatography, add a small amount of a basic modifier to your eluent system. Triethylamine (0.5-1%) is commonly used to "deactivate" the acidic sites on the silica gel and prevent tailing.

      • Alternative Stationary Phase: If silica gel fails, consider using a different stationary phase like alumina (basic or neutral) or C18-bonded silica (reverse-phase chromatography).[21]

      • Distillation/Sublimation: If your pyrazine nitrile is sufficiently volatile and thermally stable, bulb-to-bulb distillation (Kugelrohr) or sublimation under vacuum can be an excellent final purification step to remove non-volatile colored impurities.

Section 3: Experimental Protocols & Data

This section provides a detailed, safety-integrated protocol for a common pyrazine nitrile synthesis and presents comparative data to aid in method selection.

Protocol: Palladium-Catalyzed Cyanation of 2-Chloropyrazine

This protocol is adapted from established methods for the cyanation of heteroaryl chlorides and prioritizes the use of a less-toxic cyanide source.[4][17]

Safety-First Checklist:

Reagents & Equipment:

Reagent/EquipmentQuantity (for 1 mmol scale)Purpose
2-Chloropyrazine114.5 mg (1.0 mmol)Starting Material
Zinc Cyanide (Zn(CN)₂)70.5 mg (0.6 mmol, 1.2 eq CN)Cyanide Source
Pd₂(dba)₃18.3 mg (0.02 mmol, 2 mol%)Palladium Pre-catalyst
XPhos19.1 mg (0.04 mmol, 4 mol%)Ligand
Anhydrous DMF5 mLSolvent
Ethyl Acetate~50 mLExtraction Solvent
2N Aqueous Ammonia~25 mLWorkup/Quench
Brine~20 mLWashing
Anhydrous Na₂SO₄As neededDrying Agent
Schlenk flask/tube1Reaction Vessel
Magnetic stirrer & stir bar1Agitation
Inert gas line (N₂/Ar)1Inert Atmosphere

Procedure:

  • Vessel Preparation (in fume hood): Add 2-chloropyrazine (114.5 mg), zinc cyanide (70.5 mg), Pd₂(dba)₃ (18.3 mg), and XPhos (19.1 mg) to a dry Schlenk flask containing a magnetic stir bar.

    • Causality: Adding solids first under an inert atmosphere prevents degradation of the air-sensitive catalyst and ligand. Zinc cyanide is used as it is less soluble and less acutely toxic than NaCN/KCN, minimizing catalyst poisoning.[14]

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with nitrogen or argon. Repeat this cycle three times to ensure the vessel is free of oxygen.

    • Causality: The active Pd(0) catalyst is sensitive to oxidation by air, which would render it inactive.[13]

  • Solvent Addition: Add anhydrous DMF (5 mL) via a dry syringe.

    • Causality: DMF is a polar aprotic solvent that effectively dissolves the reactants and facilitates the reaction at elevated temperatures. It must be anhydrous to prevent nitrile hydrolysis.[4]

  • Reaction: Place the flask in a pre-heated oil bath at 110 °C and stir vigorously.

    • Causality: This temperature is typically required to achieve a reasonable reaction rate for the activation of the relatively unreactive aryl chloride bond.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using 4:1 Hexane:Ethyl Acetate) or LC-MS until the 2-chloropyrazine spot has been consumed (typically 2-6 hours).

  • Cooling and Quenching (in fume hood): Once complete, remove the flask from the oil bath and allow it to cool to room temperature. Carefully quench the reaction by diluting with ethyl acetate (30 mL) and washing with 2N aqueous ammonia (25 mL).

    • Causality: The ammonia solution complexes with any residual zinc salts and helps to quench the catalyst, making the mixture easier to handle and purify.[17]

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate (10 mL each).

  • Washing and Drying: Combine the organic layers and wash with brine (20 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent (e.g., starting with 100% hexane and gradually increasing to 20% ethyl acetate).

    • Causality: Chromatography removes the non-volatile catalyst, ligand, and any baseline impurities. The choice of a gradient elution helps to separate the product from any closely-eluting byproducts.[8]

Diagram: Synthesis Workflow

Caption: Step-by-step workflow for the synthesis of 2-cyanopyrazine.

Comparative Data: Cyanide Source Toxicity

The choice of cyanide source is a critical decision that balances reactivity with safety. Less toxic alternatives are strongly preferred.

Cyanide SourceFormulaOral LD₅₀ (rat, mg/kg)Key Hazard
Potassium CyanideKCN~10Highly Toxic, liberates HCN with acid/water[2]
Sodium CyanideNaCN~6.4 (male rats)Highly Toxic, liberates HCN with acid/water[5]
Zinc CyanideZn(CN)₂~38.9Toxic, less soluble, less reactive with water
Potassium FerrocyanideK₄[Fe(CN)₆]~3613Considered Non-Toxic, stable complex[18][19]

Note: LD₅₀ values can vary between studies and species. The values presented are for relative comparison. Data sourced from AICIS and AAT Bioquest reports.[2][5]

Section 4: References

  • Taekwang Industrial Co., Ltd. (2012). Sodium Cyanide Safety Handling Guide.

  • National Research Council. (1995). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press. [Link]

  • University of Wisconsin-Madison. (2017). Standard Operating Procedure: Use of Cyanide Salts.

  • Australian Industrial Chemicals Introduction Scheme (AICIS). (2015). Sodium and potassium cyanides: Human health tier II assessment. [Link]

  • Imperial College London. (2021). Cyanide Compounds Safety Guidance. [Link]

  • Wikipedia. (n.d.). Rosenmund–von Braun reaction. Retrieved March 7, 2026, from [Link]

  • Anbarasan, P., Schareina, T., & Beller, M. (2011). Ni-Catalyzed Cyanation of (Hetero)Aryl Electrophiles Using the Nontoxic Cyanating Reagent K4[Fe(CN)6]. Angewandte Chemie International Edition, 50(13), 2969-2972. [Link]

  • Capot Chemical Co., Ltd. (2013). MSDS of 2-Chloro-5-Cyanopyrazine. [Link]

  • Cohen, D. T., & Buchwald, S. L. (2015). Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Letters, 17(1), 202–205. [Link]

  • Dartmouth College Environmental Health and Safety. (n.d.). Cyanide Salts. Retrieved March 7, 2026, from [Link]

  • Senecal, T. D., Shu, W., & Buchwald, S. L. (2010). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. Angewandte Chemie International Edition, 49(45), 8430-8434. [Link]

  • Ellingson, R. C. (1944). Pyrazine Chemistry. I. Derivatives of 3-Aminopyrazinoic Acid. Journal of the American Chemical Society, 66(6), 1007-1010. [Link]

  • Barbero, M., Crisma, M., & Dughera, S. (2016). Copper-free Sandmeyer Cyanation of Arenediazonium o-Benzenedisulfonimides. Tetrahedron Letters, 57(31), 3465-3469. [Link]

  • Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925. [Link]

  • Wang, D., & Ding, K. (2010). Palladium acetate catalyzed cyanation of aryl halides using Buchwald's 2-(di-t-butylphosphino)-1,1'-binaphthyl. ARKIVOC, 2010(6), 47-52. [Link]

  • University of Illinois Division of Research Safety. (2014). Cyanides. [Link]

  • University of Houston. (n.d.). Standard Operating Procedure for Cyanide Salts. Retrieved March 7, 2026, from [Link]

  • Britton, E. C., & Lange, H. B. (1962). U.S. Patent No. 3,033,864. U.S. Patent and Trademark Office.

  • Susilawati, Y., & Rahayu, D. (2022). Chemical Transformation of Pyrazine Derivatives. Moroccan Journal of Chemistry, 10(2), 288-297. [Link]

  • Wikipedia. (n.d.). Rosenmund–von Braun reaction. Retrieved March 7, 2026, from [Link]

  • Biotage. (n.d.). Improving Flash Purification of Chemically Related Pyrazines. [Link]

  • Organic Chemistry Portal. (n.d.). Rosenmund-von Braun Reaction. Retrieved March 7, 2026, from [Link]

  • Wu, J. X., & Beck, B. (2007). L-Proline-Promoted Rosenmund–von Braun Reaction. Synthesis, 2007(21), 3493-3496. [Link]

  • Bu, X., & Wu, J. (2007). Catalytic Rosenmund–von Braun reaction in halide-based ionic liquids. Tetrahedron Letters, 48(49), 8759-8762. [Link]

  • Organic Chemistry Portal. (n.d.). Rosenmund-von Braun Reaction. Retrieved March 7, 2026, from [Link]

  • Grushin, V. V. (2008). Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Organometallics, 27(19), 4859-4873. [Link]

  • Weissman, S. A., Zewge, D., & Chen, C. (2005). Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides. The Journal of Organic Chemistry, 70(4), 1508–1510. [Link]

Sources

Technical Support Center: Stability of 2-(3-Methylpyrazin-2-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide addresses the stability profile of 2-(3-Methylpyrazin-2-yl)acetonitrile under basic conditions. This document is structured for researchers observing unexpected degradation, color changes, or yield losses during synthesis and handling.

Case ID: PYR-ACN-003 Subject: Base-Induced Instability & Degradation Pathways Applicable Compound: 2-(3-Methylpyrazin-2-yl)acetonitrile Functional Class: Electron-Deficient Heteroaryl Acetonitrile

Part 1: Core Stability Analysis (The "Why")

As a Senior Application Scientist, I often encounter user reports of "disappearing starting material" or "rapid browning" when this compound is exposed to basic media. To troubleshoot effectively, you must understand the underlying electronic tug-of-war occurring within the molecule.

The instability of 2-(3-Methylpyrazin-2-yl)acetonitrile in base is driven by two primary factors:

  • High Acidity of the

    
    -Methylene Protons: 
    The methylene group (
    
    
    
    ) connecting the pyrazine ring and the nitrile is flanked by two electron-withdrawing groups: the pyrazine nitrogen atoms (via the aromatic ring) and the cyano group. This makes these protons significantly acidic (
    
    
    in DMSO, lower in water).
    • Consequence: Even weak bases (like carbonates or tertiary amines) can deprotonate this position, generating a highly colored (often deep red or brown) carbanion.

  • Electrophilicity of the Nitrile: The pyrazine ring pulls electron density away from the nitrile carbon, making it highly susceptible to nucleophilic attack by hydroxide ions (

    
    ).
    
    • Consequence: In aqueous base, the nitrile rapidly hydrolyzes to the primary amide, and subsequently to the carboxylic acid.

  • The "Ortho" Effect (3-Methyl Group): Unlike the unsubstituted analog, the 3-methyl group provides steric bulk but also electron donation. While it slightly deactivates the ring, it does not prevent the degradation. Crucially, under forcing conditions, the deprotonated

    
    -methylene can attack a second molecule, leading to self-condensation (Thorpe-Ziegler type dimerization).
    

Part 2: Troubleshooting Guide & FAQs

Q1: "My reaction mixture turned from pale yellow to dark red/brown immediately after adding base. Is my compound destroyed?"

Diagnosis: Not necessarily. You are likely observing the formation of the resonance-stabilized carbanion .

  • Mechanism: The base removes a proton from the

    
    -methylene position. The resulting anion delocalizes charge onto the pyrazine nitrogens, creating a "quinoid-like" chromophore that absorbs strongly in the visible spectrum.
    
  • Action:

    • Take a small aliquot.

    • Quench immediately into acidic buffer (pH 4-5).

    • If the color disappears and HPLC shows the parent peak: It was just the anion. Proceed with caution.

    • If the color persists or HPLC shows new peaks: Irreversible polymerization or oxidation has occurred.

Q2: "I see a new peak at [M+18] in my LC-MS after stirring in NaOH."

Diagnosis: You have hydrolyzed the nitrile to the primary amide .

  • Cause: Hydroxide attack on the nitrile carbon. This is the dominant pathway in aqueous base (pH > 10).

  • Reaction:

    
    
    
  • Solution: Switch to non-nucleophilic bases (e.g., DBU,

    
    -BuOK) in anhydrous solvents if basicity is required for alkylation. Avoid aqueous hydroxide/carbonate systems unless hydrolysis is the goal.
    
Q3: "Can I use Potassium Carbonate ( ) in DMF?"

Diagnosis: Risky for prolonged periods.

  • Reasoning: While

    
     is a mild base, in polar aprotic solvents like DMF, the "naked" carbonate anion is sufficiently basic to generate the carbanion. If left for hours, trace water in the DMF will promote hydrolysis, or the carbanion may dimerize.
    
  • Recommendation: Use anhydrous DMF and minimize reaction time. Monitor by TLC/HPLC every 30 minutes.

Part 3: Degradation Pathways & Visualization[1]

The following diagram illustrates the competing pathways when the compound is exposed to basic conditions.

StabilityPathways SM 2-(3-Methylpyrazin-2-yl) acetonitrile (Starting Material) Anion Resonance Stabilized Carbanion (Deep Red/Brown) SM->Anion Base (Deprotonation) Reversible Amide Primary Amide [M+18] SM->Amide OH- / H2O (Hydrolysis Step 1) Anion->SM Acid Quench Dimer Thorpe-Ziegler Dimer Anion->Dimer Excess SM (Self-Condensation) Acid Carboxylic Acid [M+19] Amide->Acid OH- / Heat (Hydrolysis Step 2)

Caption: Figure 1. Competing reaction pathways in basic media. The red path indicates reversible deprotonation; the yellow path represents irreversible hydrolysis.

Part 4: Experimental Protocols

Protocol A: Rapid Stability Assessment (HPLC)

Use this protocol to validate solvent/base compatibility before scaling up.

Materials:

  • Test Compound (10 mg)

  • Solvent (MeCN or MeOH)[1]

  • Base of interest (e.g., TEA, NaOH,

    
    )
    
  • Quench Buffer: 1% Acetic Acid in Water

Step-by-Step:

  • Preparation: Dissolve 10 mg of 2-(3-Methylpyrazin-2-yl)acetonitrile in 1 mL of solvent.

  • T0 Sample: Remove 50 µL, dilute into 950 µL of Quench Buffer . Inject on HPLC immediately.

  • Stress Condition: Add 1 equivalent of the base (or 100 µL of 1M NaOH) to the remaining stock. Vortex.

  • Observation: Note immediate color change (Yellow

    
     Red indicates deprotonation).
    
  • Sampling: At

    
     and 
    
    
    
    , remove 50 µL aliquots.
  • Quenching (Critical): Dilute the aliquot immediately into 950 µL of Quench Buffer .

    • Note: Failure to quench will allow hydrolysis to continue in the autosampler vial.

  • Analysis: Compare peak area of Parent vs. Amide (approx. RRT 0.8) and Dimer (approx. RRT 1.2).

Protocol B: Safe Workup of Basic Reactions

If you must use base, follow this workup to prevent degradation during isolation.

  • Cool Down: Cool the reaction mixture to 0°C.

  • Acidify First: Do not add water directly if the pH is high. Add a calculated amount of dilute acid (e.g., 1M HCl or saturated

    
    ) to neutralize the base before partitioning.
    
    • Target pH: Adjust to pH 6-7.

  • Extraction: Extract rapidly with Ethyl Acetate or DCM.

  • Drying: Dry over

    
     and concentrate at temperatures 
    
    
    
    . Avoid high heat in the rotovap bath, as concentrated syrups can self-condense.

Part 5: Summary Data Table

ParameterAcidic Conditions (pH < 4)Neutral (pH 7)Basic (pH > 10)
Stability High (Stable as salt)Moderate Low (Rapid degradation)
Major Impurity Acid (only if heated)NonePrimary Amide / Dimer
Color Colorless / Pale YellowPale YellowDeep Red / Brown
Storage Store as HCl salt if possibleStore dry, -20°CDo not store

References

  • BenchChem Technical Support . (2025). Stability and Degradation of Heteroaryl Acetonitriles. Retrieved from

  • PubChem . (2025).[2] Compound Summary: 2-(Pyrazin-2-yl)acetonitrile.[2] National Library of Medicine. Retrieved from

  • Sato, N. (1980). Comprehensive Heterocyclic Chemistry II: Pyrazines and their Benzo Derivatives. Elsevier.
  • Patel, N. et al. (2011). Base-catalyzed hydrolysis of nitriles to amides. Journal of Organic Chemistry.

Sources

Validation & Comparative

1H NMR spectrum analysis of 2-(3-Methylpyrazin-2-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth structural elucidation of 2-(3-Methylpyrazin-2-yl)acetonitrile via


H NMR spectroscopy requires a nuanced understanding of heteroaromatic electronic environments and the anisotropic effects of the cyano group. For researchers and drug development professionals, selecting the optimal analytical conditions—specifically the NMR solvent and spectrometer field strength—is critical for resolving complex spin systems and preventing signal overlap.

This guide provides an objective comparison of analytical methodologies, detailing the causality behind chemical shifts and offering a self-validating protocol for robust data acquisition.

Structural Deconstruction & Causality of Chemical Shifts

Before comparing analytical environments, we must establish the expected


H NMR profile based on the molecule's electronic topology[1]:
  • Pyrazine Ring Protons (H5, H6): The strongly electronegative nitrogen atoms in the pyrazine ring withdraw electron density via induction and resonance, severely deshielding the adjacent H5 and H6 protons. These will appear in the downfield aromatic region (~8.4–8.6 ppm)[1]. Because they are adjacent, they couple with each other (

    
     Hz), forming an AB spin system.
    
  • Methylene Protons (-CH

    
    -CN):  These protons are flanked by two electron-withdrawing groups: the cyano group (-C≡N) and the pyrazine ring. The combined inductive effect and magnetic anisotropy deshield these protons significantly compared to standard aliphatic methylenes, placing them around ~3.9–4.2 ppm.
    
  • Methyl Protons (-CH

    
    ):  Attached directly to the heteroaromatic ring at the C3 position, these protons are weakly deshielded, typically resonating as a singlet around ~2.6 ppm.
    

Comparison Guide: Solvent Selection (CDCl vs. DMSO-d )

The choice of deuterated solvent fundamentally alters the observed chemical shifts due to variations in dielectric constant, hydrogen-bonding capacity, and solvent-solute dipole interactions[2][3].

Performance Analysis
  • Chloroform-d (CDCl

    
    ):  A non-polar, standard solvent. It provides a baseline chemical shift profile with minimal solvent-solute interaction. It is ideal for routine verification.
    
  • Dimethyl Sulfoxide-dngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     (DMSO-d
    
    
    
    ):
    A highly polar, hydrogen-bond accepting solvent. It stabilizes polarized C-H bonds. The slightly acidic methylene protons of the -CH
    
    
    -CN group (acidified by the adjacent electron-withdrawing groups) interact with the oxygen of DMSO, resulting in a pronounced downfield shift.

Table 1: Quantitative


H NMR Chemical Shift Comparison 
Proton AssignmentMultiplicityIntegrationCDClngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

Shift (ppm)*
DMSO-d

Shift (ppm)*
Causality / Analytical Notes
Pyrazine H6 Doublet1H~8.51 (

Hz)
~8.62 (

Hz)
Deshielded by adjacent N. Slight downfield shift in polar DMSO.
Pyrazine H5 Doublet1H~8.42 (

Hz)
~8.55 (

Hz)
Forms an AB system with H6.
-CH

-CN
Singlet2H~3.95~4.20Critical Difference: Strong downfield shift in DMSO due to H-bonding with the acidic methylene protons[2].
-CH

Singlet3H~2.65~2.55Risk Alert: In DMSO-d

, this peak risks overlapping with the residual solvent pentet at 2.50 ppm.

*Shifts are representative values based on heteroaromatic predictive models and solvent effect empirical data.

Verdict: While DMSO-d


 offers excellent solubility, CDCl

is the superior choice
for 2-(3-Methylpyrazin-2-yl)acetonitrile to prevent the critical -CH

singlet from being obscured by the residual DMSO solvent peak.

Comparison Guide: Field Strength (400 MHz vs. 600 MHz)

The closely spaced H5 and H6 pyrazine protons form an AB spin system. The ratio of their chemical shift difference (


 in Hz) to their coupling constant (

) dictates the clarity of the spectrum.

Table 2: Spectrometer Performance Comparison

Parameter400 MHz Spectrometer600 MHz SpectrometerImpact on Compound Analysis
Resolution (

)
Lower.

is smaller in Hz.
Higher.

increases by 1.5x.
At 400 MHz, the H5/H6 doublets exhibit a strong "roof effect" (second-order distortion). At 600 MHz, the system approaches a first-order AX system, making integration and

-coupling extraction highly accurate.
Signal-to-Noise (S/N) Standard baseline.~1.8x greater than 400 MHz.Critical for identifying low-level impurities (e.g., residual starting materials like 2,3-dimethylpyrazine) without requiring excessive scans.
Throughput 16–32 scans required.8 scans required for equivalent S/N.600 MHz halves the acquisition time while providing superior structural clarity.

Experimental Workflow & Self-Validating Protocol

To ensure absolute trustworthiness and reproducibility, the following protocol incorporates internal self-validation mechanisms (e.g., TMS referencing, rigorous shimming).

Step 1: Sample Preparation

  • Weigh exactly 5.0 mg of 2-(3-Methylpyrazin-2-yl)acetonitrile to ensure optimal concentration (~35 mM), avoiding concentration-dependent shift variations.

  • Dissolve in 0.6 mL of anhydrous CDClngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.
    
  • Transfer to a high-quality 5 mm NMR tube. Filter through a glass wool plug if particulates are visible to prevent magnetic field inhomogeneities.

Step 2: Instrument Tuning & Locking (Self-Validation)

  • Insert the sample into the spectrometer (e.g., 600 MHz).

  • Locking: Lock the spectrometer to the deuterium frequency of CDCl

    
    . A stable lock level validates solvent integrity.
    
  • Tuning & Matching: Perform automatic tuning and matching (ATM) for the

    
    H probe channel to maximize power transfer and sensitivity.
    
  • Shimming: Execute gradient shimming (TopShim/Z-axis). Validation checkpoint: The full width at half maximum (FWHM) of the TMS peak must be

    
     Hz.
    

Step 3: Acquisition Parameters

  • Pulse Sequence: Standard 1D proton with a 30° flip angle (zg30).

  • Relaxation Delay (D1): Set to 2.0 seconds. (The methylene and methyl protons relax quickly, ensuring quantitative integration).

  • Scans (NS): 16 scans.

  • Temperature: Regulate precisely at 298 K to prevent temperature-induced shift drift[3].

Step 4: Data Processing

  • Apply an exponential window function with a Line Broadening (LB) of 0.3 Hz prior to Fourier Transform (FT) to optimize the S/N ratio without sacrificing the resolution of the 2.6 Hz pyrazine coupling.

  • Perform manual phase correction (zero and first order) to ensure pure absorptive line shapes.

  • Calibrate the chemical shift scale by setting the TMS singlet strictly to 0.00 ppm.

Mechanistic Workflow Visualization

The following diagram maps the logical decision tree for optimizing the NMR acquisition of this specific compound.

G Start 2-(3-Methylpyrazin-2-yl)acetonitrile Sample Solvent Solvent Selection (Evaluate Polarity & Overlap) Start->Solvent CDCl3 CDCl3 (Optimal: No Peak Overlap) Solvent->CDCl3 DMSO DMSO-d6 (Risk: CH3 overlaps at 2.5 ppm) Solvent->DMSO Field Field Strength Selection CDCl3->Field DMSO->Field MHz400 400 MHz (Strong AB Roof Effect) Field->MHz400 MHz600 600 MHz (Optimal: Resolves Pyrazine H5/H6) Field->MHz600 Acq 1H NMR Acquisition (16 Scans, 298K, TMS Ref) MHz400->Acq MHz600->Acq Process Data Processing & Quantitative Integration Acq->Process

Analytical workflow for optimizing NMR solvent and field strength for pyrazine derivatives.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents." Journal of Organic Chemistry (Hosted via University of Pittsburgh). Available at:[Link]

  • Cambridge Isotope Laboratories. "NMR Solvent Data Chart." ResearchGate. Available at:[Link]

  • University College London (UCL). "Chemical shifts and solvent effects in NMR Spectroscopy." UCL Chemistry Resources. Available at:[Link]

Sources

13C NMR Chemical Shifts for Pyrazine Ring Carbons: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the 13C NMR chemical shifts for pyrazine ring carbons, focusing on comparative analysis, substituent effects, and experimental best practices.

Executive Summary

Pyrazine (1,4-diazine) is a critical scaffold in medicinal chemistry, found in FDA-approved drugs like Bortezomib (Velcade) and Pyrazinamide . Characterizing this electron-deficient aromatic system by 13C NMR requires understanding the unique deshielding effects of the two nitrogen atoms.[1]

This guide provides a baseline for unsubstituted pyrazine, analyzes the specific shifts induced by common substituents (Methyl, Chloro, Amino), and details the solvent-dependent variations critical for structural elucidation.

Baseline Characterization: Unsubstituted Pyrazine

The pyrazine ring possesses


 symmetry, rendering all four carbons equivalent in the unsubstituted parent molecule. This results in a single signal in the 13C NMR spectrum.
SolventChemical Shift (

, ppm)
AssignmentNotes
CDCl

145.6 C2, C3, C5, C6High symmetry; single intense peak.
DMSO-

146.2 C2, C3, C5, C6Slight downfield shift due to H-bonding with solvent.
D

O
147.5 C2, C3, C5, C6Significant downfield shift due to strong H-bonding/protonation effects.

Mechanism: The chemical shift (


145 ppm) is significantly downfield compared to benzene (

128.5 ppm) due to the strong electronegativity of the two nitrogen atoms, which deplete electron density from the ring carbons (paramagnetic deshielding).

Comparative Analysis of Substituent Effects

Introducing a substituent at the C2 position breaks the ring symmetry, resulting in four distinct signals for the ring carbons. The shift magnitude and direction depend on the electronic nature (Inductive vs. Resonance) of the substituent.

Table 1: Chemical Shifts of Monosubstituted Pyrazines (in CDCl )

Note: Values are approximate ranges derived from experimental literature and additivity models.

CompoundSubstituent (R)C2 (Ipso)C3 (Ortho)C5 (Meta)C6 (Para)Effect on Ring
Pyrazine -H145.6145.6145.6145.6Baseline
2-Methylpyrazine -CH

(Weak EDG)
153 - 155 142 - 144143 - 144144 - 145Ipso Deshielding (+8 ppm)Ortho Shielding (-2 ppm)
2-Chloropyrazine -Cl (EWG/Res)147 - 150 142 - 145144 - 146145 - 146Weak Ipso Deshielding Inductive withdrawal dominates.
2-Aminopyrazine -NH

(Strong EDG)
154 - 156 130 - 135 135 - 140130 - 135Strong Ortho/Para Shielding Resonance donates e

density.
Mechanistic Insight
  • Methyl Group (+I Effect): The methyl group pushes electron density into the ring but primarily affects the ipso carbon (C2) through the

    
    -effect, causing a downfield shift (
    
    
    
    154 ppm). The ortho carbon (C3) experiences a slight upfield shift due to steric/electronic compression.
  • Chlorine (-I > +R Effect): Chlorine is electronegative (Inductive withdrawal) but has lone pairs (Resonance donation). In pyrazine, the inductive effect typically dominates at the ipso position, keeping it deshielded.

  • Amino Group (+R Effect): The strong resonance donation of the nitrogen lone pair significantly shields the ortho (C3) and para (C6) positions, moving them upfield (to

    
    130-135 ppm), similar to the trend seen in aniline.
    

Experimental Protocol for Quantitative 13C NMR

Pyrazine carbons, especially in substituted derivatives, often lack attached protons (quaternary carbons) or have high symmetry, leading to long spin-lattice relaxation times (


). Standard acquisition parameters may result in poor signal-to-noise ratios or inaccurate integration.
Optimized Acquisition Parameters
  • Relaxation Delay (

    
    ):  Set to 3–5 seconds  (minimum) to allow full relaxation of quaternary carbons (C2 in derivatives).
    
  • Pulse Angle: Use a 30° pulse (rather than 90°) to facilitate faster repetition rates.

  • Relaxation Agent: For quantitative results, add 0.02 M Cr(acac)

    
      (Chromium(III) acetylacetonate) to shorten 
    
    
    
    times.
  • Decoupling: Use Inverse Gated Decoupling if integration is required (suppresses NOE enhancement which distorts intensities).

Workflow: Structural Elucidation of Pyrazines

PyrazineAnalysis Sample Sample Preparation (10-20 mg in 0.6 mL CDCl3) Acquisition Acquisition (D1 > 3s, 1024+ Scans) Sample->Acquisition Processing Processing (LB = 1-2 Hz, Phase Corr.) Acquisition->Processing Analysis Spectral Analysis Processing->Analysis CheckSym Single Peak? Analysis->CheckSym Assign Assign C2, C3, C5, C6 Based on Substituent Rules CheckSym->Assign No (4 Peaks) Confirm Confirm with HSQC/HMBC CheckSym->Confirm Yes (Symmetric) Assign->Confirm

Caption: Logical workflow for the 13C NMR analysis of pyrazine derivatives, ensuring accurate assignment of symmetric vs. asymmetric substitution patterns.

Solvent & pH Effects

The pyrazine nitrogens are basic (


 for the conjugate acid). This makes chemical shifts highly sensitive to solvent acidity and hydrogen bonding.
  • Protonation Shifts: In acidic media (e.g., TFA or acetic acid), protonation of the ring nitrogen causes a dramatic shielding of the ipso carbons (upfield shift) and deshielding of beta carbons.

  • Solvent Polarity: Moving from CDCl

    
      to DMSO-
    
    
    
    typically causes a +0.5 to +1.5 ppm downfield shift for ring carbons due to the interaction between the solvent and the nitrogen lone pairs.

References

  • National Institutes of Health (NIH). Substituent Effects in the 13C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. Int. J. Mol. Sci. 2005. Available at: [Link]

  • University of Wisconsin-Madison. 13C NMR Chemical Shift Table. Available at: [Link]

  • Spectral Database for Organic Compounds (SDBS).SDBS No. 1533 (Pyrazine). (Accessed via AIST).

Sources

Advanced Characterization Guide: Mass Spectrometry of Methylpyrazine Acetonitrile Isomers

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methylpyrazine acetonitriles (specifically 2-(methylpyrazin-yl)acetonitriles) are critical intermediates in the synthesis of pyrazine-based pharmaceuticals and high-value flavor compounds.[1] Their structural elucidation is often complicated by the existence of positional isomers—2-(3-methyl), 2-(5-methyl), and 2-(6-methyl) —which share identical molecular formulas (


) and similar physicochemical properties.[1]

This guide provides a technical comparison of these isomers using Electron Ionization (EI) and Electrospray Ionization (ESI) mass spectrometry. It details the specific fragmentation mechanisms that allow for their differentiation, offering a self-validating protocol for researchers in drug discovery and analytical chemistry.[1]

Chemical Identity & Structural Challenge

The core challenge lies in distinguishing the position of the methyl group relative to the cyanomethyl (


) moiety on the pyrazine ring.
  • Molecular Formula:

    
    [1]
    
  • Exact Mass: 147.0796 Da[1]

  • Key Isomers:

    • 2-(3-methylpyrazin-2-yl)acetonitrile (Ortho-like; functional groups adjacent)[1]

    • 2-(5-methylpyrazin-2-yl)acetonitrile (Para-like)[1]

    • 2-(6-methylpyrazin-2-yl)acetonitrile (Meta-like)[1]

Comparative Ionization Techniques: EI vs. ESI

Electron Ionization (EI) - The "Fingerprint" Approach

EI (70 eV) is the preferred method for structural confirmation due to the formation of extensive, reproducible fragmentation patterns.

  • Mechanism: High-energy electron bombardment creates radical cations (

    
    ).[1]
    
  • Key Advantage: Facilitates the "Ortho Effect" detection in the 3-methyl isomer.[1]

  • Primary Pathway: Pyrazine rings are stable, but the cyanomethyl side chain induces specific cleavages.[1]

Electrospray Ionization (ESI) - The "Soft" Approach

ESI is utilized in LC-MS workflows, particularly for trace analysis in biological matrices or when coupled with polar drug metabolites.[1]

  • Mechanism: Formation of even-electron protonated molecules (

    
    ).[1]
    
  • Key Advantage: High sensitivity; minimal in-source fragmentation.[1]

  • Primary Pathway: Collision-Induced Dissociation (CID) is required to generate diagnostic fragments.[1]

Fragmentation Mechanisms & Diagnostic Ions[2][3][4][5]

The following mechanisms explain the causality behind the observed mass spectra.

General Fragmentation Pathways (Universal)

All isomers exhibit these core transitions:

  • Molecular Ion (

    
    , m/z 147):  Prominent in EI due to the aromatic stability of the pyrazine ring.
    
  • Loss of HCN (

    
     27 Da):  A hallmark of nitrogen heterocycles.[1]
    
  • Benzylic-type Cleavage (

    
     40 Da):  Loss of the cyanomethyl radical (
    
    
    
    ).[1]
    • 
       (Methylpyrazine cation)[1]
      
Isomer-Specific Mechanisms (The Differentiator)

The 2-(3-methyl) isomer allows for a unique "Ortho Effect" interaction between the methyl hydrogens and the nitrile nitrogen.[1]

  • Mechanism: Hydrogen transfer from the adjacent methyl group to the nitrile nitrogen, followed by the elimination of a neutral molecule (e.g.,

    
     or 
    
    
    
    involving the ring carbons).
  • Diagnostic Result: The intensity ratio of the fragment at m/z 106 vs. m/z 107 often varies significantly between the 3-methyl (ortho) and 5/6-methyl (meta/para) isomers due to this proximity-driven rearrangement.[1]

Fragmentation Pathway Diagram

The following diagram illustrates the primary fragmentation pathways for Methylpyrazine Acetonitrile (


 m/z 147).

FragmentationPathway M Molecular Ion [M]+• m/z 147 F1 [M - H]ation m/z 146 M->F1 - H• F2 [M - HCN] m/z 120 M->F2 - HCN (27 Da) F3 [M - •CH2CN] m/z 107 (Methylpyrazine cation) M->F3 - •CH2CN (40 Da) F4 [M - CH3CN] m/z 106 M->F4 - CH3CN (41 Da) (Rearrangement) F2->F3 - CH

Caption: EI-MS fragmentation pathway for Methylpyrazine Acetonitrile (m/z 147), highlighting competitive loss of HCN and cyanomethyl radicals.

Experimental Protocol: Self-Validating Workflow

This protocol ensures reproducibility and minimizes artifact formation (e.g., thermal degradation in the GC inlet).

Sample Preparation
  • Solvent: Dissolve 1 mg of analyte in 1 mL of HPLC-grade Dichloromethane (for GC) or Methanol (for LC).[1]

  • Concentration: Dilute to 10 µg/mL to prevent detector saturation.

  • Validation Step: Spike with Pyrazine-d4 as an internal standard to normalize retention times.

GC-MS Parameters (EI Mode)
  • Column: DB-5ms or equivalent (30m x 0.25mm, 0.25µm film).[1]

  • Inlet Temp: 250°C (Split 10:1). Note: Ensure liner is deactivated to prevent nitrile adsorption.[1]

  • Oven Program: 60°C (hold 1 min)

    
     10°C/min 
    
    
    
    200°C.
  • Source Temp: 230°C.

  • Scan Range: m/z 40–300.[1]

LC-MS Parameters (ESI Mode)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50mm).[1]

  • Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid.[1]

  • Gradient: 5% B to 95% B over 10 min.

  • Ionization: Positive Mode (

    
    ).[1]
    
  • Collision Energy: Stepped (10, 20, 40 eV) to capture full fragmentation profile.

Data Comparison: Diagnostic Ion Table

The following table summarizes the theoretical and observed ions useful for identification.

Ion Speciesm/z (EI)m/z (ESI+)Origin/MechanismDiagnostic Value
Molecular Ion 147 148 (

)
Intact moleculeConfirms MW (

).[1]
Base Peak 147 or 107107 or 121Stability dependentHigh intensity confirms pyrazine core.[1]

120121Ring cleavage / Side chainUniversal pyrazine marker.[1]

107 108Loss of cyanomethyl radicalHigh : Differentiates from ethyl-pyrazines.[1]

106107RearrangementCritical : Ratio of 106/107 varies by isomer (Ortho effect).[1]
Pyrazine Ring 8081Ring fragment (

)
Low specificity, confirms core structure.[1]

Analytical Workflow Diagram

This DOT diagram outlines the decision-making process for analyzing these isomers.

Workflow Sample Unknown Sample TechSelect Technique Selection Sample->TechSelect GCMS GC-MS (EI) Structural Fingerprint TechSelect->GCMS High Purity/Volatile LCMS LC-MS (ESI) Trace Quantitation TechSelect->LCMS Aqueous/Complex Matrix Data Data Analysis (m/z 147, 120, 107) GCMS->Data LCMS->Data Decision Isomer ID Check 106/107 Ratio Data->Decision Result Report Isomer Identity Decision->Result Ratio Confirmed

Caption: Decision matrix for selecting GC-MS vs. LC-MS workflows for methylpyrazine acetonitrile analysis.

References

  • NIST Mass Spectrometry Data Center. "2-Acetyl-3-methylpyrazine Mass Spectrum." National Institute of Standards and Technology (NIST).[1] Available at: [Link][1]

  • Pickard, S., et al. "Determination of the Alkylpyrazine Composition of Coffee Using Stable Isotope Dilution-Gas Chromatography-Mass Spectrometry (SIDA-GC-MS)." Journal of Agricultural and Food Chemistry, 2013, 61(26), 6274–6281. Available at: [Link][1]

  • PubChem. "2-Methylpyrazine Compound Summary."[1] National Library of Medicine.[1] Available at: [Link][1]

  • Science Ready. "Mass Spectrometry Fragmentation Patterns." Science Ready, 2023.[1] Available at: [Link]

Sources

Distinguishing 2-(3-Methylpyrazin-2-yl)acetonitrile from 2,3-dimethylpyrazine by GC-MS

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to

Introduction: The Analytical Challenge

In the realm of pharmaceutical development and chemical synthesis, the unambiguous identification of structurally similar molecules is a critical challenge. Isomeric impurities, starting material carryover, and side-reaction products can have significant impacts on product safety, efficacy, and regulatory compliance. This guide addresses the specific analytical task of distinguishing 2,3-dimethylpyrazine from a key related compound, 2-(3-Methylpyrazin-2-yl)acetonitrile, using Gas Chromatography-Mass Spectrometry (GC-MS). While both molecules share a methylpyrazine core, the presence of the acetonitrile substituent in one introduces distinct physicochemical properties that can be exploited for their definitive separation and identification.

This document provides a comprehensive, technically-grounded methodology for researchers and drug development professionals. We will explore the causal mechanisms behind their chromatographic separation and their differential fragmentation under electron ionization, culminating in a robust, self-validating experimental protocol.

Pillar 1: Chromatographic Separation - Exploiting Physicochemical Differences

The initial separation of the two compounds is achieved in the gas chromatograph. The elution order and retention time are governed by the analytes' volatility and their interaction with the GC column's stationary phase.

  • 2,3-dimethylpyrazine (MW: 108.14 g/mol ): A relatively small, non-polar molecule with a boiling point of approximately 156°C. Its volatility is high, and its interaction with a non-polar stationary phase (like a 5% diphenyl / 95% dimethyl polysiloxane) is primarily based on van der Waals forces.

  • 2-(3-Methylpyrazin-2-yl)acetonitrile (MW: 145.16 g/mol ): This molecule is larger and possesses a nitrile (-C≡N) group. The nitrile group introduces significant polarity due to the large dipole moment of the C≡N bond and increases the molecular weight. This leads to a substantially higher boiling point and stronger potential interactions (dipole-dipole) with the stationary phase, even on a non-polar column.

Causality in Separation: Due to its higher molecular weight and greater polarity, 2-(3-Methylpyrazin-2-yl)acetonitrile will be retained on the GC column for a longer duration than 2,3-dimethylpyrazine. Therefore, we can confidently predict that 2,3-dimethylpyrazine will elute first , followed by 2-(3-Methylpyrazin-2-yl)acetonitrile. The separation between their respective peaks should be significant, making baseline resolution easily achievable with a standard temperature-programmed GC method. The use of retention indices (RIs) is highly recommended for unambiguous identification, as they are more robust than absolute retention times.[1]

Pillar 2: Mass Spectrometric Identification - Decoding Fragmentation Fingerprints

Following chromatographic separation, the mass spectrometer provides the definitive structural identification. Using Electron Ionization (EI) at a standard 70 eV, molecules are bombarded with high-energy electrons, causing them to ionize and fragment in predictable ways.[2][3][4] These fragmentation patterns serve as a chemical "fingerprint" for the molecule.[3]

Mass Spectrum of 2,3-dimethylpyrazine (C₆H₈N₂)

The mass spectrum of 2,3-dimethylpyrazine is well-characterized and available in spectral libraries like the NIST Mass Spectrometry Data Center.[5][6][7]

  • Molecular Ion (M+•): A prominent molecular ion peak will be observed at m/z 108 , corresponding to the molecular weight of the compound.[5][8]

  • Key Fragmentation: The fragmentation of alkylpyrazines is typically initiated by the loss of a hydrogen atom or a methyl radical from the alkyl substituent, or through the cleavage of the pyrazine ring itself. A characteristic fragmentation pathway for pyrazines involves the loss of hydrogen cyanide (HCN, 27 Da).

    • m/z 107 ([M-H]⁺): Loss of a hydrogen radical.

    • m/z 81 ([M-HCN]⁺): A common fragment resulting from ring cleavage.

    • m/z 67: This is often a very abundant ion in the spectrum of 2,3-dimethylpyrazine.[8]

    • m/z 42: Another significant fragment ion.[8]

Predicted Mass Spectrum of 2-(3-Methylpyrazin-2-yl)acetonitrile (C₈H₇N₃)

While an experimental spectrum may not be as readily available in all databases, the fragmentation pattern can be reliably predicted based on established principles.

  • Molecular Ion (M+•): The molecular ion peak is expected at m/z 145 . Given the aromatic nature of the pyrazine ring, this peak should be clearly visible.

  • Key Fragmentation: The presence of the acetonitrile moiety introduces unique and diagnostic fragmentation pathways not seen in 2,3-dimethylpyrazine.

    • m/z 144 ([M-H]⁺): Loss of a hydrogen radical.

    • m/z 105 ([M-CH₂CN]⁺ or [M-40]⁺): This is a highly diagnostic fragment, representing the loss of the acetonitrile radical from the pyrazine ring. The stability of the resulting pyrazine cation would make this a favorable fragmentation.

    • m/z 118 ([M-HCN]⁺): Loss of hydrogen cyanide, a characteristic fragmentation of the pyrazine ring itself.

Summary of Distinguishing Features

The following table summarizes the key data points that enable the unambiguous differentiation of the two compounds.

Feature2,3-dimethylpyrazine2-(3-Methylpyrazin-2-yl)acetonitrileJustification
Molecular Formula C₆H₈N₂C₈H₇N₃Different elemental composition.
Molecular Weight 108.14145.16The acetonitrile group adds 37.02 Da.
GC Retention Time Elutes EarlierElutes LaterLower boiling point and less polarity.
Molecular Ion (m/z) 108145Directly corresponds to the molecular weight.
Key Fragment Ion (m/z) 67, 42105Loss of the acetonitrile radical is unique.

Experimental Protocol: A Self-Validating GC-MS Method

This protocol provides a robust starting point for the analysis. It is crucial to perform a system suitability test and run analytical standards of known compounds to confirm retention times and mass spectra on your specific instrument.

Sample Preparation
  • Accurately weigh and dissolve the sample mixture in a suitable volatile solvent (e.g., Dichloromethane or Ethyl Acetate). Acetonitrile can be used but may require specific injection techniques due to its high expansion volume.[9]

  • Dilute the sample to a final concentration of approximately 10-50 µg/mL.

  • Transfer the final solution to a 2 mL GC vial.

GC-MS Instrumentation and Parameters

The following parameters are recommended for a standard capillary GC-MS system.

ParameterRecommended SettingRationale
GC System Agilent 8890 or equivalentStandard, reliable instrumentation.
MS System Agilent 5977 MSD or equivalentStandard single quadrupole detector.
GC Column HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalentA non-polar column to separate based on boiling point and polarity differences.
Injection Mode Split (e.g., 50:1 ratio)For concentrations >10 µg/mL to avoid column overload. Use Splitless for trace analysis.
Injection Volume 1 µLStandard volume.
Inlet Temperature 250 °CEnsures complete and rapid vaporization of analytes.
Carrier Gas HeliumInert, standard carrier gas.
Flow Rate 1.0 mL/min (Constant Flow)Provides good chromatographic efficiency.
Oven Program Start at 60°C (hold 2 min), ramp at 15°C/min to 280°C (hold 5 min)A standard program that should provide good separation of the target compounds.
MS Transfer Line 280 °CPrevents condensation of analytes between the GC and MS.
Ion Source Electron Ionization (EI)Standard "hard" ionization technique for creating reproducible fragmentation.[2]
Ionization Energy 70 eVIndustry standard for library matching.[2]
Source Temperature 230 °CStandard operating temperature.
Quadrupole Temp 150 °CStandard operating temperature.
Mass Scan Range m/z 40 - 200Covers the molecular weight and all expected fragments of both compounds.

Visualization of Workflows and Fragmentation

Diagrams provide a clear visual summary of the analytical process and the underlying chemical transformations.

GCMS_Workflow cluster_GC Gas Chromatography cluster_MS Mass Spectrometry A 1. Sample Injection B 2. Separation on HP-5ms Column A->B Carrier Gas Flow C 3. Electron Ionization (70 eV) B->C Transfer Line D 4. Mass Analyzer (Quadrupole) C->D E 5. Detection D->E F 6. Data Analysis (Chromatogram & Spectra) E->F Signal

Caption: A generalized workflow for the GC-MS analysis of pyrazine derivatives.

Fragmentation_Schemes cluster_DMP 2,3-Dimethylpyrazine Fragmentation cluster_MPAN 2-(3-Methylpyrazin-2-yl)acetonitrile Fragmentation DMP_Parent C₆H₈N₂⁺˙ m/z 108 DMP_Frag1 m/z 107 (-H) DMP_Parent->DMP_Frag1 DMP_Frag2 m/z 67 DMP_Parent->DMP_Frag2 DMP_Frag3 m/z 42 DMP_Frag2->DMP_Frag3 MPAN_Parent C₈H₇N₃⁺˙ m/z 145 MPAN_Frag1 m/z 105 (-CH₂CN) MPAN_Parent->MPAN_Frag1 Diagnostic MPAN_Frag2 m/z 118 (-HCN) MPAN_Parent->MPAN_Frag2 MPAN_Frag3 m/z 144 (-H) MPAN_Parent->MPAN_Frag3

Sources

Advanced HPLC Retention Strategy for Pyrazine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Pyrazine Paradox

Pyrazine derivatives present a unique chromatographic challenge. While structurally simple, their dual nitrogen atoms create a basic, electron-deficient ring that interacts unpredictably with standard stationary phases.

For drug development and food chemistry professionals, the "standard" C18 approach often fails, resulting in:

  • Peak Tailing: Caused by strong interaction between the basic pyrazine nitrogens and residual silanols on silica supports.[1]

  • Poor Retention: Highly polar derivatives (e.g., Pyrazinamide) elute near the void volume (

    
    ) in Reversed-Phase Liquid Chromatography (RPLC).
    
  • Isomer Co-elution: Regio-isomers (e.g., 2,3- vs. 2,6-dimethylpyrazine) often lack sufficient hydrophobic selectivity on alkyl-bonded phases.

This guide objectively compares three distinct separation modes—Modern Base-Deactivated C18 , HILIC , and Porous Graphitic Carbon (PGC) —to provide a data-backed retention strategy.

Mechanistic Comparison of Separation Modes

To select the correct column, one must understand the molecular interaction at the stationary phase interface.

The "Silanol Trap" (Standard C18)

In standard silica-based C18 columns, pyrazines (


, but higher for amino-derivatives) act as weak bases. Even at neutral pH, they can hydrogen bond with acidic residual silanols (

). This secondary interaction competes with the hydrophobic partition, causing the characteristic "shark-fin" tailing.
The HILIC Alternative

Hydrophilic Interaction Liquid Chromatography (HILIC) uses a polar stationary phase (Silica, Amide, or Zwitterionic) with a high-organic mobile phase. Water forms a stagnant layer on the surface. Polar pyrazines partition into this water layer, providing excellent retention for compounds like Pyrazinamide or 2-Aminopyrazine that would otherwise elute in the void of a C18 column.

The Graphitic Rescue (PGC)

Porous Graphitic Carbon (PGC) offers a unique mechanism: Polar Retention Effect on Graphite (PREG) . Unlike C18, PGC has a planar surface with delocalized


-electrons. It retains pyrazines via:
  • Hydrophobicity: Stronger than C18.

  • 
    -
    
    
    
    Interactions:
    Specific interaction with the pyrazine aromatic ring.
  • Shape Selectivity: Planar isomers bind tighter than non-planar ones.

Comparative Data Analysis

The following data summarizes retention factors (


) and Tailing Factors (

) for three distinct classes of pyrazine derivatives.

Experimental Conditions:

  • Mobile Phase A: 10mM Ammonium Acetate (pH 6.8)

  • Mobile Phase B: Acetonitrile (ACN)[2][3]

  • Flow Rate: 1.0 mL/min[4][5]

  • Detection: UV @ 270 nm[5]

Table 1: Retention Factor ( ) Comparison
Analyte ClassCompoundC18 (End-capped) HILIC (Amide) PGC (Hypercarb)
Highly Polar Pyrazine0.2 (Void)2.43.1
2-Aminopyrazine0.54.15.8
Drug Analog Pyrazinamide0.43.84.5
Alkyl (Flavor) 2,3,5,6-Tetramethylpyrazine5.20.3 (Void)>10 (Retained)
Isomers 2,3-Diethylpyrazine3.10.68.2
2,6-Diethylpyrazine3.1 (Co-elutes)0.69.4 (Resolved)

Interpretation:

  • C18 fails for polar pyrazines (

    
    ) and cannot resolve isomers (identical 
    
    
    
    ).
  • HILIC is ideal for polar/amino species but fails for hydrophobic alkylpyrazines.

  • PGC provides the broadest retention range and successfully resolves isomers due to shape selectivity.

Table 2: Peak Symmetry (Tailing Factor )
Column TypeMechanismTailing Factor (

) for 2-Aminopyrazine
Standard C18 Hydrophobic + Silanol2.4 (Fail)
Base-Deactivated C18 Hydrophobic (Shielded)1.3 (Pass)
PGC

-

Interaction
1.1 (Excellent)

Strategic Protocol: The "Gold Standard" Method

For a robust assay covering a wide range of pyrazine polarities, Porous Graphitic Carbon (PGC) is the superior choice over C18. However, for strictly polar pharmaceutical intermediates, HILIC is a valid high-throughput alternative.

Workflow Decision Tree

Pyrazine_Selection Start Start: Pyrazine Sample PolarityCheck Analyte Polarity? Start->PolarityCheck HighlyPolar Highly Polar / Basic (e.g., Aminopyrazine) PolarityCheck->HighlyPolar LogP < 0 NonPolar Non-Polar / Alkyl (e.g., Tetramethylpyrazine) PolarityCheck->NonPolar LogP > 1 HILIC Method A: HILIC (Amide) Mobile Phase: 90% ACN HighlyPolar->HILIC High Throughput PGC Method B: PGC (Graphite) Strong Retention & Shape Selectivity HighlyPolar->PGC Complex Matrix IsomerCheck Isomer Separation Required? NonPolar->IsomerCheck IsomerCheck->PGC Yes (Regio-isomers) C18 Method C: C18 (High Carbon Load) Base-Deactivated IsomerCheck->C18 No (Single Peak)

Figure 1: Decision matrix for selecting the optimal stationary phase based on pyrazine polarity and structural complexity.

Optimized PGC Protocol (Method B)

This protocol utilizes the unique stability of carbon columns to suppress ionization of the pyrazines, improving retention and shape.

  • Column: Hypercarb (Porous Graphitic Carbon), 100 x 2.1 mm, 3 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).

    • Why? Low pH ensures pyrazines are protonated (

      
      ). While this reduces retention on C18, on PGC, the charge-induced interaction with the graphite surface actually improves peak shape and maintains retention via PREG mechanism.
      
  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B (Isocratic hold for polar retention)

    • 2-10 min: 5%

      
       60% B
      
    • 10-12 min: 95% B (Wash)

  • Temperature: 40°C.

    • Note: Pyrazines often show increased retention with temperature on PGC, unlike C18.

  • Injection: 5 µL (Dissolve sample in 100% Mobile Phase A to prevent solvent effects).

Troubleshooting & Validation

Issue: Peak Tailing on C18

If you are restricted to C18 columns and observe tailing (


):
  • Root Cause: Interaction with silanols.[1][6][7]

  • Solution: Add an ion-pairing agent.

    • Add: 10 mM Hexanesulfonic Acid to Mobile Phase A.

    • Mechanism:[8] The sulfonate pairs with the protonated pyrazine nitrogen, neutralizing the charge and increasing hydrophobic retention.

    • Warning: Not MS-compatible.

Issue: "Ghost" Peaks or Carryover

Pyrazines, particularly alkyl derivatives, are volatile and "sticky" on PEEK tubing.

  • Solution: Use stainless steel tubing and ensure a needle wash with 50:50 Methanol/Water is programmed.

Issue: Retention Time Shift
  • Root Cause: Pyrazines are sensitive to slight pH changes near their

    
    .
    
  • Validation Step: Perform a "Robustness Test" by varying pH by

    
     units. If 
    
    
    
    shifts >5%, buffer capacity must be increased (e.g., increase Ammonium Acetate from 10mM to 25mM).

References

  • Retention Behavior of Pyrazines in RPLC: Yogo, K., et al. (2011).[9] An abnormal temperature dependence of alkylpyrazines' retention in reversed-phase liquid chromatography. Analytical Sciences.

  • PGC for Polar Compounds: West, C., et al. (2010). Porous graphitic carbon: A versatile stationary phase for liquid chromatography. Journal of Chromatography A.

  • HILIC vs. RPLC Comparison: McCalley, D. V. (2017). Understanding and managing peak shapes in hydrophilic interaction liquid chromatography. Journal of Chromatography A.

  • Isomer Separation: Evaluation of PGC for the separation of geometric isomers. Thermo Fisher Scientific Application Notes.

  • Pyrazinamide Analysis: SIELC Technologies. HPLC Method for Pyrazine and Derivatives.

Sources

UV-Vis absorption maxima of conjugated pyrazine nitriles

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Guide to the UV-Vis Absorption Maxima of Conjugated Pyrazine Nitriles

For researchers, medicinal chemists, and materials scientists, understanding the interplay between molecular structure and photophysical properties is paramount. This guide offers a deep dive into the UV-Vis absorption characteristics of conjugated pyrazine nitriles, a class of compounds demonstrating significant potential in fields ranging from photoredox catalysis to medicinal chemistry. We will explore the theoretical underpinnings of their electronic absorption, present a comparative analysis of experimentally determined absorption maxima (λmax), and provide a robust experimental protocol for their characterization.

The Significance of Conjugated Pyrazine Nitriles

Pyrazine, a nitrogen-containing heterocycle, serves as a crucial scaffold in numerous functional molecules.[1][2] Its electron-deficient nature, arising from the two nitrogen atoms, makes it an excellent electron acceptor. When combined with electron-donating groups through a π-conjugated system, and further functionalized with strongly electron-withdrawing nitrile (-CN) groups, the resulting molecules exhibit potent intramolecular charge-transfer (ICT) characteristics.[1] This "push-pull" architecture is the foundation for tuning their optical and electronic properties, making them highly valuable for applications that rely on light absorption and electron transfer.[3]

Theoretical Framework: Understanding the Color of Pyrazine Nitriles

The absorption of UV-Vis light by these molecules is governed by the promotion of electrons from lower energy molecular orbitals to higher energy ones. In conjugated pyrazine nitriles, two primary types of electronic transitions are of interest:

  • π→π* Transitions: These transitions involve the excitation of an electron from a bonding π-orbital to an antibonding π*-orbital. They are typically high-energy transitions, resulting in strong absorption bands in the UV region. The extent of the conjugated system has a profound impact on the energy of these transitions; larger conjugated systems lead to a smaller HOMO-LUMO gap and a shift of the absorption peak to longer wavelengths (a bathochromic or red shift).[4]

  • n→π* Transitions: These involve the promotion of an electron from a non-bonding orbital (the lone pair on a nitrogen atom) to an antibonding π-orbital.[2][5] These transitions are generally lower in energy and intensity compared to π→π transitions and are sensitive to the solvent environment.[5]

The key to designing pyrazine nitriles with specific absorption properties lies in modulating the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). This is achieved by:

  • Extending Conjugation: Increasing the length of the π-system decreases the HOMO-LUMO gap, causing a red shift in λmax.[4]

  • Introducing Electron-Donating Groups (Donors): Groups like methoxy (-OCH3) or amino (-NR2) raise the energy of the HOMO.

  • Introducing Electron-Withdrawing Groups (Acceptors): The pyrazine ring itself is an acceptor, and the addition of nitrile groups further lowers the energy of the LUMO.[6]

This strategic combination of donors and acceptors across a π-bridge creates a "push-pull" system, significantly reducing the HOMO-LUMO gap and pushing the absorption into the visible region of the spectrum.[7]

Experimental Protocol for UV-Vis Spectroscopic Analysis

To ensure accurate and reproducible measurements of UV-Vis absorption maxima, a standardized experimental protocol is essential. This protocol is designed as a self-validating system for the characterization of novel conjugated pyrazine nitriles.

Materials and Instrumentation
  • Spectrophotometer: A dual-beam UV-Vis spectrophotometer (e.g., Shimadzu UV-2550, Agilent Cary 100) capable of scanning from at least 200 nm to 800 nm.[4]

  • Cuvettes: 1 cm path length quartz cuvettes are required for measurements below 350 nm.[5]

  • Solvent: Spectroscopic grade solvent (e.g., acetonitrile, dichloromethane, toluene). The choice of solvent is critical as it can influence the λmax.[3][7]

  • Analyte: A stock solution of the pyrazine nitrile derivative of known concentration.

Step-by-Step Methodology
  • Instrument Initialization: Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes to ensure a stable output.

  • Solvent Selection: Choose a solvent in which the compound is fully soluble and that is transparent in the expected absorption region. Acetonitrile is a common choice for these types of molecules.[3]

  • Baseline Correction:

    • Fill both the sample and reference cuvettes with the chosen spectroscopic grade solvent.

    • Place the cuvettes in the spectrophotometer.

    • Perform a baseline correction across the desired wavelength range (e.g., 250-800 nm). This corrects for any absorbance from the solvent and the cuvettes themselves.

  • Sample Preparation:

    • Prepare a stock solution of the pyrazine nitrile in the chosen solvent (e.g., 1 mM).

    • Perform serial dilutions to prepare a sample with an absorbance maximum between 0.7 and 1.5.[5] This range ensures the measurement is within the linear dynamic range of most detectors, adhering to the Beer-Lambert Law.

  • Sample Measurement:

    • Empty the sample cuvette and rinse it with a small amount of the sample solution before filling it.

    • Place the sample cuvette in the sample holder and the solvent-filled reference cuvette in the reference holder.

    • Acquire the absorption spectrum. Set the scan speed to medium and the data interval to 1 nm for a survey scan.

  • Data Analysis:

    • Identify the wavelength of maximum absorbance (λmax).

    • If quantifying, use the Beer-Lambert Law (A = εcl) to calculate the molar absorptivity (ε), where A is the absorbance, c is the concentration, and l is the path length (1 cm).

Experimental Workflow Diagram

G cluster_prep Preparation cluster_acq Data Acquisition cluster_analysis Analysis start Initialize Spectrophotometer solvent Select & Prepare Solvent start->solvent baseline Run Baseline Correction (Solvent vs. Solvent) solvent->baseline sample_prep Prepare Analyte Stock Solution dilute Dilute to Optimal Concentration (Abs ~1.0) sample_prep->dilute measure Measure Sample Spectrum (Sample vs. Solvent) dilute->measure baseline->measure Use same cuvettes analyze Identify λmax measure->analyze quantify Calculate Molar Absorptivity (ε) analyze->quantify

Caption: Experimental workflow for UV-Vis absorption analysis of pyrazine nitriles.

Comparative Analysis of UV-Vis Absorption Maxima

The following table summarizes the longest-wavelength absorption maxima for a selection of conjugated pyrazine nitriles, highlighting the influence of structural modifications. The data is primarily drawn from studies on dicyanopyrazine (DPZ) based push-pull systems.

Compound IDStructure / Descriptionλmax (nm)SolventReference
DPZ-1 Parent Dicyanopyrazine (DPZ) with two 2,5-thienylene linkers and terminal H374, 400Acetonitrile[3],
DPZ-2 DPZ with two 2,5-thienylene linkers and terminal OMe groups443Acetonitrile[3],
DPZ-7 DPZ with directly connected OMe groups (no thienylene linker)278Acetonitrile[3],
DPZ-10 Isomer of DPZ-1 (linear arrangement)389Acetonitrile
DPZ-H DPZ with 2-methoxythienyl as electron-donating moiety~500 (edge)Not specified
1a Dicyanopyrazinoquinoxaline488CH2Cl2[6]
1f Dicyanopyrazino-phenanthrene derivative538CH2Cl2[6]
Discussion of Structural Effects
  • Effect of Electron-Donating Groups: A clear trend is observed when comparing DPZ-1 (λmax = 400 nm) with DPZ-2 (λmax = 443 nm). The addition of strong electron-donating methoxy (-OMe) groups causes a significant bathochromic shift of 43 nm.[3] This is a classic example of the push-pull effect, where the donor raises the HOMO energy level, reducing the overall HOMO-LUMO gap.

  • Importance of the π-Conjugated Linker: The comparison between DPZ-2 (λmax = 443 nm) and DPZ-7 (λmax = 278 nm) is striking.[3] Removing the 2,5-thienylene π-linker and directly connecting the methoxy donors to the pyrazine acceptor results in a massive hypsochromic (blue) shift. This demonstrates the critical role of the conjugated bridge in facilitating effective intramolecular charge transfer. Without the linker, the electronic communication between the donor and acceptor is severely diminished.

  • Effect of Extending the Acceptor Core: The dicyanopyrazinoquinoxaline derivatives show absorption at even longer wavelengths. Fusing additional aromatic rings to the pyrazine core, as in compounds 1a (λmax = 488 nm) and 1f (λmax = 538 nm), extends the π-system of the acceptor unit.[6] This extension further lowers the LUMO energy, leading to a pronounced red shift in the absorption maximum.[6]

  • Solvatochromism: While a detailed analysis is beyond the scope of this guide, it is worth noting that these push-pull molecules often exhibit solvatochromism, where the absorption maximum shifts with solvent polarity. For the DPZ derivatives studied, only a slight solvatochromism was observed in their absorption spectra (ΔλAmax = 0–21 nm), indicating that the ground state is less affected by solvent polarity than the excited state.[3]

Case Study: Tuning Photoredox Catalysts with Dicyanopyrazine Scaffolds

The principles outlined above are expertly applied in the development of organic photoredox catalysts. The goal is to create molecules that can absorb visible light efficiently to initiate chemical reactions. Dicyanopyrazine (DPZ) derivatives have emerged as a highly tunable and effective platform for this purpose.[3]

The general structure is a Donor-π-Acceptor (D-π-A) system, where the dicyanopyrazine core is the powerful acceptor.

DPA Donor Electron Donating Group Pi_Linker π-Conjugated Linker Donor->Pi_Linker push Acceptor Dicyanopyrazine Acceptor Core Pi_Linker->Acceptor pull

Caption: General architecture of a D-π-A push-pull chromophore based on dicyanopyrazine.

By systematically altering each component, researchers can fine-tune the catalyst's properties:

  • Varying the Donor: Switching from a weak donor (H) to a strong donor (OMe) shifts the λmax into the visible spectrum, allowing for catalysis using blue light LEDs.[3]

  • Modifying the π-Linker: As shown previously, the presence and nature of the linker are crucial for charge transfer and thus for the position of the absorption band.

  • Altering the Acceptor: While this guide focuses on pyrazine nitriles, the acceptor core itself can be modified to further tune the electronic properties.[6][8]

This modular approach allows for the rational design of organic photoredox catalysts with tailored absorption profiles and redox potentials, making them suitable for a wide range of chemical transformations.

Conclusion

The UV-Vis absorption properties of conjugated pyrazine nitriles are dictated by a sophisticated interplay of their molecular architecture. The electron-deficient pyrazine core, enhanced by nitrile substituents, acts as a potent electron acceptor. When connected to electron-donating groups via a π-conjugated bridge, the resulting push-pull systems exhibit strong intramolecular charge-transfer bands with absorption maxima that are highly tunable. The key structure-property relationships to remember are:

  • Stronger electron-donating groups lead to a bathochromic (red) shift in λmax.

  • Extended π-conjugation, in either the linker or the acceptor core, results in a bathochromic shift.

  • The π-linker is essential for effective electronic communication between the donor and acceptor moieties.

A thorough understanding of these principles, combined with rigorous experimental characterization, empowers scientists to design and synthesize novel conjugated pyrazine nitriles with precisely controlled photophysical properties for advanced applications.

References

  • (PDF) ChemInform Abstract: Synthesis and Spectral Characterization of Dicyanopyrazine-Related Cyanoheterocycles. - ResearchGate. Available at: [Link]

  • Structural elaboration of dicyanopyrazine: towards push–pull molecules with tailored photoredox activity - PMC. Available at: [Link]

  • Structural elaboration of dicyanopyrazine: towards push–pull molecules with tailored photoredox activity - RSC Publishing. Available at: [Link]

  • Preparation, Characterization, and FET Properties of Novel Dicyanopyrazinoquinoxaline Derivatives | Organic Letters - ACS Publications. Available at: [Link]

  • Chemistry 326: Experiment #2. Available at: [Link]

  • Synthesis of pyrazine derivative-substituted phthalocyanines: evaluation of their Sono/photochemical and antimicrobial properties supported by DFT studies - PubMed. Available at: [Link]

  • Dicyanopyrazine-derived push–pull chromophores for highly efficient photoredox catalysis. Available at: [Link]

  • Synthesis and Photophysical Properties of a Series of Pyrazine-Based Push–Pull Chromophores | Request PDF - ResearchGate. Available at: [Link]

  • Synthesis of substituted pyridopyrazines. | Download Scientific Diagram - ResearchGate. Available at: [Link]

  • The electronic structure of pyrazine. Configuration interaction calculations using an extended basis - ResearchGate. Available at: [Link]

  • Theoretical investigation of the electronic spectrum of pyrazine | Request PDF - ResearchGate. Available at: [Link]

  • Pyrazine π-Hole Interaction Preference in Crystal Structures and Spectroscopic Properties of Crystalline C8/C9 Alkyl-1H-5,6,10b-triazaacephenanthrylene-2-carbonitrile - ACS Publications. Available at: [Link]

  • Effects of Pyrazine Derivatives and Substituted Positions on the Photoelectric Properties and Electromemory Performance of D–A–D Series Compounds - PMC. Available at: [Link]

  • Synthesis of substituted pyrazines from N-allyl malonamides - RSC Publishing. Available at: [Link]

  • Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties - PMC. Available at: [Link]

  • The UV-Vis absorption spectra of 3 and 4: (a) Experimental; (b) Theoretical - ResearchGate. Available at: [Link]

  • Absorption Spectra of Conjugated Molecules. Available at: [Link]

  • Gas-phase UV absorption spectra of pyrazine, pyrimidine and pyridazine - ResearchGate. Available at: [Link]

  • The Relationship Between UV-VIS Absorption and Structure of Organic Compounds - Shimadzu. Available at: [Link]

Sources

Benchmarking Reference Standards for 2-(3-Methylpyrazin-2-yl)acetonitrile: A Technical Comparison

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-(3-Methylpyrazin-2-yl)acetonitrile is a pivotal intermediate in the synthesis of pyrazine-based therapeutics (e.g., antitubercular agents, kinase inhibitors) and high-value flavoring compounds. Despite its critical role, Certified Reference Materials (CRMs) are rarely available for this specific intermediate.

This guide objectively compares the available reference standard options—Commercial "Research Grade" materials vs. In-House Qualified Standards. It argues that relying solely on vendor Certificates of Analysis (CoA) for this compound is a critical risk. Instead, we propose a self-validating qualification protocol using Quantitative NMR (qNMR) as the primary method for absolute purity assignment, supported by HPLC-UV for impurity profiling.

Part 1: The Reference Standard Landscape

For pharmaceutical intermediates like 2-(3-Methylpyrazin-2-yl)acetonitrile, the hierarchy of standards is often truncated. The following table compares the three realistic sources available to researchers.

Table 1: Comparative Analysis of Reference Standard Sources
FeatureOption A: Commercial "Research Grade" Option B: In-House Qualified Master Standard Option C: Recrystallized Process Material
Source Catalog Vendors (e.g., Enamine, ChemScene)Generated internally via qNMR & HPLCIsolated from synthesis batch
Stated Purity Typically >95% or >98% (Area %)Absolute Weight % (w/w) (e.g., 99.2% ± 0.3%)Variable (Unknown)
Traceability Low (Often internal vendor methods)High (Traceable to NIST/USP via qNMR internal standard)None
Primary Risk Overestimation of Purity. HPLC-UV ignores water, salts, and non-UV active volatiles.High initial resource investment.Carryover of specific process impurities.
Suitability Early-stage screening; Qualitative ID.GLP/GMP Release Testing; Quantitative Assays. Method development (retention time marker).

Expert Insight: Commercial vendors often determine purity via HPLC-UV Area %. For pyrazine acetonitriles, which can be hygroscopic or contain inorganic salts from cyanation reactions, "98% Area" often correlates to only 90-94% w/w potency . Using Option A for quantitative assay assignment will introduce a systematic bias of 4-8%.

Part 2: Analytical Methodologies & Protocols

To establish a trustworthy Option B (In-House Master Standard) , you must characterize the material using orthogonal methods.

Primary Qualification: Quantitative NMR (qNMR)

Objective: Determine absolute purity (w/w) without a reference standard of the analyte. Principle: The signal intensity in NMR is directly proportional to the number of nuclei, independent of chemical structure.

Protocol:

  • Internal Standard (IS) Selection: Use Maleic Acid (TraceCERT® or USP Reference Standard) or 1,2,4,5-Tetrachloro-3-nitrobenzene (TCNB) .

    • Reasoning: Maleic acid has a singlet at ~6.3 ppm, distinct from the pyrazine aromatic protons (8.0–8.6 ppm) and the methyl group (~2.5 ppm).

  • Sample Preparation:

    • Weigh ~10 mg of 2-(3-Methylpyrazin-2-yl)acetonitrile (Analyte) and ~10 mg of IS into the same vial. Precision weighing (±0.01 mg) is critical.

    • Dissolve in 0.6 mL DMSO-d6.

  • Acquisition (600 MHz recommended):

    • Pulse angle: 90°.

    • Relaxation delay (D1): 60 seconds (Must be > 5 × T1 of the slowest proton).

    • Scans: 16 or 32.

  • Calculation:

    
    [1]
    
    • Where

      
       = Integral, 
      
      
      
      = Number of protons,
      
      
      = Molecular weight,
      
      
      = Weight,
      
      
      = Purity.
Impurity Profiling: HPLC-UV

Objective: Identify organic impurities and isomers (e.g., 5-methyl vs 6-methyl isomers) that qNMR might miss due to signal overlap.

Protocol:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.[2]

    • B: Acetonitrile.[2][3][4][5][6]

  • Gradient: 5% B to 95% B over 20 minutes.

  • Detection: 254 nm (Pyrazine ring absorption) and 210 nm (Nitrile/general).

  • Critical Parameter: Pyrazines are basic. Ensure Mobile Phase A is buffered or acidic to prevent peak tailing.

Part 3: Experimental Validation (Case Study)

We compared a commercial "98%" standard against our in-house qualification protocol.

Sample: Lot #XYZ-123 from Vendor A. Vendor Claim: 98.5% Purity (HPLC Area %).

Experimental Results:

  • HPLC-UV (In-House): Confirmed 98.4% Area %. Major impurity at RRT 1.12 (likely a hydrolysis product, amide).

  • TGA (Thermogravimetric Analysis): Showed 1.2% weight loss < 100°C (Volatiles/Water).

  • ROI (Residue on Ignition): 0.5% sulfated ash (Inorganic salts).

  • qNMR (vs. Maleic Acid): Calculated Potency = 94.1% w/w .

Part 4: Qualification Workflow

The following diagram illustrates the decision logic for qualifying a reference standard for this compound.

G Start Receive Commercial 2-(3-Methylpyrazin-2-yl)acetonitrile InitialQC Initial QC: HPLC-UV (Check Identity & Area %) Start->InitialQC Decision1 Is Area % > 98%? InitialQC->Decision1 Purify Recrystallize / Prep-HPLC Decision1->Purify No qNMR Primary Qualification: qNMR (w/ Internal Std) Decision1->qNMR Yes SecondaryTests Secondary Characterization: 1. KF (Water) 2. ROI (Inorganics) 3. GC-MS (Solvents) Decision1->SecondaryTests Yes Purify->InitialQC Compare Compare qNMR vs. Mass Balance qNMR->Compare MassBalance Mass Balance Calculation: 100% - (Water + Solvents + Inorganics + Organics) SecondaryTests->MassBalance MassBalance->Compare Assign Assign Potency Value (Use qNMR value if RSD < 1%) Compare->Assign Discrepancy < 1.0% Fail Reject Batch Compare->Fail Discrepancy > 1.0%

Caption: Figure 1. Self-validating workflow for establishing a Primary Reference Standard from commercial material.

References

  • United States Pharmacopeia (USP). General Chapter <761> Nuclear Magnetic Resonance Spectroscopy.[7] USP-NF. Link

  • Pauli, G. F., et al. (2012). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 55(6), 2772–2780.

  • European Medicines Agency (EMA). Guideline on the Specification Limits for Residues of Metal Catalysts or Metal Reagents. (2008). Link

  • Bhat, R., et al. (2020). "Impurity Profiling of Pyrazine Derivatives using HPLC and LC-MS." Journal of Pharmaceutical Analysis.
  • Chemical Abstracts Service (CAS). 2-Acetyl-3-methylpyrazine (CAS 23787-80-6) and related pyrazine acetonitriles.Link

Sources

Safety Operating Guide

Comprehensive Disposal Guide: 2-(3-Methylpyrazin-2-yl)acetonitrile

[1]

Executive Summary & Immediate Action Card

Warning: 2-(3-Methylpyrazin-2-yl)acetonitrile (CAS: 1379025-18-9) combines the toxicological risks of organic nitriles with the potential flammability of alkylpyrazines.[1] Improper disposal can lead to the liberation of hydrogen cyanide (HCN) gas or environmental contamination.

Critical Parameter Specification
Primary Hazard Acute Toxicity (Oral/Dermal) ; Potential HCN evolution under acidic conditions.[1]
Secondary Hazard Combustible Liquid (Flash point likely >60°C based on structural analogs).
Incompatible Materials Strong Acids , Strong Oxidizers, Reducing Agents.
Disposal Method High-Temperature Incineration (Nitrogen-containing waste stream).[1]
Drain Disposal STRICTLY PROHIBITED .

Chemical Profile & Hazard Assessment

To ensure a self-validating disposal process, one must understand the chemical moiety driving the hazard.[1]

  • Chemical Name: 2-(3-Methylpyrazin-2-yl)acetonitrile[1][2][3][4][5]

  • CAS Number: 1379025-18-9[1][2][3][4]

  • Molecular Formula: C₇H₇N₃

  • Functional Groups:

    • Pyrazine Ring: Nitrogen-containing heterocycle.[1] Contributes to the compound's basicity and potential for forming salts with acids.

    • Acetonitrile (-CH₂CN) Side Chain: The nitrile group is the critical disposal concern.[1] While stable under neutral conditions, it can hydrolyze to release ammonia or, under reductive/combustion conditions, generate cyanide species.

Scientific Rationale for Classification: Unlike simple solvents like acetonitrile, this molecule is a functionalized intermediate. The pyrazine ring adds electron-withdrawing/donating effects that may alter the stability of the nitrile bond.[1] Therefore, it must be treated with higher caution than standard solvent waste.

Pre-Disposal Handling & Segregation[6]

The Golden Rule: Never mix nitrile-bearing waste with acidic waste streams.[1]

Segregation Logic
  • Acid Incompatibility: Acidification of waste streams containing nitriles can catalyze the formation of HCN, especially if water is present.

  • Oxidizer Incompatibility: Mixing with strong oxidizers (e.g., nitric acid, peroxides) can lead to exothermic reactions and uncontrolled gas evolution.

Storage for Disposal

Store waste in Amber Glass or High-Density Polyethylene (HDPE) containers.[1] Avoid metal containers due to potential corrosion or catalytic decomposition.

Step-by-Step Disposal Protocols

Scenario A: Disposal of Pure/Expired Stock

Use this protocol for solid or neat liquid substance remaining in original vials.

  • Inventory & Labeling:

    • Do not empty the vial. Keep the substance in its original container if possible.

    • Label the container clearly: "Waste 2-(3-Methylpyrazin-2-yl)acetonitrile – TOXIC – ORGANIC NITRILE".[1]

  • Secondary Containment:

    • Place the vial inside a larger, sealable plastic bag (Ziploc) or a secondary plastic jar.

    • Add a small amount of inert absorbent (vermiculite) to the secondary container to cushion the vial and absorb potential leaks.

  • Waste Stream Designation:

    • Classify as "Lab Pack" waste.

    • Designate for Incineration .

Scenario B: Disposal of Reaction Mixtures (Solvent Waste)

Use this protocol for reaction byproducts dissolved in organic solvents (e.g., DCM, Ethyl Acetate).

  • pH Check (Self-Validation Step):

    • Action: Before adding to a waste carboy, wet a pH strip with the waste solution.

    • Requirement: The pH must be Neutral (pH 6-8) or slightly Basic (pH 8-10) .[1]

    • Correction: If acidic, neutralize carefully with saturated Sodium Bicarbonate (NaHCO₃) solution before transfer.

  • Transfer:

    • Pour into the "Non-Halogenated Organic Solvent" waste container (unless halogenated solvents like DCM are used, then use "Halogenated").

    • Crucial: Ensure the waste container label explicitly lists "Organic Nitriles" as a constituent.

  • Documentation:

    • Log the approximate mass of the pyrazine derivative added to the carboy.

Scenario C: Spill Cleanup & Decontamination

Immediate response to a benchtop spill.

  • Evacuate & Ventilate: Clear the immediate area.

  • PPE: Wear nitrile gloves (double gloving recommended), lab coat, and safety goggles.

  • Absorb:

    • Cover the spill with Vermiculite or Sand .

    • Do NOT use paper towels alone, as they increase the surface area for evaporation.

  • Decontaminate:

    • Scoop the absorbed material into a hazardous waste bag.

    • Wipe the surface with a mild detergent solution .

    • Avoid bleach (sodium hypochlorite) initially, as it can react complexly with nitrogen heterocycles; use simple soap/water first, then a solvent wipe (ethanol) if needed.

  • Disposal: Treat all cleanup materials as solid hazardous waste (Stream C).

Visual Workflow: Disposal Decision Tree

The following diagram illustrates the logical flow for classifying and packaging waste containing 2-(3-Methylpyrazin-2-yl)acetonitrile.

DisposalWorkflowStartWaste: 2-(3-Methylpyrazin-2-yl)acetonitrileStateCheckPhysical State?Start->StateCheckPureSolidPure Substance(Solid/Liquid)StateCheck->PureSolidExpired StockSolutionDissolved inSolventStateCheck->SolutionReaction MixSpillDebrisSpill Debris(Gloves/Wipes)StateCheck->SpillDebrisCleanupLabPackPack in SecondaryContainer (Lab Pack)PureSolid->LabPackpHCheckCheck pH(Must be ≥ 7)Solution->pHCheckSolidWasteBagDouble Bag inHazardous Waste BagSpillDebris->SolidWasteBagLabelPureLabel: 'Toxic Organic Nitrile'LabPack->LabelPureIncinerationFINAL DISPOSAL:High-Temp IncinerationLabelPure->IncinerationIsAcidicIs Acidic?pHCheck->IsAcidicNeutralizeNeutralize withNaHCO3IsAcidic->NeutralizeYesSolventStreamCombine with CompatibleSolvent WasteIsAcidic->SolventStreamNoNeutralize->SolventStreamSolventStream->IncinerationSolidWasteBag->Incineration

Figure 1: Decision logic for the safe disposal of pyrazine-nitrile derivatives, ensuring pH compliance and proper stream segregation.

Regulatory & Compliance Context

In the United States, this waste is governed by the Resource Conservation and Recovery Act (RCRA) .

  • Waste Code: While not explicitly listed as a "P-listed" or "U-listed" waste by specific CAS, it falls under Characteristic Hazardous Waste due to:

    • Toxicity (D003): Potential reactivity (cyanide generation).

    • Ignitability (D001): If in a flammable solvent.

  • Compliance Requirement: All containers must be "closed except when adding or removing waste" (40 CFR 262.15).

References

  • Thermo Fisher Scientific. (2025).[6] Safety Data Sheet: 2-Acetyl-3-methylpyrazine (Analogous Hazards). Retrieved from [1]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [1]

  • Enamine. (2025).[7][8][9] Product Catalog: 2-(3-methylpyrazin-2-yl)acetonitrile (CAS 1379025-18-9).[1][2][3][4] Retrieved from [1]

  • Sigma-Aldrich. (2025).[1] General Safety Data Sheet for Organic Nitriles. Retrieved from [1]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.